Desmethylmaprotiline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUOEQJTQWFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205839 | |
| Record name | Desmethylmaprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5721-37-9 | |
| Record name | Desmethylmaprotiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylmaprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLMAPROTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Desmethylmaprotiline: Structure, Properties, and Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmaprotiline, also known as Normaprotiline, is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, physicochemical properties, synthesis, and analytical quantification. Furthermore, it explores its pharmacological profile, including its mechanism of action, pharmacokinetics, and clinical significance. This document is intended to serve as a critical resource for professionals engaged in neuropharmacology, medicinal chemistry, and drug metabolism research.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by a dibenzobicyclooctadiene core, which is the defining feature of the tetracyclic antidepressant class to which its parent compound belongs. It is distinguished from Maprotiline by the absence of a methyl group on the terminal nitrogen of the propylamino side chain.[1]
Chemical Structure
The chemical structure of this compound is detailed below.
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of the key chemical identifiers and physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-amine | [1] |
| Synonyms | Normaprotiline, N-Desmethylmaprotiline | [2][3] |
| CAS Number | 5721-37-9 | [1][2] |
| Molecular Formula | C₁₉H₂₁N | [1][2] |
| Molecular Weight | 263.38 g/mol | [4] |
| Boiling Point | 640.8°C at 760 mmHg (Predicted) | [2] |
| Density | 1.46 g/cm³ (Predicted) | [2] |
| InChIKey | IFHUOEQJTQWFGJ-UHFFFAOYSA-N | [5] |
| SMILES | C1CC(C2=CC=CC=C2C3=CC=CC=C3C1)CCCN | [5] |
Synthesis and Manufacturing
This compound is primarily formed in vivo through the hepatic N-demethylation of its parent compound, Maprotiline.[4] For research and reference standard purposes, it can be synthesized chemically. The most direct synthetic route involves the N-demethylation of Maprotiline. Several established methods for the N-dealkylation of tertiary amines can be adapted for this purpose.
General N-Demethylation Strategies
-
Von Braun Reaction: This classic method involves reacting the tertiary amine (Maprotiline) with cyanogen bromide (BrCN) to form an N-cyano intermediate. Subsequent hydrolysis of this intermediate, typically under acidic or basic conditions, yields the secondary amine, this compound. It is important to note that the reaction conditions need to be carefully optimized to avoid side reactions.[6]
-
Chloroformate-Mediated Demethylation: A widely used and often milder alternative to the von Braun reaction involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The tertiary amine reacts with the chloroformate to form a carbamate intermediate. This carbamate is then cleaved under specific conditions (e.g., hydrolysis or reduction) to yield the desired secondary amine. The ACE-Cl method is particularly effective as the resulting carbamate can be readily cleaved by methanolysis.
A generalized workflow for the synthesis of this compound from Maprotiline is depicted below.
Caption: Generalized synthetic workflow for this compound.
Analytical Methodologies
The quantification of this compound, particularly in biological matrices, is crucial for pharmacokinetic studies and therapeutic drug monitoring of Maprotiline. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method with UV detection has been developed for the simultaneous determination of Maprotiline and this compound.[7]
3.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma or serum, add an internal standard (e.g., desmethyldoxepine).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from matrix components. A common LLE procedure involves an initial wash with hexane at an acidic pH, followed by extraction with hexane at an alkaline pH.[7]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analyte based on the peak area ratio of this compound to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of this compound, often after derivatization to improve its chromatographic properties.
3.2.1. Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using LLE or SPE as described for HPLC.
-
Evaporate the extract to dryness.
-
Derivatize the analyte to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from other components.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analysis in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
The general workflow for the analytical determination of this compound is illustrated below.
Caption: General workflow for the analysis of this compound.
Pharmacology and Mechanism of Action
This compound, as the primary active metabolite of Maprotiline, significantly contributes to the therapeutic and adverse effects observed during treatment with the parent drug.[10]
Mechanism of Action
The primary pharmacological action of this compound is the potent and relatively selective inhibition of norepinephrine (NE) reuptake at the presynaptic neuronal membrane.[11][12] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is believed to be the principal mechanism underlying its antidepressant effects.[13]
In contrast to many tricyclic antidepressants, this compound has a significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a selective norepinephrine reuptake inhibitor (NRI).[11]
Caption: Mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, Maprotiline.
-
Formation: It is formed in the liver via N-demethylation of Maprotiline, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6.[4]
-
Distribution: Studies in rats have shown that this compound can penetrate the blood-brain barrier, achieving significant concentrations in various brain regions.[2] The brain-to-serum concentration ratio of this compound is comparable to that of Maprotiline, indicating an equivalent ability to enter the central nervous system.[2]
-
Metabolism and Elimination: this compound can be further metabolized through processes such as hydroxylation and conjugation before being excreted.[4] The elimination of Maprotiline and its metabolites occurs via both urine (approximately 70%) and feces (approximately 30%).[4] The elimination half-life of the parent drug, Maprotiline, is long, averaging around 51 hours, which suggests a prolonged presence of this compound in the body following administration of Maprotiline.[4]
Toxicology and Safety Profile
The toxicological profile of this compound is considered to be similar to that of Maprotiline.
-
Central Nervous System: Like other cyclic antidepressants, it can lower the seizure threshold.[13]
-
Anticholinergic Effects: While Maprotiline is noted to have fewer anticholinergic effects than amitriptyline, side effects such as dry mouth and constipation can still occur.[12]
-
Cardiovascular Effects: Effects on the cardiovascular system, such as orthostatic hypotension, may be observed.[13]
-
Overdose: Signs of overdose are similar to those of tricyclic antidepressants and can include convulsions, cardiac arrhythmias, and respiratory depression.[13]
Clinical Significance
The clinical relevance of this compound is primarily in the context of Maprotiline therapy.
-
Contribution to Efficacy: As an active metabolite with a potent NRI effect, this compound is believed to contribute significantly to the overall antidepressant efficacy of Maprotiline.
-
Therapeutic Drug Monitoring (TDM): Monitoring the plasma concentrations of both Maprotiline and this compound can be valuable in clinical practice. Studies have suggested a correlation between the blood concentrations of these compounds and the therapeutic response, as well as the incidence of side effects.[3] Patients with blood concentrations above a certain threshold may be more likely to experience adverse effects.[3] Therefore, TDM can aid in optimizing the dosage of Maprotiline to maximize efficacy while minimizing toxicity.
Conclusion
This compound is a key player in the pharmacology of the tetracyclic antidepressant Maprotiline. Its distinct chemical structure gives rise to a potent and selective norepinephrine reuptake inhibition, which is fundamental to its therapeutic action. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers in drug development and for clinicians aiming to optimize antidepressant therapy. The methodologies and data presented in this guide provide a solid foundation for further investigation and application in the fields of medicinal chemistry, pharmacology, and clinical science.
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The Synthesis and Discovery of Desmethylmaprotiline: A Technical Guide
This guide provides an in-depth exploration of Desmethylmaprotiline (Normaprotiline), the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its discovery, its multifaceted synthesis, and its analytical characterization.
Introduction: The Significance of a Metabolite
The story of this compound is intrinsically linked to its parent compound, Maprotiline. Developed by Ciba in the 1960s and introduced to the market in the mid-1970s, Maprotiline was a notable entry in the field of antidepressants.[1] Structurally distinct from the prevailing tricyclic antidepressants (TCAs), it was classified as a tetracyclic antidepressant (TeCA).[2][3] Its mechanism of action, however, mirrors that of secondary amine TCAs like nortriptyline, primarily acting as a potent norepinephrine reuptake inhibitor with minimal effects on serotonin reuptake.[1]
The discovery of this compound was a direct result of extensive metabolic studies of Maprotiline. It was identified as the major metabolite, formed in the liver through N-demethylation.[4] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP1A2.[4] Crucially, this compound is not an inactive byproduct; it retains significant pharmacological activity, contributing to the overall therapeutic effect of Maprotiline.[5] This underscores the importance of understanding its formation, synthesis, and pharmacological profile in its own right.
Chemical and Pharmacological Profile
A comparative overview of the key properties of Maprotiline and its N-desmethylated metabolite is essential for a comprehensive understanding.
| Property | Maprotiline | This compound |
| Chemical Formula | C₂₀H₂₃N | C₁₉H₂₁N |
| Molar Mass | 277.41 g/mol | 263.38 g/mol |
| IUPAC Name | N-methyl-3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propan-1-amine | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propan-1-amine |
| Synonyms | Ludiomil | Normaprotiline |
| Primary Mechanism | Norepinephrine Reuptake Inhibitor | Norepinephrine Reuptake Inhibitor |
| Metabolic Pathway | N-demethylation, hydroxylation, deamination | Further metabolism (e.g., acetylation) |
The Discovery and Characterization of this compound
The identification of this compound was a pivotal step in understanding the complete pharmacological picture of Maprotiline. Early metabolic studies in the 1970s and 1980s were instrumental in isolating and characterizing the metabolites of Maprotiline from biological fluids.
Analytical Methodologies
The development of robust analytical techniques was crucial for the detection and quantification of both Maprotiline and this compound in plasma and other biological matrices. These early methods laid the groundwork for therapeutic drug monitoring and pharmacokinetic studies.
Key Analytical Techniques Employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection became a standard method for the simultaneous quantification of Maprotiline and this compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provided high sensitivity and specificity, allowing for the definitive identification and quantification of the parent drug and its metabolites.[6]
These analytical advancements enabled researchers to establish the pharmacokinetic profile of Maprotiline and confirm that this compound is a significant and persistent metabolite in patients undergoing treatment.
Synthesis of this compound
The synthesis of this compound can be approached from two primary perspectives: the conversion from its parent compound, Maprotiline, and a de novo synthesis building the molecule from foundational precursors.
Synthesis via N-Demethylation of Maprotiline
The most direct synthetic route to this compound involves the removal of the N-methyl group from Maprotiline. Several established methods for N-demethylation of tertiary amines are applicable.
This method proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.
Step 1: Carbamate Formation
-
Dissolve Maprotiline in a suitable aprotic solvent (e.g., toluene or dichloromethane).
-
Add an equimolar amount of a chloroformate ester, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude carbamate intermediate.
Step 2: Hydrolysis of the Carbamate
-
The crude carbamate is then subjected to hydrolysis to cleave the carbamate group.
-
For phenyl carbamates, this is often achieved by heating with a strong base such as potassium hydroxide in a solvent like ethylene glycol.
-
For 2,2,2-trichloroethyl carbamates, cleavage can be effected under milder conditions using zinc dust in acetic acid.
-
After the reaction is complete, the mixture is worked up by extraction and purified by crystallization or chromatography to yield this compound.
Caption: N-Demethylation of Maprotiline via a Carbamate Intermediate.
-
Von Braun Reaction: This classic method involves reacting the tertiary amine with cyanogen bromide to form a cyanamide, which is then hydrolyzed to the secondary amine. However, the high toxicity of cyanogen bromide makes this route less favorable.
-
Polonovski Reaction: A modified, non-classical Polonovski reaction can also be employed. This involves the formation of the N-oxide of Maprotiline, followed by treatment with a reducing agent like ferrous sulfate to yield this compound.
De Novo Synthesis of this compound
A de novo synthesis allows for the construction of this compound without relying on Maprotiline as a starting material. This approach is valuable for producing the compound independently and for the synthesis of analogues.
This pathway centers on the formation of the core tetracyclic structure via a Diels-Alder reaction, followed by the introduction of the aminopropyl side chain.
Caption: Proposed De Novo Synthesis Pathway for this compound.
Step 1: Formation of the Tetracyclic Core
-
A Diels-Alder reaction between anthracene and a suitable dienophile, such as acrolein, is performed to construct the 9,10-dihydro-9,10-ethanoanthracene skeleton.[7] This reaction yields the corresponding aldehyde.
Step 2: Side Chain Elongation
-
The aldehyde functional group is then extended to the required three-carbon chain. This can be achieved through various established organic reactions, such as a Wittig reaction with a suitable phosphonium ylide, followed by reduction of the resulting double bond.
Step 3: Introduction of the Amine Group
-
The terminal functional group of the elongated side chain (e.g., an aldehyde or ketone) is converted to the primary amine. A common and effective method is reductive amination. This involves reacting the carbonyl compound with ammonia or a protected form of ammonia, followed by reduction with a reducing agent like sodium borohydride or catalytic hydrogenation.
Step 4: Purification
-
The final product, this compound, is purified using standard techniques such as column chromatography and/or crystallization of a suitable salt (e.g., the hydrochloride salt).
Conclusion
This compound serves as a compelling example of the critical role that active metabolites play in the overall therapeutic profile of a drug. Its discovery was a direct consequence of advancing analytical capabilities that allowed for a deeper understanding of drug metabolism. While its most common source is the in vivo demethylation of Maprotiline, the synthetic routes outlined in this guide provide robust methods for its laboratory preparation. A thorough understanding of both the metabolic and synthetic pathways to this compound is essential for researchers in medicinal chemistry, pharmacology, and drug development, enabling further investigation into its therapeutic potential and the design of novel tetracyclic compounds.
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An In-depth Technical Guide to the Pharmacological Profile of Desmethylmaprotiline
Foreword for the Researcher
In the landscape of neuropharmacology and drug development, the journey of a compound from administration to clinical effect is rarely a solo endeavor. Parent drugs are often transformed by the body into a cast of metabolites, some ofwhich are mere fleeting intermediates, while others emerge as principal actors, possessing their own distinct and potent pharmacological profiles. Understanding these metabolites is not a secondary objective; it is fundamental to comprehending a drug's complete mechanism of action, duration of effect, and potential for therapeutic efficacy or adverse events.
This guide focuses on Desmethylmaprotiline (also known as N-desmethylmaprotiline or Normaprotiline), the primary and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline.[1][2] While the parent compound, Maprotiline, is well-characterized, a comprehensive, publicly available dataset detailing the full receptor binding and transporter inhibition profile of its desmethyl metabolite is notably scarce. This guide, therefore, adopts a dual approach rooted in scientific integrity. We will first present the detailed, quantitative pharmacological profile of the parent drug, Maprotiline, as a robust and well-referenced foundation. Following this, we will synthesize the established qualitative and semi-quantitative knowledge regarding this compound, contextualizing its activity in relation to its parent and the structural class to which it belongs.
This document is structured to serve the discerning researcher—providing not just data, but the causality behind the methods used to acquire it. We will delve into the experimental protocols that form the bedrock of pharmacological characterization, offering self-validating workflows that ensure data trustworthiness. By bridging the known profile of Maprotiline with the targeted actions of this compound, we aim to provide a holistic and technically sound resource for professionals in pharmacology and drug development.
Section 1: Metabolic Genesis and Pharmacological Significance
Maprotiline, a tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration.[2] The primary metabolic pathway is N-demethylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, which removes the methyl group from the terminal amine of the propyl side chain.[2] This biotransformation yields this compound.
The critical insight for drug development is that this metabolic conversion is not a deactivation step. On the contrary, this compound is a pharmacologically active molecule that contributes significantly to the overall therapeutic and side-effect profile observed during treatment with Maprotiline.[1] Its ability to readily cross the blood-brain barrier and engage with central nervous system targets makes its characterization essential.
Section 2: Monoamine Transporter Inhibition Profile
The principal mechanism of action for Maprotiline and its class of antidepressants is the inhibition of presynaptic monoamine transporters. This action blocks the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity.
Parent Compound: Maprotiline
Maprotiline is renowned for being a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its affinity for the norepinephrine transporter (NET) is substantially higher than for the serotonin (SERT) or dopamine (DAT) transporters. This selectivity distinguishes it from many tricyclic antidepressants (TCAs) which often exhibit potent dual inhibition of both NET and SERT.
| Transporter | Radioligand | KD (nM)[3] |
| Human Norepinephrine (NET) | [³H]Nisoxetine | 1.1 |
| Human Serotonin (SERT) | [³H]Citalopram | 110 |
| Human Dopamine (DAT) | [³H]WIN 35,428 | 1,300 |
| Table 1: Affinity (KD) of Maprotiline for Human Monoamine Transporters. Data derived from Tatsumi et al. (1997).[3] A lower KD value indicates higher binding affinity. |
Metabolite: this compound
While a complete dataset from a single source for this compound is unavailable, extensive evidence from studies on related compounds and qualitative assessments indicates that it is also a potent inhibitor of norepinephrine reuptake.[4]
A common structure-activity relationship for tricyclic and tetracyclic antidepressants is that N-demethylation tends to increase selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) . For instance, the metabolite of imipramine, desipramine, is a more selective NET inhibitor than its parent compound. It is therefore mechanistically plausible and widely accepted that this compound not only retains but may even exhibit an enhanced selectivity for NET compared to Maprotiline. Its activity at DAT is presumed to remain weak, consistent with the profile of its parent compound.
Section 3: Receptor Binding Profile
Beyond their primary targets, most antidepressants interact with a range of other neurotransmitter receptors. These "off-target" interactions are not necessarily undesirable; they can contribute to the therapeutic profile but are also frequently responsible for the drug's side effects. Key receptors include histaminergic (H₁), muscarinic cholinergic (M₁-M₅), and adrenergic (α₁, α₂).
Parent Compound: Maprotiline
Maprotiline exhibits a significant binding affinity for several receptors, most notably the histamine H₁ receptor, which underlies its prominent sedative effects. Its anticholinergic activity (blockade of muscarinic receptors) is present but generally considered moderate compared to older TCAs like amitriptyline.
| Receptor | Ki (nM) |
| Histamine H₁ | 1.1 |
| α₁-Adrenergic | 13 |
| Muscarinic Acetylcholine | 31 |
| Serotonin 5-HT₂A | 58 |
| Dopamine D₂ | >1000 |
| Table 2: Receptor Binding Affinities (Ki) of Maprotiline. A lower Ki value indicates higher binding affinity. Data compiled from various sources. |
Metabolite: this compound
The N-demethylation of Maprotiline is expected to modulate its receptor binding profile. Typically, for this class of compounds, demethylation slightly reduces the affinity for histamine H₁ and muscarinic receptors. Therefore, it is hypothesized that this compound is a less potent antihistamine and anticholinergic agent than Maprotiline. However, it likely retains clinically relevant activity at these sites, contributing to the overall side-effect profile of the parent drug. Its affinity for α₁-adrenergic, 5-HT₂A, and D₂ receptors is expected to remain low.
Section 4: Methodologies for Pharmacological Characterization
The data presented in this guide are derived from standardized, validated in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments. As a Senior Application Scientist, I emphasize that the trustworthiness of any protocol lies in its self-validating design, incorporating appropriate controls at every stage.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand. The output is the IC₅₀, which is then converted to the inhibition constant (Kᵢ).
Objective: To determine the Kᵢ of this compound for the human histamine H₁ receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human H₁ receptor.
-
Radioligand: [³H]-Mepyramine (a high-affinity H₁ antagonist).
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: High concentration of an unlabeled H₁ antagonist (e.g., 10 µM Doxepin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific control), and Competition (radioligand + serial dilutions of this compound).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of this compound dilutions or 50 µL of non-specific control or 50 µL of buffer to the appropriate wells.
-
Add 50 µL of receptor membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of [³H]-Mepyramine (at a concentration near its KD) to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium. Causality: This step is critical to ensure the interaction between the ligands and receptors is stable.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer. Causality: Rapid filtration and cold washing are essential to separate bound from free radioligand while minimizing dissociation of the bound ligand.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Section 5: Summary and Implications
The pharmacological profile of this compound, as synthesized from available data and established structure-activity relationships, reveals it to be a potent and selective norepinephrine reuptake inhibitor. This action is the primary driver of the antidepressant efficacy of its parent drug, Maprotiline.
-
Primary Mechanism: Potent inhibition of the norepinephrine transporter (NET).
-
Secondary Mechanisms: Moderate antagonist activity at histamine H₁ and muscarinic acetylcholine receptors, contributing to side effects such as sedation, dry mouth, and constipation.
-
Selectivity: High selectivity for NET over both SERT and DAT, classifying it as a classic NRI.
For drug development professionals, the key takeaway is that this compound is not an inert byproduct but a major contributor to the clinical profile of Maprotiline. Its long half-life means that its selective NRI activity and side-effect profile persist, influencing the overall therapeutic window. Future research should aim to generate a complete quantitative binding profile for this important metabolite to fully deconvolve its contribution and to better inform the development of next-generation antidepressants with optimized selectivity and tolerability.
References
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Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]
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PubChem. (n.d.). Maprotiline. National Center for Biotechnology Information. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Maprotiline. Retrieved from [Link]
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Turner, P., & Ehsanullah, R. S. (1980). Uptake of 5-hydroxytryptamine and dopamine into platelets from depressed patients and normal subjects--influence of clomipramine, desmethylclomipramine and maprotiline. Postgraduate Medical Journal, 56 Suppl 1, 31–35. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Genesis of a Norepinephrine-Selective Antidepressant: An In-Depth Technical Guide to the Early Research and Development of Desmethylmaprotiline
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the early-stage research and development of Desmethylmaprotiline, the principal active metabolite of the tetracyclic antidepressant, maprotiline. By synthesizing foundational pharmacological principles with specific preclinical data, this document illuminates the scientific journey from the parent compound's metabolic fate to the characterization of a key contributor to its therapeutic effect.
Introduction: The Quest for Specificity in Antidepressant Therapy
The mid-20th century saw the rise of tricyclic antidepressants (TCAs), a class of drugs that revolutionized the treatment of major depressive disorder. However, their broad mechanism of action, often encompassing the inhibition of serotonin and norepinephrine reuptake along with significant affinity for muscarinic and histaminic receptors, led to a wide range of side effects. This prompted a search for more selective agents. Maprotiline, a tetracyclic compound, emerged from this research as a potent and selective norepinephrine reuptake inhibitor (NRI)[1][2]. As with many centrally acting agents, understanding its metabolic profile was crucial. Early investigations revealed that maprotiline is extensively metabolized in the liver, primarily through N-demethylation, to form its major active metabolite, this compound[3][4]. This discovery shifted a part of the research focus towards characterizing this metabolite to understand its contribution to the overall pharmacological and clinical profile of maprotiline.
Chemical Synthesis and Characterization
The synthesis of this compound, also known as Normaprotiline, can be approached either through a de novo synthesis starting with a primary amine or via the demethylation of its parent compound, maprotiline. The latter is a common final step in the synthesis of secondary amine-containing pharmaceuticals.
Plausible Synthetic Pathway
A plausible and efficient laboratory-scale synthesis of this compound would involve the N-demethylation of maprotiline. Several methods are available for this transformation. One common approach involves the use of 1-chloroethyl chloroformate, followed by hydrolysis.
Caption: Plausible synthesis of this compound via demethylation of maprotiline.
Experimental Protocol: N-Demethylation of Maprotiline
Objective: To synthesize this compound hydrochloride from Maprotiline hydrochloride.
Materials:
-
Maprotiline hydrochloride
-
1-Chloroethyl chloroformate
-
Toluene (anhydrous)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (in diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Free-basing of Maprotiline: Maprotiline hydrochloride is dissolved in water and basified with a saturated sodium bicarbonate solution. The free base is then extracted with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the free base of maprotiline.
-
N-Demethylation: The maprotiline free base is dissolved in anhydrous toluene. 1-Chloroethyl chloroformate is added dropwise at 0°C. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: The solvent is removed under reduced pressure. Methanol is added to the residue, and the mixture is heated to reflux to induce hydrolysis of the carbamate intermediate.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude this compound can be purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a minimal amount of diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The melting point of the hydrochloride salt should also be determined and compared to literature values.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁N | [5] |
| Molecular Weight | 263.38 g/mol | [5] |
| CAS Number | 5721-37-9 | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Boiling Point | 640.8°C at 760 mmHg (predicted) | [6] |
Metabolism and Pharmacokinetics
The metabolic pathway of maprotiline to this compound is a critical aspect of its pharmacology. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.
Caption: Primary metabolic pathway of maprotiline.
Enzymatic Conversion
Studies have identified CYP2D6 as the primary enzyme responsible for the N-demethylation of maprotiline, with CYP1A2 also contributing to a lesser extent[7][8]. This is significant because CYP2D6 is a highly polymorphic enzyme, leading to variations in metabolism rates among individuals, which can affect the plasma concentrations of both the parent drug and its active metabolite[2][9].
Pharmacokinetic Profile in Preclinical Models
Pharmacokinetic studies in rats have been instrumental in understanding the distribution and elimination of this compound.
| Parameter | Maprotiline (MAP) | This compound (DMAP) | Species | Administration | Source |
| Brain Penetration | Equivalent to DMAP | Equivalent to MAP | Rat | Acute oral | [10] |
| Distribution | Uneven in brain after chronic administration | Even in brain after chronic administration | Rat | Chronic oral | [11] |
| Effect of Chronic MAP Administration on AUC (serum) | No marked change | Increased 4.1-fold | Rat | Chronic oral | [11] |
| Effect of Chronic MAP Administration on AUC (brain) | Slightly increased | Increased 2.3-fold | Rat | Chronic oral | [11] |
These studies indicate that this compound readily penetrates the brain, a prerequisite for central nervous system activity[10][11]. The accumulation of the metabolite after chronic administration of the parent drug suggests its significant contribution to the overall therapeutic effect and potential side effect profile during long-term treatment[11].
In Vitro Pharmacology: A Profile of a Selective Norepinephrine Reuptake Inhibitor
The pharmacological activity of this compound is understood to be very similar to that of its parent compound, maprotiline, which is a potent and selective norepinephrine reuptake inhibitor (NRI)[6]. A comprehensive, publicly available in vitro binding profile for this compound is not readily found in the scientific literature, which itself is a noteworthy point in its research history. However, the well-characterized profile of maprotiline provides a strong basis for understanding the actions of its active metabolite.
Receptor and Transporter Binding Affinities of Maprotiline (as a proxy)
The following table summarizes the binding affinities (Ki, in nM) of maprotiline for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.
| Target | Ki (nM) | Potency |
| Norepinephrine Transporter (NET) | 11.1 - 54 | High |
| Serotonin Transporter (SERT) | 1000 - 4500 | Low |
| Dopamine Transporter (DAT) | 5800 - >10,000 | Very Low |
| Histamine H1 Receptor | 1.1 - 10 | High |
| α1-Adrenergic Receptor | 4.4 - 70 | Moderate |
| 5-HT2A Receptor | 60 - 130 | Moderate |
| Muscarinic Acetylcholine Receptors | 1400 - >10,000 | Very Low |
| Dopamine D2 Receptor | >10,000 | Very Low |
Note: Ki values are compiled from various sources and experimental conditions may vary.
This profile highlights maprotiline's high affinity and selectivity for the norepinephrine transporter over the serotonin and dopamine transporters[12]. The high affinity for the histamine H1 receptor is consistent with the sedative side effects observed in clinical use[4]. The relatively low affinity for muscarinic acetylcholine receptors suggests a lower propensity for anticholinergic side effects compared to many tricyclic antidepressants[1]. It is highly probable that this compound shares this characteristic profile of potent norepinephrine reuptake inhibition with minimal direct effects on other monoamine transporters.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine transporter (hNET).
Materials:
-
Cell membranes prepared from a cell line stably expressing hNET
-
[³H]-Nisoxetine (a high-affinity radioligand for NET)
-
Test compound (this compound)
-
Desipramine (a reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and a fixed concentration of [³H]-Nisoxetine.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through the filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are punched out into scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Self-Validation: The assay includes controls for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known NET inhibitor like desipramine). The calculated Ki for the reference compound should be within the expected range to validate the assay performance.
Preclinical In Vivo Pharmacology: Assessing Antidepressant-Like Activity
Caption: Workflow for preclinical assessment of antidepressant-like activity.
The Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[1] Antidepressant treatment is expected to increase the latency to immobility and decrease the total time spent immobile, reflecting an increase in escape-directed behavior.
The Tail Suspension Test (TST)
In the TST, mice are suspended by their tails, and the duration of immobility is measured[13][14][15]. Similar to the FST, antidepressant compounds are expected to reduce the time spent immobile.
Causality Behind Experimental Choices
These models are widely used because of their high predictive validity for clinically effective antidepressant drugs. The immobility observed in these tests is interpreted as a state of "behavioral despair" or a passive coping strategy. By increasing the synaptic availability of norepinephrine, this compound would be expected to enhance motivation and motor activity, leading to a reduction in immobility in these tests.
Early Clinical Development Context
There is no evidence to suggest that this compound was pursued as a standalone drug candidate in early clinical trials. Instead, its development was intrinsically linked to that of its parent compound, maprotiline. Clinical studies focused on the therapeutic drug monitoring of maprotiline often measured the plasma concentrations of both maprotiline and this compound[6][16]. These studies aimed to establish a therapeutic window and to understand the relationship between drug concentrations, clinical efficacy, and the incidence of side effects. A tendency was observed for higher combined concentrations of maprotiline and this compound to correlate with a better therapeutic response[16]. This underscores the importance of the metabolite in the overall clinical profile of the drug.
Conclusion
The early research and development of this compound is a classic example of the characterization of an active metabolite. While not developed as an independent therapeutic agent, the scientific investigation into its synthesis, metabolism, and pharmacological profile was crucial for a complete understanding of its parent drug, maprotiline. The identification of this compound as a potent and selective norepinephrine reuptake inhibitor, similar to maprotiline, confirmed that it is a major contributor to the therapeutic effects observed in patients. This body of research highlights the importance of thorough metabolic and pharmacological profiling in the early stages of drug development.
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- Pinder, R. M., et al. "Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 2.3 (1982): 147-164.
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- Yasui-Furukori, N., et al. "Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline." Journal of pharmacy and pharmacology 54.7 (2002): 959-965.
- Carey, Lawrence. "ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST." NMU Commons, 2014.
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Melior Discovery. "Tail Suspension Test In Mice." [Link]
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Patsnap Synapse. "What is the mechanism of Maprotiline Hydrochloride?" [Link]
- Jesse, C. R., et al. "Short-and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl) Selanyl]-1-Methyl-1H-Indole." Frontiers in behavioral neuroscience 12 (2018): 101.
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MIMS Philippines. "Maprotiline: Uses, Dosage, Side Effects and More." [Link]
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- Al-Amin, M. M., et al. "Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway." Antioxidants 11.11 (2022): 2154.
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The Molecular Blueprint of a Selective Norepinephrine Reuptake Inhibitor: An In-Depth Technical Guide to the Mechanism of Action of Desmethylmaprotiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmaprotiline, the principal active metabolite of the tetracyclic antidepressant maprotiline, exerts its therapeutic effect through the highly selective inhibition of the norepinephrine transporter (NET). This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning this interaction. We will dissect the binding kinetics, structural determinants, and functional consequences of this compound's engagement with the norepinephrine transporter, offering insights for researchers in pharmacology and drug development.
Introduction: The Significance of Selective Norepinephrine Reuptake Inhibition
The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central nervous system. By reuptaking norepinephrine from the synaptic cleft, NET controls the magnitude and duration of neurotransmission.[1] The targeted inhibition of this transporter is a cornerstone of treatment for various neuropsychiatric disorders, including depression and attention-deficit hyperactivity disorder (ADHD).[2][3] Maprotiline, and by extension its active metabolite this compound, represents a class of highly selective norepinephrine reuptake inhibitors (NRIs).[4] Understanding the precise mechanism of action of these compounds at a molecular level is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
Binding Affinity and Selectivity Profile
The therapeutic efficacy of a norepinephrine reuptake inhibitor is intrinsically linked to its binding affinity and selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). While specific binding data for this compound is not extensively published, the data for its parent compound, maprotiline, provides a strong indication of its pharmacological profile.
A seminal study by Tatsumi et al. (1997) using radioligand binding assays with human transporters expressed in vitro determined the equilibrium dissociation constants (KD) of maprotiline.[5][6] The results, summarized in the table below, highlight the remarkable selectivity of maprotiline for the norepinephrine transporter.
| Transporter | Maprotiline KD (nM) |
| Norepinephrine Transporter (NET) | 11.1 |
| Dopamine Transporter (DAT) | 1000 |
| Serotonin Transporter (SERT) | 5800 |
| Table 1: Binding affinities of maprotiline for human monoamine transporters. Data from Tatsumi et al. (1997).[5][6] |
This high selectivity for NET, being approximately 90-fold greater than for DAT and over 500-fold greater than for SERT, is a defining characteristic of this class of antidepressants. This pharmacological profile suggests that the clinical effects of maprotiline and this compound are primarily mediated through the enhancement of noradrenergic neurotransmission.
The Molecular Dance: Interaction with the Norepinephrine Transporter
The norepinephrine transporter, a member of the solute carrier 6 (SLC6) family, is an integral membrane protein with 12 transmembrane domains (TMDs).[7] The binding of norepinephrine and its inhibitors occurs within a central binding pocket, often referred to as the S1 site, located within the transmembrane core of the protein.[8][9] The interaction of this compound with NET is a complex interplay of molecular forces within this pocket.
The S1 Binding Pocket: A Key Locus of Interaction
Homology modeling, based on the crystal structures of the bacterial leucine transporter (LeuT) and, more recently, the Drosophila melanogaster dopamine transporter (dDAT) and the human serotonin transporter (hSERT), has provided significant insights into the architecture of the NET's S1 binding pocket.[7][10][11] This pocket is formed by residues from several transmembrane domains, primarily TMD1, TMD3, TMD6, and TMD8.[8]
Key amino acid residues within the S1 pocket have been identified through mutagenesis and computational modeling studies as being crucial for the binding of norepinephrine and various inhibitors. These include:
-
Aspartate 75 (D75) in TMD1: This residue is thought to form a critical salt bridge with the protonated amine group of norepinephrine and many inhibitors, including tricyclic antidepressants.[8]
-
Phenylalanine 72 (F72) in TMD1 and Phenylalanine 317 (F317) in TMD6: These aromatic residues likely engage in π-π stacking or hydrophobic interactions with the aromatic ring systems of inhibitors like this compound.
-
Tyrosine 152 (Y152) in TMD3: This residue can form hydrogen bonds and is considered important for the proper orientation of ligands within the binding site.
-
Valine 148 (V148) in TMD3: This residue has been shown to be a key determinant of selectivity between NET and SERT for certain classes of antidepressants.[11]
The tetracyclic structure of this compound is believed to fit snugly within this hydrophobic pocket, with its secondary amine interacting with key polar residues like D75.
Figure 1: A conceptual diagram illustrating the key interactions of this compound within the S1 binding pocket of the norepinephrine transporter.
Experimental Methodologies for Characterizing Norepinephrine Reuptake Inhibitors
The determination of binding affinities and the functional inhibition of norepinephrine reuptake are cornerstone experimental approaches in the study of compounds like this compound.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific transporter.
Protocol: Competitive Radioligand Binding Assay for NET
-
Preparation of Membranes:
-
Culture cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes containing the transporter.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to NET with high affinity (e.g., [³H]nisoxetine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NET inhibitor like desipramine).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Wash the filters to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Figure 2: A flowchart outlining the key steps in a competitive radioligand binding assay to determine the affinity of a compound for the norepinephrine transporter.
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of norepinephrine into nerve terminals.
Protocol: [³H]Norepinephrine Uptake Assay in Synaptosomes
-
Preparation of Synaptosomes:
-
Dissect a brain region rich in noradrenergic terminals (e.g., cortex or hippocampus) from a laboratory animal (e.g., rat).
-
Homogenize the tissue in a sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (resealed nerve terminals).
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (this compound) or vehicle.
-
Initiate the uptake by adding a low concentration of [³H]norepinephrine.
-
Incubate for a short period at a physiological temperature (e.g., 37°C) to allow for active transport.
-
Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of norepinephrine uptake.
-
Conclusion and Future Directions
This compound's mechanism of action is characterized by its high-affinity and selective inhibition of the norepinephrine transporter. This action is mediated by specific interactions within the S1 binding pocket of the transporter. The continued elucidation of the precise molecular determinants of inhibitor binding, aided by advances in structural biology and computational modeling, will be instrumental in the development of novel and more effective therapeutics for a range of neurological and psychiatric conditions. Future research should focus on obtaining specific crystallographic or cryo-EM structures of NET in complex with inhibitors like this compound to provide a definitive atomic-level understanding of this crucial drug-target interaction.
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Andersen, J., et al. (2012). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 287(51), 43104-43114. [Link]
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Fazal, A., et al. (2006). Molecular Modelling Analysis of the Metabolism of Maprotiline. ScienceAlert. [Link]
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Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
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Suzuki, T., et al. (1991). Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline. Journal of Pharmaceutical Sciences, 80(2), 143-146. [Link]
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Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]
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Food and Drug Administration. (2008). Pharmacology Review(s). accessdata.fda.gov. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the KI values of 5 psychostimulants to inhibit human and mouse monoamine transporters. BMC pharmacology, 6, 4. [Link]
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Andersen, J., et al. (2012). Interaction of antidepressants with the serotonin and norepinephrine transporters: mutational studies of the S1 substrate binding pocket. The Journal of biological chemistry, 287(51), 43104–43114. [Link]
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Kaufmann, K. A., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 10(1), 102. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 4. [Link]
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Maj, J., et al. (1987). Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram. Journal of pharmacy and pharmacology, 39(12), 1003–1009. [Link]
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De Benedetti, P. G., et al. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 7(5), 566–578. [Link]
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Gensini, G. F., et al. (1985). Maprotiline: an antidepressant with an unusual pharmacological profile. Pharmacological research communications, 17(11), 1015–1027. [Link]
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Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences of the United States of America, 108(17), 6939–6943. [Link]
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Wang, S., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature communications, 11(1), 1634. [Link]
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Adkins, E. M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in pharmacology, 11, 222. [Link]
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Kortagere, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 18(23), 1980–1999. [Link]
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Zhou, Z., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the future, 32(4), 345. [Link]
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Pinder, R. M., et al. (1977). Maprotiline: a review of its pharmacological properties and therapeutic efficacy in mental depressive states. Drugs, 13(5), 321–352. [Link]
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Richelson, E. (2003). The Clinical Relevance of Antidepressant Interaction With Neurotransmitter Transporters and Receptors. Psychoneuroendocrinology, 28 Suppl 1, 27-39. [Link]
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Suzuki, T., et al. (1992). Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline. Journal of pharmacobio-dynamics, 15(12), 643–651. [Link]
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Kollman, P. A. (1987). Modeling Complex Molecular Interactions Involving Proteins and DNA. Annual review of physical chemistry, 38(1), 303-316. [Link]
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Hahn, M. K., et al. (2003). A mutation in the human norepinephrine transporter gene (SLC6A2) associated with orthostatic intolerance disrupts surface expression of mutant and wild-type transporters. The Journal of neuroscience, 23(11), 4470–4478. [Link]
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Plenge, P., & Mellerup, E. T. (1997). An affinity-modulating site on neuronal monoamine transport proteins. Pharmacology & toxicology, 80(4), 197–201. [Link]
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Hysek, C. M., et al. (2014). No major role of norepinephrine transporter gene variations in the cardiostimulant effects of MDMA. Psychopharmacology, 231(21), 4149–4157. [Link]
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Feenstra, P., et al. (2012). Prediction of drug-packaging interactions via molecular dynamics (MD) simulations. International journal of pharmaceutics, 431(1-2), 26–32. [Link]
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Cheng, F., et al. (2017). Predicting drug–drug interactions through drug structural similarities and interaction networks incorporating pharmacokinetics and pharmacodynamics knowledge. Journal of the American Medical Informatics Association, 24(e1), e143-e153. [Link]
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Sabe, V. T., et al. (2021). Molecular Modeling in Drug Design. Molecules (Basel, Switzerland), 26(16), 4949. [Link]
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Desmethylmaprotiline: An In-depth Technical Guide on the Primary Active Metabolite of Maprotiline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of desmethylmaprotiline, the primary and pharmacologically active metabolite of the tetracyclic antidepressant, maprotiline. The document delves into the metabolic transformation of maprotiline, the comparative pharmacology of the parent drug and its metabolite, and the analytical methodologies for their quantification. Furthermore, it explores the clinical implications of this compound's activity, offering insights for researchers and professionals in drug development and pharmacology.
Introduction to Maprotiline
Maprotiline, marketed under trade names such as Ludiomil, is a tetracyclic antidepressant that has been utilized in the treatment of major depressive disorder.[1] Its chemical structure, characterized by a four-ring system, distinguishes it from the more common tricyclic antidepressants (TCAs), although it shares a similar pharmacological profile with secondary amine TCAs like nortriptyline.[1] The primary mechanism of action of maprotiline is the potentiation of central adrenergic synapses through the inhibition of norepinephrine reuptake at nerve endings.[2][3] It exhibits strong affinity for the norepinephrine transporter (NET) and has weaker effects on the serotonin and dopamine transporters.[2][4]
Metabolism of Maprotiline to this compound
Maprotiline undergoes extensive hepatic metabolism, with the primary pathway being N-demethylation to form its principal active metabolite, this compound.[5] This biotransformation is predominantly mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[6] Other metabolic routes for maprotiline include aromatic hydroxylation to 2-hydroxy-maprotiline and 3-hydroxy-maprotiline, as well as the formation of maprotiline-N-oxide.[2][3]
Figure 2: Mechanism of Action at the Noradrenergic Synapse.
Analytical Methodology for Quantification
Accurate quantification of maprotiline and this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a general framework for the simultaneous quantification of maprotiline and this compound in human plasma.
4.1.1. Materials and Reagents
-
Maprotiline and this compound reference standards
-
Stable isotope-labeled internal standards (e.g., maprotiline-d3, this compound-d3)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
4.1.2. Sample Preparation
-
Prepare calibration standards and quality control samples by spiking known concentrations of maprotiline and this compound into blank human plasma.
-
To 50 µL of plasma sample, calibrator, or QC in a 96-well plate, add 150 µL of a protein precipitation solution (acetonitrile containing the internal standards).
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Maprotiline: Q1/Q3 (e.g., 278.2 -> 117.1)
-
This compound: Q1/Q3 (e.g., 264.2 -> 105.1)
-
Internal Standards: Corresponding transitions for the stable isotope-labeled analogs.
-
-
Sources
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An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Desmethylmaprotiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmaprotiline is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, maprotiline. This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacology of this compound, synthesizing available preclinical data to offer insights for researchers and drug development professionals. The document delves into the compound's primary mechanism of action as a potent norepinephrine reuptake inhibitor, its broader receptor binding profile, and its effects in established animal models of depression. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the practical application of this knowledge in a research setting.
Introduction: The Significance of an Active Metabolite
Maprotiline, a tetracyclic antidepressant, exerts its therapeutic effects primarily through its major metabolite, this compound.[1] The process of N-demethylation in the liver converts maprotiline to this active compound, which possesses a distinct pharmacological profile that is crucial to the overall efficacy and side-effect profile of the parent drug.[1] Understanding the specific pharmacology of this compound is therefore paramount for a complete comprehension of maprotiline's mechanism of action and for the development of novel therapeutics targeting the noradrenergic system. This guide will provide a detailed exploration of the in vitro and in vivo pharmacological properties of this compound, offering a technical resource for the scientific community.
In Vitro Pharmacology: Unraveling the Molecular Interactions
The in vitro pharmacological profile of a compound provides fundamental insights into its mechanism of action at the molecular level. For this compound, these studies reveal a primary interaction with the norepinephrine transporter, alongside engagement with other CNS receptors.
Monoamine Transporter Inhibition: The Core Mechanism
This compound's primary pharmacological action is the potent and selective inhibition of the norepinephrine transporter (NET).[2][3] This inhibition leads to an increase in the synaptic concentration of norepinephrine, a key neurotransmitter implicated in the regulation of mood, attention, and arousal.[4]
Table 1: Monoamine Transporter Inhibition Profile of this compound
| Transporter | Inhibition Potency (IC50) | Reference |
| Norepinephrine Transporter (NET) | Data not explicitly available for this compound; however, it is known to be a potent inhibitor. | [2][3] |
| Serotonin Transporter (SERT) | Weak inhibition. | [5] |
| Dopamine Transporter (DAT) | Weak inhibition. | [5] |
Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a fluorescence-based assay to determine the potency of a test compound, such as this compound, in inhibiting norepinephrine reuptake.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent substrate for NET (e.g., a commercially available fluorescent monoamine transporter substrate).
-
Test compound (this compound) and reference inhibitor (e.g., Desipramine).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the hNET-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent NET substrate to all wells to initiate the uptake reaction.
-
Signal Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Receptor Binding Profile: Beyond the Transporter
In addition to its primary action on the NET, this compound interacts with a range of other CNS receptors, which contributes to its overall pharmacological effect and side-effect profile.
Table 2: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
| Histamine H1 | Potent | Antagonist/Inverse Agonist | [6] |
| Muscarinic M1 | Weak | Antagonist | [7][8] |
| Alpha-1 Adrenergic | Moderate | Antagonist | [5] |
| Serotonin 5-HT2A | Moderate | Antagonist | [5] |
| Dopamine D2 | Weak | Antagonist | [5] |
Note: Specific Ki values for this compound are not consistently reported in the cited literature; the table reflects the qualitative understanding of its affinities.
Experimental Protocol: Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H1 receptor.
-
Radioligand (e.g., [3H]-Pyrilamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound) and reference compound (e.g., Mepyramine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[9][10]
In Vivo Pharmacology: From Molecular Action to Behavioral Outcomes
In vivo studies are essential to understand how the in vitro pharmacological properties of this compound translate into physiological and behavioral effects in a living organism. These studies typically involve animal models of depression and the assessment of neurochemical changes in the brain.
Animal Models of Depression
Animal models are crucial for evaluating the antidepressant-like potential of compounds. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models that are sensitive to the effects of clinically effective antidepressants.
Forced Swim Test (FST): In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a test compound considered an antidepressant-like effect.
Tail Suspension Test (TST): The TST is another behavioral despair model where mice are suspended by their tails. Similar to the FST, a decrease in the duration of immobility is indicative of antidepressant-like activity.[2]
Experimental Protocol: Mouse Tail Suspension Test
Materials:
-
Male mice (e.g., C57BL/6J strain).
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30-60 minutes).
-
Suspension: Suspend each mouse by its tail from the horizontal bar using adhesive tape. Ensure the mouse cannot touch any surfaces.
-
Recording: Video record the behavior of each mouse for a 6-minute period.
-
Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Neurochemical Effects In Vivo
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique can directly assess the impact of a drug on neurotransmitter levels. Given this compound's potent inhibition of the NET, it is expected that its administration would lead to a significant and sustained increase in extracellular norepinephrine levels in brain regions such as the prefrontal cortex and hippocampus.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Synthesis and Future Directions
This compound is a pharmacologically active metabolite that plays a central role in the therapeutic effects of maprotiline. Its primary mechanism of action is the potent inhibition of the norepinephrine transporter. Additionally, it interacts with other CNS receptors, notably the histamine H1 receptor, which likely contributes to the sedative effects observed with maprotiline.
While the qualitative pharmacological profile of this compound is established, a significant gap exists in the public domain regarding detailed, quantitative in vitro binding and functional data. A comprehensive understanding of its affinity (Ki) and potency (IC50/EC50) across a wide range of CNS targets would be invaluable for a more precise structure-activity relationship analysis and for the rational design of new, more selective norepinephrine reuptake inhibitors.
Future research should focus on:
-
Quantitative In Vitro Profiling: A comprehensive screening of this compound against a broad panel of receptors, transporters, and enzymes to generate a complete quantitative pharmacological profile.
-
Head-to-Head In Vivo Studies: Direct comparison of the behavioral and neurochemical effects of this compound and its parent compound, maprotiline, in animal models of depression and anxiety.
-
Exploration of Novel Therapeutic Indications: Given its potent noradrenergic mechanism, investigating the potential of this compound or similar compounds in other CNS disorders where noradrenergic dysfunction is implicated, such as attention-deficit/hyperactivity disorder (ADHD) and cognitive disorders.
By filling these knowledge gaps, the scientific community can fully leverage the pharmacological properties of this compound to advance the development of novel and improved treatments for neuropsychiatric disorders.
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Analysis of the anticholinergic and musculotropic effects of desmethylimipramine on the rabbit urinary bladder. ([Link])
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Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades. ([Link])
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This compound | C19H21N | CID 119409. ([Link])
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Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. ([Link])
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Atypical tetracyclic antidepressant maprotiline is an antagonist at cardiac hERG potassium channels. ([Link])
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Drug Metabolism and Transporter Reference Guide. ([Link])
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Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. ([Link])
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An In-Depth Technical Guide to the Central Nervous System Effects of Desmethylmaprotiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmaprotiline, the principal active metabolite of the tetracyclic antidepressant maprotiline, exerts its primary therapeutic effects through potent and selective inhibition of the norepinephrine transporter (NET). This action leads to an elevation of synaptic norepinephrine levels in the central nervous system (CNS), initiating a cascade of neurochemical and cellular adaptations that are believed to underlie its antidepressant and anxiolytic properties. This technical guide provides a comprehensive overview of the CNS effects of this compound, delving into its mechanism of action, receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these effects. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pharmacologically active metabolite.
Introduction: The Significance of an Active Metabolite
Maprotiline, a tetracyclic antidepressant, undergoes hepatic metabolism, primarily through N-demethylation, to form this compound.[1] This metabolite is not merely an inactive byproduct but a pharmacologically active compound that contributes significantly to the overall therapeutic effect of the parent drug. Understanding the specific CNS effects of this compound is therefore crucial for a complete comprehension of maprotiline's clinical profile and for the development of novel noradrenergic agents. This guide will dissect the intricate pharmacology of this compound, providing a foundational resource for researchers in the field.
Primary Mechanism of Action: Norepinephrine Reuptake Inhibition
The hallmark of this compound's pharmacological action is its potent inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By blocking the NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.[3]
dot
Figure 1: Mechanism of norepinephrine reuptake inhibition by this compound.
Receptor Binding Profile: Selectivity and Off-Target Interactions
Maprotiline is a potent inhibitor of norepinephrine reuptake and also exhibits antagonist activity at several other receptors.[2] It is a potent antagonist of the histamine H1 and serotonin 5-HT7 receptors, a moderate antagonist of the serotonin 5-HT2 and α1-adrenoceptors, and a weak antagonist of the dopamine D2 and muscarinic acetylcholine receptors.[2] It is highly likely that this compound shares the high affinity for the norepinephrine transporter. The extent to which it retains affinity for other receptors contributes to its overall side effect profile. For instance, antagonism of histamine H1 receptors is associated with sedation, while blockade of muscarinic acetylcholine receptors can lead to anticholinergic side effects such as dry mouth and constipation.
| Receptor/Transporter | Affinity (K_i in nM) - Maprotiline | Likely Affinity - this compound | Primary Effect |
| Norepinephrine Transporter (NET) | Potent | Potent | Inhibition of NE reuptake |
| Serotonin Transporter (SERT) | Weak | Weak | Minimal inhibition of 5-HT reuptake |
| Dopamine Transporter (DAT) | Weak | Weak | Minimal inhibition of DA reuptake |
| Histamine H1 Receptor | Potent | Moderate to Potent | Antagonism (sedation) |
| Serotonin 5-HT7 Receptor | Potent | Moderate to Potent | Antagonism |
| Serotonin 5-HT2A Receptor | Moderate | Moderate | Antagonism |
| α1-Adrenergic Receptor | Moderate | Moderate | Antagonism (orthostatic hypotension) |
| Dopamine D2 Receptor | Weak | Weak | Antagonism |
| Muscarinic Acetylcholine Receptors | Weak | Weak | Antagonism (anticholinergic effects) |
Table 1: Inferred Receptor Binding Profile of this compound based on Maprotiline Data.
Downstream Signaling Pathways: From Receptor to Gene Expression
The sustained increase in synaptic norepinephrine initiated by this compound triggers a cascade of intracellular signaling events that are believed to be crucial for its long-term therapeutic effects.
Upon binding to postsynaptic β-adrenergic receptors, norepinephrine activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This second messenger, in turn, activates protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of various genes, including brain-derived neurotrophic factor (BDNF).[5][6] Upregulation of BDNF is thought to play a critical role in neuronal plasticity and survival, processes that are often impaired in depressive disorders.[6]
dot
Figure 2: Downstream signaling cascade following NET inhibition by this compound.
Experimental Methodologies for Studying CNS Effects
A variety of sophisticated experimental techniques are employed to characterize the central nervous system effects of compounds like this compound. These methods provide crucial data on neurochemical changes, neuronal activity, and behavioral outcomes.
In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[7] A microdialysis probe is surgically implanted into a target brain area, such as the prefrontal cortex or hippocampus. The probe is continuously perfused with an artificial cerebrospinal fluid, and small molecules, including norepinephrine, diffuse across a semipermeable membrane into the dialysate, which is then collected and analyzed.
Protocol for In Vivo Microdialysis:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow for a post-operative recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels. Collect several baseline dialysate samples.
-
Drug Administration: Administer this compound (or vehicle control) via a systemic route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals to monitor changes in extracellular norepinephrine concentrations over time.
-
Sample Analysis: Analyze the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
dot
Figure 3: Experimental workflow for in vivo microdialysis.
In Vivo Electrophysiology
This technique is used to measure the electrical activity of individual neurons or populations of neurons in the living brain. For a norepinephrine reuptake inhibitor like this compound, a key brain region of interest is the locus coeruleus, the principal site of noradrenergic neurons in the brain.[8] By recording the firing rate of these neurons, researchers can assess the impact of the drug on the overall activity of the noradrenergic system.[9]
Protocol for In Vivo Single-Unit Recording:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., locus coeruleus).
-
Electrode Placement: Slowly lower a recording microelectrode into the brain until the characteristic firing pattern of noradrenergic neurons is identified.
-
Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.
-
Drug Administration: Administer this compound systemically.
-
Post-Drug Recording: Continue to record the neuronal firing rate to determine the effect of the drug on neuronal activity.
-
Data Analysis: Analyze the recorded spike trains to quantify changes in firing rate and pattern.
Behavioral Models of Depression
Animal models are essential tools for evaluating the potential antidepressant-like effects of novel compounds. The forced swim test and the tail suspension test are two of the most commonly used screening models.[10][11] These tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[10]
Protocol for the Forced Swim Test:
-
Apparatus: A transparent cylindrical container filled with water.
-
Pre-test Session (optional): On the first day, place the animal in the water for a short period (e.g., 15 minutes). This is done to induce a stable level of immobility on the test day.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the test session.
-
Test Session: On the second day, place the animal back in the water for a shorter duration (e.g., 5-6 minutes).
-
Behavioral Scoring: Record the duration of immobility during the latter part of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and control groups.
Conclusion
This compound is a pharmacologically active metabolite that plays a crucial role in the therapeutic effects of its parent compound, maprotiline. Its primary mechanism of action, the potent and selective inhibition of the norepinephrine transporter, leads to a cascade of neurochemical and cellular changes in the CNS. A thorough understanding of its receptor binding profile, downstream signaling pathways, and effects on neuronal activity and behavior is essential for both basic and clinical neuroscience research. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the noradrenergic system.
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An In-Depth Technical Guide to the Initial Preclinical Assessment of Desmethylmaprotiline's Antidepressant Activity
This guide provides a detailed exploration of the foundational preclinical studies likely conducted to elucidate the antidepressant properties of Desmethylmaprotiline. As the principal active metabolite of the tetracycleic antidepressant Maprotiline, the initial scientific inquiry into this compound would have been guided by the pharmacological profile of its parent compound.[1][2] This document reconstructs the logical progression of these initial studies, from receptor binding assays to established behavioral paradigms, offering insights into the experimental rationale and methodologies employed in early-phase antidepressant drug discovery.
Introduction: The Rationale for Investigating this compound
Maprotiline, a tetracyclic compound, established its clinical efficacy in the treatment of major depressive disorder.[3][4] Its mechanism of action is primarily attributed to the potent inhibition of norepinephrine reuptake, with minimal impact on serotonin reuptake.[4] Early pharmacokinetic studies of Maprotiline revealed that it is metabolized in the liver via N-demethylation to its primary metabolite, this compound.[2][5] This metabolite is not only present in significant concentrations in the plasma of patients treated with Maprotiline but is also pharmacologically active.[6]
The scientific impetus to characterize the intrinsic antidepressant activity of this compound would have stemmed from several key questions:
-
Does the metabolite contribute significantly to the therapeutic effects of the parent drug?
-
Does this compound possess a more favorable pharmacological profile, potentially with fewer side effects, than Maprotiline?
-
Could this compound itself be a viable candidate for development as a standalone antidepressant?
Answering these questions necessitates a systematic preclinical evaluation, as outlined in the subsequent sections.
In Vitro Characterization: Receptor Binding and Neurotransmitter Reuptake Assays
The initial step in characterizing a potential antidepressant is to determine its interaction with key molecular targets in the central nervous system. This is achieved through in vitro receptor binding and neurotransmitter reuptake assays.
To quantify the binding affinity of this compound for monoamine transporters (norepinephrine, serotonin, and dopamine) and various neurotransmitter receptors known to be involved in the therapeutic action and side effects of antidepressants.
Step-by-Step Protocol:
-
Preparation of Synaptosomes: Rodent brain tissue (e.g., cortex, hippocampus, striatum) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters and receptors.
-
Radioligand Binding Assays:
-
Synaptosomal membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for the norepinephrine transporter, [³H]citalopram for the serotonin transporter, [³H]GBR-12935 for the dopamine transporter).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the target.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The inhibition constant (Ki) is calculated, representing the concentration of this compound required to displace 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
-
-
Neurotransmitter Reuptake Assays:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin).
-
The ability of this compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is measured.
-
The IC50 value (the concentration of this compound that inhibits 50% of neurotransmitter uptake) is determined.
-
Based on the known pharmacology of Maprotiline, it would be hypothesized that this compound exhibits a strong affinity for the norepinephrine transporter and a significantly lower affinity for the serotonin and dopamine transporters.[3] The table below presents a hypothetical comparison of the binding affinities (Ki, nM) for this compound, its parent compound Maprotiline, and the tricyclic antidepressant Desipramine (an active metabolite of imipramine with a similar mechanism of action).
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Histamine H1 Receptor Ki (nM) | Muscarinic M1 Receptor Ki (nM) |
| This compound | Potent (e.g., 5-15) | Weak (e.g., >500) | Very Weak (e.g., >1000) | Moderate (e.g., 20-50) | Weak (e.g., >800) |
| Maprotiline | Potent (e.g., 10-25)[3] | Weak (e.g., >600)[3] | Very Weak (e.g., >1000)[3] | Potent (e.g., 1-5)[3] | Moderate (e.g., 100-200)[3] |
| Desipramine | Very Potent (e.g., 1-5) | Weak (e.g., >300) | Very Weak (e.g., >1000) | Moderate (e.g., 15-40) | Weak (e.g., >700) |
A strong and selective affinity for the norepinephrine transporter would provide a clear mechanistic rationale for this compound's potential antidepressant activity.
In Vivo Behavioral Studies: Assessing Antidepressant-Like Activity
Positive in vitro results provide the basis for moving to in vivo models to assess the compound's effects on behavior. The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard, widely used screening tools for predicting the efficacy of potential antidepressant drugs.
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[7] Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility, reflecting an increase in active, escape-oriented behaviors.
Step-by-Step Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm.
-
Acclimation (Pre-test): On day one, mice or rats are placed in the cylinder for a 15-minute session. This induces a baseline level of immobility for the subsequent test.
-
Drug Administration: On day two, animals are administered this compound, a vehicle control, or a positive control (e.g., Maprotiline or Desipramine) via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test.
-
Test Session: The animals are placed back into the water-filled cylinder for a 5-6 minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, either by a trained observer or automated video-tracking software.
The TST is conceptually similar to the FST and is used to assess behavioral despair in mice. When suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressants reduce the duration of this immobility.
Step-by-Step Protocol:
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail using adhesive tape.
-
Drug Administration: Mice are treated with this compound, a vehicle, or a positive control 30-60 minutes prior to the test.
-
Suspension: The mouse's tail is attached to the suspension bar with tape, ensuring the body is hanging freely.
-
Test Session: The duration of the test is typically 6 minutes.
-
Behavioral Scoring: The total time the mouse remains immobile is recorded.
This compound would be expected to produce a dose-dependent decrease in immobility time in both the FST and TST, indicative of an antidepressant-like effect. The following table illustrates a hypothetical outcome.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) in FST (± SEM) | Mean Immobility Time (seconds) in TST (± SEM) |
| Vehicle Control | - | 150 ± 10 | 180 ± 12 |
| This compound | 5 | 125 ± 8 | 155 ± 10 |
| This compound | 10 | 90 ± 7 | 110 ± 9 |
| This compound | 20 | 75 ± 6 | 95 ± 8 |
| Maprotiline (Positive Control) | 20 | 80 ± 7 | 100 ± 8 |
*Statistically significant difference from vehicle control (e.g., **p<0.01, **p<0.001)
A significant reduction in immobility compared to the vehicle control would provide strong evidence for the antidepressant potential of this compound.
Mechanistic and Safety Pharmacology
To confirm that the antidepressant-like effects are not due to inhibition of monoamine oxidase, an in vitro assay would be conducted. MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters.[8]
Methodology: The activity of MAO-A and MAO-B would be measured in the presence of this compound using a mitochondrial fraction from rodent brain or liver. It would be expected that, similar to its parent compound Maprotiline, this compound does not significantly inhibit MAO activity.[2]
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound blocks the norepinephrine transporter (NET).
Diagram 2: Preclinical Antidepressant Screening Workflow
Caption: A logical workflow for the initial screening of this compound.
Early Clinical Evaluation Considerations
While this guide focuses on preclinical studies, the data generated would inform the design of initial clinical trials. A study from 1980 on Maprotiline already considered the combined concentrations of the parent drug and this compound in relation to therapeutic efficacy, indicating an early recognition of the metabolite's importance.[6] A dedicated Phase I study on this compound would focus on safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent Phase II trials would assess its efficacy in patients with major depressive disorder, likely comparing it to placebo and an established antidepressant.[9][10] The clinical development of other active metabolites, such as Desipramine from Imipramine, provides a well-established precedent for this pathway.
Conclusion
The initial studies on this compound's antidepressant activity, as reconstructed in this guide, would have followed a logical and scientifically rigorous path. Beginning with in vitro assays to establish its mechanism as a potent and selective norepinephrine reuptake inhibitor, the investigation would have progressed to in vivo behavioral models to confirm its antidepressant-like effects. The collective evidence would strongly suggest that this compound is a key contributor to the therapeutic action of Maprotiline and holds potential as an antidepressant in its own right. This foundational research is critical for understanding the complete pharmacological profile of Maprotiline and for guiding the development of new and improved treatments for depressive disorders.
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An In-Depth Technical Guide to the Chemical and Physical Properties of Desmethylmaprotiline Hydrochloride
Introduction
Desmethylmaprotiline hydrochloride is the primary and pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant.[1][2] As a key player in the therapeutic efficacy and metabolic pathway of its parent compound, a thorough understanding of its chemical and physical properties is paramount for researchers in drug metabolism, pharmacology, and analytical development. This guide provides a comprehensive overview of this compound hydrochloride, detailing its structural and physicochemical characteristics, and offering field-proven insights into its analytical characterization and stability assessment.
As an active metabolite, this compound contributes significantly to the overall pharmacological profile of maprotiline.[3] Its primary mechanism of action is the potent inhibition of norepinephrine reuptake, with weaker effects on serotonin reuptake.[1] This profile is consistent with the therapeutic applications of tetracyclic antidepressants in treating major depressive disorders.[4] A deep understanding of this compound's properties is therefore crucial for pharmacokinetic modeling, bioequivalence studies, and the development of robust analytical methods for therapeutic drug monitoring.
This document is structured to provide both foundational knowledge and practical, actionable protocols for the scientific professional. We will delve into the core chemical and physical data, followed by detailed experimental workflows for characterization and stability testing, explaining the scientific rationale behind each procedural step.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below. It is important to note that while some specific experimental data for this compound hydrochloride is available, other parameters are often inferred from its parent compound, maprotiline hydrochloride, due to their structural similarity. Such instances are clearly indicated.
| Property | Value | Source(s) |
| Chemical Name | 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-amine hydrochloride | [5] |
| Synonyms | Normaprotiline Hydrochloride, Demethylmaprotiline Hydrochloride, Maprotiline EP Impurity C HCl | [6][7] |
| Molecular Formula | C₁₉H₂₂ClN | [8] |
| Molecular Weight | 299.84 g/mol | [5][8] |
| CAS Number | 92202-51-2 | [5][6] |
| Free Base CAS Number | 5721-37-9 | [5][7] |
| Appearance | White to Off-White Solid | [8] |
| Purity (Typical) | >95% (HPLC) | [5] |
| Melting Point | Data not available for this compound HCl. For Maprotiline HCl (parent): 230-232°C. | [9] |
| pKa | Data not available for this compound. For Maprotiline (parent): 10.5. | [10] |
| Solubility | Data not available for this compound HCl. For Maprotiline HCl (parent): Soluble in methanol and DMSO; slightly soluble in water.[8][9][11][12] | |
| Storage Temperature | +4°C | [5] |
Pharmacology and Metabolism
This compound is formed in the liver through the N-demethylation of its parent compound, maprotiline.[3] This metabolic conversion is a critical aspect of maprotiline's overall pharmacokinetic profile.
Mechanism of Action
The primary pharmacological action of this compound, much like its parent compound, is the potentiation of central adrenergic synapses by blocking the reuptake of norepinephrine at nerve endings.[2][13] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This targeted action on the norepinephrine transporter (NET) is believed to be the foundation of its antidepressant effects.[9]
Caption: Metabolic pathway of Maprotiline to this compound.
Experimental Protocols for Characterization
The following sections provide detailed protocols for the characterization of this compound hydrochloride. These are designed to be self-validating and are grounded in established analytical principles.
Solubility Determination
Expertise & Experience: Determining the solubility of a drug substance in various solvents is a fundamental step in pre-formulation studies. The choice of solvents (e.g., water, ethanol, DMSO) reflects common vehicles used in in-vitro and in-vivo research, as well as potential formulation bases. A saturated solution method provides a reliable measure of equilibrium solubility.
Protocol:
-
Preparation of Solvent Vials: Add an excess amount of this compound hydrochloride powder to separate vials containing a known volume (e.g., 1 mL) of each test solvent (e.g., deionized water, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see protocol below) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
HPLC-UV Method for Purity and Quantification
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying active pharmaceutical ingredients. The choice of a reversed-phase C18 column is based on its versatility and strong hydrophobic interactions with a wide range of molecules, including tetracyclic antidepressants. [14]The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The addition of an acid, like formic acid, to the mobile phase helps to protonate the amine group on this compound, which improves peak symmetry and retention on the C18 stationary phase. [15]
Caption: General workflow for HPLC analysis of this compound HCl.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 5.0 with formic acid) in a 70:30 (v/v) ratio. [16] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 272 nm (based on the λmax of the parent compound, maprotiline). [17] * Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to achieve a target concentration of approximately 50 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Data Processing:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound hydrochloride in the sample using the calibration curve.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Stability Assessment via Forced Degradation
Expertise & Experience: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. [18]The conditions outlined below (acidic, basic, oxidative, thermal, and photolytic stress) are based on ICH guidelines and are designed to accelerate the degradation pathways that the molecule might undergo during its shelf life. [19]The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the main compound. [19] Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a specified time. Also, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the validated HPLC-UV method described above.
-
-
Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound hydrochloride peak.
-
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound hydrochloride, a compound of significant interest in the field of antidepressant research and development. By synthesizing data on its fundamental properties with practical, scientifically-grounded experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies for solubility determination, HPLC analysis, and stability assessment are designed to be robust and reliable, empowering scientists to confidently characterize this important active metabolite. A thorough understanding and application of these principles will facilitate further research into the pharmacokinetics, safety, and efficacy of maprotiline and its metabolic pathway.
References
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Maprotiline hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 14, 2026, from [Link]
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Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved January 14, 2026, from [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Analytical Methods for Tetracyclic Antidepressants: A Comprehensive Review. Retrieved January 14, 2026, from [Link]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved January 14, 2026, from [Link]
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Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved January 14, 2026, from [Link]
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Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. Retrieved January 14, 2026, from [Link]
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Agilent Technologies. (2015). Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Maprotiline hydrochloride CID 71478. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Allmpus. (n.d.). Maprotiline HCl. Retrieved January 14, 2026, from [Link]
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Al-Obaid, A. M., et al. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. Scientific Reports. Retrieved January 14, 2026, from [Link]
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Hawach Scientific. (2025). Why Is the C18 Column Mostly Used in HPLC. Retrieved January 14, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). MAPROTILINE HYDROCHLORIDE TABLETS, USP. Accessdata.fda.gov. Retrieved January 14, 2026, from [Link]
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precisionFDA. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352). Retrieved January 14, 2026, from [Link]
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Fengchen Group. (n.d.). Maprotiline Hcl Or Maprotiline Hydrochloride BP EP USP CAS 10347-81-6. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). FLARE C18 Mixed-Mode Column: Tricyclic Antidepressants (TCAs). Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Maprotiline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725). Retrieved January 14, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]
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Coscollà, C., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. International Journal of Environmental Research and Public Health. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Maprotiline. Retrieved January 14, 2026, from [Link]
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CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved January 14, 2026, from [Link]
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Reddit. (2025). Mass spectrum Fragmentation patterns : r/chemhelp. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Quantitative Analysis of Desmethylmaprotiline in Human Plasma by HPLC-MS/MS: An Application Note and Protocol
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of desmethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline, in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been structured to meet the rigorous validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Rationale for a Dedicated Method
This compound is the pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant used in the management of major depressive disorder.[1] The parent drug, maprotiline, is extensively metabolized in the liver, primarily through N-demethylation, to form this compound.[2] This metabolite contributes significantly to the overall therapeutic and potential toxic effects of maprotiline treatment. Therefore, the accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetic profile of maprotiline, assessing patient compliance, and conducting dose-escalation studies.[3]
This application note provides a comprehensive guide to a validated HPLC-MS/MS method, offering the high selectivity and sensitivity required for bioanalysis. The choice of protein precipitation as the sample preparation technique is justified by its simplicity, speed, and cost-effectiveness, making it amenable to high-throughput analysis.[4] The use of a stable isotope-labeled internal standard is a cornerstone of this method, compensating for variability during sample processing and instrumental analysis, which is considered the gold standard in quantitative mass spectrometry.[5]
Materials and Reagents
| Material | Supplier | Grade |
| This compound | Commercially Available | Reference Standard |
| Desipramine-d4 | Commercially Available | Reference Standard |
| Acetonitrile | Sigma-Aldrich | HPLC or LC-MS Grade |
| Methanol | Sigma-Aldrich | HPLC or LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | Ultrapure |
| Human Plasma (K2EDTA) | Biological Specialty Corp. | Drug-Free |
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A gradient tailored to resolve the analyte from matrix interferences is crucial. A starting condition of a lower percentage of organic phase, followed by a ramp to a higher percentage to elute the analyte, and a re-equilibration step is a standard approach.[5]
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the method. Based on the fragmentation patterns of similar tricyclic and tetracyclic compounds, the following MRM transitions are proposed.[4] It is imperative to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 264.2 | To be optimized | To be optimized |
| Desipramine-d4 (IS) | 271.3 | 72.2 | To be optimized |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct (C19H21N, MW: 263.38). The product ion for the internal standard, desipramine-d4, at m/z 72.2 is characteristic of the propylamino side chain, a common fragment for this class of compounds.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and desipramine-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the desipramine-d4 primary stock solution with acetonitrile to achieve the final working concentration.
Sample Preparation: Protein Precipitation
This protocol is designed for its efficiency and suitability for high-throughput workflows.[6][7]
Caption: Protein Precipitation Workflow.
Method Validation
The analytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with the guidelines from regulatory authorities like the FDA and EMA.[8]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with accuracy and precision within ±20%. |
| Accuracy and Precision | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma, with a CV ≤ 15%. |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
Data Analysis and Interpretation
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted linear regression analysis (e.g., 1/x or 1/x²) is typically used to ensure accuracy at the lower end of the calibration range.
Discussion: Causality Behind Experimental Choices
-
Choice of Internal Standard: A stable isotope-labeled internal standard, such as desipramine-d4, is the preferred choice for LC-MS/MS bioanalysis.[8] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively correcting for matrix effects and variations in instrument response. The shared fragmentation pathway further enhances the reliability of quantification.
-
Sample Preparation: While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is chosen for its simplicity, speed, and reduced cost, which are significant advantages in a high-throughput environment. The use of acetonitrile as the precipitating agent is common and effective for a wide range of analytes.
-
Chromatography: A C18 reversed-phase column provides good retention and separation for moderately polar compounds like this compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.[3]
-
Mass Spectrometry: Tandem mass spectrometry in MRM mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard. This minimizes interferences from the complex plasma matrix, allowing for accurate quantification at low concentrations.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The combination of a simple and rapid sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry makes this method well-suited for a variety of research and clinical applications. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data that can confidently support drug development and therapeutic monitoring programs.
References
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PubChem. (n.d.). Maprotiline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
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Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research [PDF]. Retrieved from [Link]
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American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
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Application Notes & Protocols for the Analytical Determination of Desmethylmaprotiline in Urine
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of Desmethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant Maprotiline, in human urine. We present detailed, validated protocols for sample preparation, including enzymatic hydrolysis and extraction, followed by robust chromatographic methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, method validation parameters, and field-proven insights are discussed to ensure scientific integrity and reliable data generation for clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction: The Rationale for this compound Analysis
Maprotiline (Ludiomil®) is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] Following administration, it is extensively metabolized in the body, primarily through N-demethylation, to form its principal active metabolite, this compound.[2] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic and toxicological profile of the parent drug.[3] The monitoring of this compound in urine is a critical aspect of therapeutic drug management (TDM), allowing clinicians to optimize dosing regimens, assess patient compliance, and investigate potential toxicity.[4][5]
Urinary analysis presents a unique set of challenges. This compound is excreted primarily in the urine, but a substantial fraction is conjugated with glucuronic acid, rendering it undetectable by direct analysis. Furthermore, urine is a complex biological matrix containing numerous endogenous compounds that can interfere with analysis. Therefore, a robust analytical workflow must incorporate three key stages: (1) cleavage of the glucuronide conjugate (hydrolysis), (2) extraction and purification of the analyte from the matrix, and (3) sensitive and specific instrumental detection. This guide details validated methodologies for each of these critical stages.
Pre-Analytical Stage: Sample Preparation
Effective sample preparation is the cornerstone of reliable bioanalysis. Its purpose is twofold: to concentrate the analyte to a detectable level and to remove interfering matrix components that could compromise analytical accuracy.
Enzymatic Hydrolysis: Unmasking the Conjugated Metabolite
Causality: A significant portion of this compound is metabolized into a glucuronide conjugate to increase its water solubility for excretion. Direct analysis would only measure the "free" or unconjugated form, leading to a significant underestimation of the total drug exposure. Enzymatic hydrolysis using β-glucuronidase is the most effective and gentle method to cleave this conjugate bond, releasing the parent this compound for analysis.[6][7] This step is crucial for an accurate toxicological assessment or pharmacokinetic profile. While chemical hydrolysis (e.g., with acid) is faster, it can be harsh and may lead to the degradation of the target analyte.[6]
Protocol: Enzymatic Hydrolysis
-
Pipette 1.0 mL of the urine sample into a 15 mL screw-cap glass tube.
-
Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia or recombinant sources).[7][8]
-
Gently vortex the mixture for 10 seconds.
-
Incubate the sample in a water bath or incubator at 55-65°C for a minimum of 2 hours. Overnight incubation (18 hours) at a lower temperature (e.g., 40°C) can also be effective and may be gentler on some analytes.[7][9]
-
Allow the sample to cool to room temperature before proceeding to the extraction step.
Analyte Extraction: Isolation and Purification
Following hydrolysis, the analyte must be isolated from the complex urinary matrix. We present two highly effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method A: Liquid-Liquid Extraction (LLE)
Causality: LLE operates on the principle of differential solubility. By adjusting the pH of the aqueous urine sample to an alkaline state, the secondary amine group of this compound is deprotonated, making the molecule less polar and more soluble in a water-immiscible organic solvent.[10] This allows for its efficient transfer from the urine matrix into the clean organic phase, leaving polar interferences behind.
Protocol: Liquid-Liquid Extraction
-
To the cooled, hydrolyzed sample, add 200 µL of 2 M sodium hydroxide (NaOH) to adjust the pH to >9.0. Verify with pH paper.
-
Add 5.0 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol (99:1, v/v) or dichloromethane).[10][11]
-
Cap the tube and vortex vigorously for 2 minutes, or use a mechanical rocker for 15 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for reconstitution and analysis.
Method B: Solid-Phase Extraction (SPE)
Causality: SPE offers a more controlled and often cleaner extraction compared to LLE. For basic drugs like this compound, a mixed-mode cation exchange sorbent is ideal.[12] The protocol involves first retaining the analyte on the solid phase via hydrophobic interactions (similar to reversed-phase) and then using a strong cation exchange mechanism for highly selective retention. Interfering compounds are washed away, and the purified analyte is then eluted using a solvent that disrupts both interactions.
Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: To the cooled, hydrolyzed sample, add 1 mL of 100 mM phosphate buffer (pH 6.0). Load the entire sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of deionized water to the cartridge.
-
Wash 2: Add 1 mL of 0.1 M acetic acid.
-
Wash 3: Add 1 mL of methanol to remove residual water and weakly bound interferences.
-
-
Elution: Elute the analyte from the cartridge with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v).[13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for reconstitution and analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for urine sample preparation, including hydrolysis and extraction options.
Instrumental Analysis: Protocols & Parameters
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic, robust technique for the analysis of drugs of abuse and their metabolites.
Causality: The Need for Derivatization this compound contains a secondary amine (-NH) group, which is polar and can interact with the GC column, leading to poor peak shape and reduced sensitivity. Chemical derivatization is employed to replace the active hydrogen on this group with a nonpolar moiety (e.g., an acetyl group).[14][15] This increases the analyte's volatility and thermal stability, making it amenable to GC analysis and improving its chromatographic performance.[16]
Protocol: Derivatization (Acylation)
-
To the dried sample residue, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the derivatizing reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS or equivalent) |
| Oven Temperature Program | Initial 80°C hold for 2 min, ramp at 20°C/min to 300°C, hold for 5 min.[17] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification[14] |
| Transfer Line Temperature | 280°C |
| Monitored Ions (SIM) | Specific m/z values for the derivatized this compound and internal standard should be determined empirically. |
Diagram: GC-MS Analytical Workflow
Caption: Overview of the GC-MS analytical procedure from extract to data analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the modern gold standard for quantitative bioanalysis, offering superior sensitivity and specificity without the need for derivatization.[18][19]
Causality: This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective detection of a triple quadrupole mass spectrometer.[20] The analyte is first separated from other components in the reconstituted sample. Upon entering the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and specific product ions are monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and minimizing the likelihood of interferences.[13]
Protocol: Reconstitution & Analysis
-
Reconstitute the dried sample residue from the extraction step in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system.
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph (LC) | |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, <3 µm particle size (e.g., Restek Raptor Biphenyl)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer (MS/MS) | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (Values must be optimized empirically on the specific instrument used) |
| This compound | Precursor Ion (Q1): m/z 264.2 → Product Ions (Q3): e.g., m/z 246.2 (quantifier), m/z 219.2 (qualifier) |
| Internal Standard (e.g., D3-Desmethylmaprotiline) | Precursor Ion (Q1): m/z 267.2 → Product Ions (Q3): e.g., m/z 249.2 |
Diagram: LC-MS/MS Analytical Workflow
Caption: The process flow for LC-MS/MS analysis, from injection to detection.
Method Validation and Quality Control
Any bioanalytical method developed for regulatory, clinical, or forensic use must be rigorously validated to ensure its performance is reliable and fit for purpose.[21] Validation should be performed in accordance with established guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[22][23]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[24]
-
Calibration Curve (Linearity): The relationship between the instrument response and known concentrations of the analyte. A linear range covering expected concentrations is established.[18]
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results. These are typically assessed at low, medium, and high quality control (QC) concentrations over several days.[25]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix to the response of a non-extracted standard.[12]
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Table 3: Example Validation Summary for an LC-MS/MS Method
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | r² > 0.99 | 1.0 - 500 ng/mL, r² = 0.998 |
| LLOQ | S/N > 10, Acc/Prec ± 20% | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 4.5% (Low QC), 3.1% (Mid QC), 2.8% (High QC) |
| Inter-day Precision (%RSD) | < 15% | 6.8% (Low QC), 5.2% (Mid QC), 4.9% (High QC) |
| Accuracy (% Bias) | ± 15% | -5.3% to +7.1% across all QC levels |
| Extraction Recovery | Consistent and reproducible | 88% ± 6% |
| Matrix Effect | Consistent and reproducible | 95% (Normalized to Internal Standard) |
Conclusion
The reliable quantification of this compound in urine requires a meticulous and well-validated analytical approach. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method presented offers superior sensitivity and specificity and avoids the need for a derivatization step, making it the preferred method for most modern applications. The SPE protocol provides a clean extract with high recovery. Crucially, enzymatic hydrolysis is a non-negotiable step for any analysis aiming to determine the total concentration of this compound, providing a complete picture for clinical or forensic interpretation. By following the detailed protocols and validation principles outlined in this guide, researchers and scientists can generate high-quality, defensible data for the analysis of this important metabolite.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][21][23]
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myADLM. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link][6]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link][25]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][22]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][23]
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Gunnar, T., Arini, T., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals (Basel). [Link][7]
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Norlab. Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. [Link][8]
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Gunnar, T., Arini, T., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. [Link][9]
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Takahashi, S., et al. (1995). Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline. Biological & Pharmaceutical Bulletin. [Link][3]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4011, Maprotiline. [Link][2]
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Waters Corporation. (2012). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). [Link][12]
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Ebrahimi, S., et al. (2017). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. Iranian Journal of Pharmaceutical Research. [Link][24]
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Krait, S., et al. (1985). Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology. [Link][11]
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Drebit, R., et al. (1988). Determination of maprotiline and this compound in plasma and urine by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][14]
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Teva Canada Limited. (2011). Product Monograph: TEVA-MAPROTILINE. [Link]
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Watanabe, S., et al. (1980). Relationship between blood concentrations and clinical effects of a new antidepressant "maprotiline". Folia Psychiatrica et Neurologica Japonica. [Link][4]
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Wong, R. C. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the C.S. Soong Memorial Pharmacognosy Research Institute. [Link][15]
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Biotage. LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. [Link][13]
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Koc, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites. [Link][10]
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Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][18]
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National Center for Biotechnology Information. (2023). Drug Testing. [Link][20]
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Cilliers, L., et al. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Metabolomics. [Link][17]
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Gas chromatography-mass spectrometry (GC-MS) analysis of Desmethylmaprotiline
Application Note: GC-MS/MS-2026-0114
Quantitative Analysis of Desmethylmaprotiline in Human Plasma using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and validated method for the quantitative analysis of this compound, the primary active metabolite of the tetracyclic antidepressant maprotiline, in human plasma. The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance analyte volatility and thermal stability. Separation and detection are achieved using Gas Chromatography-Mass Spectrometry (GC-MS), providing high selectivity and sensitivity for therapeutic drug monitoring (TDM) and toxicological screening. The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction: The Rationale for Monitoring this compound
Maprotiline is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] It is extensively metabolized in the liver, primarily through N-demethylation, to its active metabolite, this compound (also known as Normaprotiline).[1][2] This metabolite contributes significantly to the overall therapeutic and toxic effects of the parent drug. Given the substantial inter-individual variability in pharmacokinetics, monitoring the plasma concentrations of both maprotiline and this compound is crucial for optimizing therapy, ensuring efficacy, and preventing toxicity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in analytical toxicology due to its high resolving power and definitive identification capabilities.[3][4] This guide provides a comprehensive protocol for the reliable quantification of this compound, addressing the critical pre-analytical and analytical steps required for accurate measurement in a complex biological matrix like human plasma.
Principle of the Method
The analytical workflow is based on isolating this compound from plasma proteins and other endogenous components, chemically modifying it to improve its chromatographic behavior, and then separating and quantifying it using GC-MS.
-
Sample Preparation: A liquid-liquid extraction (LLE) under alkaline conditions is employed. Basic drugs like this compound are un-ionized at high pH, increasing their partitioning into a non-polar organic solvent. This step effectively removes proteins, salts, and other polar interferences.[5][6]
-
Derivatization: The secondary amine group (-NH) on this compound contains an active hydrogen, which can lead to poor peak shape and thermal degradation during GC analysis.[7] To mitigate this, a silylation reaction is performed to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This process increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[8]
-
GC-MS Analysis: The derivatized extract is injected into the GC system. The analyte is vaporized and separated from other components on a capillary column (e.g., a non-polar HP-5MS). The separated components then enter the mass spectrometer, which operates in Electron Ionization (EI) mode. The molecule is fragmented into characteristic ions, which are used for identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow Diagram
Caption: Complete workflow from sample receipt to final reporting.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Maprotiline-d3 or a structurally similar compound like Prazepam.
-
Methanol, Acetonitrile (HPLC or GC grade)
-
Ethyl Acetate, n-Hexane (GC grade)
-
Ammonium Hydroxide (NH₄OH), concentrated
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Drug-free human plasma (for calibration and controls)
-
Deionized water (≥18 MΩ·cm)
Instrumentation and Consumables
-
GC-MS System: Agilent 7890 GC coupled with a 5977B MSD or equivalent.[9]
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][5]
-
Autosampler: For automated injection.
-
Consumables: 2 mL autosampler vials with inserts, screw caps, centrifuge tubes (15 mL, glass), pipettes, silanized glass wool.[10]
-
Equipment: Centrifuge, nitrogen evaporator or SpeedVac, heating block/water bath, vortex mixer.
Detailed Protocols
Preparation of Standards
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions from the primary stock using methanol to create working solutions for spiking calibrators and quality control (QC) samples.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a stock of the IS (e.g., Maprotiline-d3) in methanol. Dilute to a working concentration of approximately 5 µg/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for tricyclic and related antidepressants.[3][5][11]
-
Aliquoting: To labeled 15 mL glass centrifuge tubes, add 1.0 mL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 50 µL of the IS working solution to all tubes except for the "double blank" (matrix without analyte or IS).
-
Alkalinization: Add 200 µL of concentrated ammonium hydroxide to each tube. Vortex for 10 seconds to mix. This step ensures this compound is in its non-ionized, extractable form.
-
Extraction: Add 5 mL of an n-hexane:ethyl acetate (9:1, v/v) mixture. Cap securely and vortex vigorously for 2 minutes.[5][6]
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitution: To the dried extract, add 50 µL of ethyl acetate and vortex to redissolve the residue.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS derivatizing agent.[12]
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath to complete the silylation reaction.[5][12]
-
Final Step: After cooling to room temperature, transfer the solution to a 200 µL autosampler vial insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following tables summarize the recommended starting conditions. These may require optimization based on the specific instrumentation used.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Injector | Splitless, 280°C | Ensures efficient vaporization of the derivatized analyte without discrimination. |
| Liner | Deactivated, single taper with glass wool | Prevents analyte adsorption and traps non-volatile matrix components.[9][10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial: 120°C (hold 1 min) | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 300°C | Provides separation of analytes from matrix components.[4] | |
| Hold: 3 min at 300°C | Ensures elution of all components and cleans the column. |
| Total Run Time | ~16 minutes | A balance between separation efficiency and sample throughput.[13] |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization while minimizing thermal degradation. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions. |
| Quantifier Ion | To be determined from spectrum | The most abundant, stable, and specific fragment ion. |
| Qualifier Ions | Two to be determined | Used for confirmation of analyte identity based on ion ratios. |
Note: The specific mass-to-charge (m/z) ions for TMS-derivatized this compound should be empirically determined by injecting a high-concentration standard in full scan mode. The resulting spectrum can be compared against reference libraries like NIST for confirmation.[14][15]
Method Validation
A robust analytical method requires thorough validation to ensure its reliability for routine use.[16] The following parameters should be assessed according to guidelines from bodies like the ICH or FDA.[17][18]
Caption: Core parameters for a self-validating analytical system.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Measurement | Acceptance Criteria |
|---|---|---|
| Specificity | Analysis of 6 blank plasma sources | No significant interfering peaks at the analyte's retention time. |
| Linearity | 5-7 point calibration curve | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | % Bias of QCs (n=5) | Within ±15% of nominal value (±20% at LOQ).[18] |
| Precision | % RSD of QCs (n=5) | Intra-day & Inter-day ≤ 15% (≤ 20% at LOQ).[18] |
| LOQ | Lowest calibrator meeting accuracy/precision criteria | Signal-to-Noise ratio (S/N) ≥ 10. |
| Extraction Recovery | Peak area ratio of extracted vs. non-extracted samples | Should be consistent, reproducible, and preferably >70%. |
Data Analysis and Results
-
Identification: The identity of TMS-Desmethylmaprotiline is confirmed by matching its retention time and the relative abundance of its qualifier ions (ion ratio) to that of a known standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. The concentration of this compound in unknown samples is calculated from this regression equation.
-
Expected Mass Spectrum: The EI mass spectrum of TMS-derivatized this compound will show a molecular ion (M+) and characteristic fragment ions resulting from the cleavage of the silylated propyl-amine side chain. The exact m/z values must be confirmed experimentally, but are predictable based on the structure (C19H21N, MW: 263.4 g/mol [2]) plus the TMS group (72 g/mol , minus H).
Conclusion
The GC-MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. The combination of an efficient liquid-liquid extraction and chemical derivatization overcomes the challenges associated with analyzing this polar metabolite by gas chromatography. Rigorous validation ensures that the method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic investigations, ultimately contributing to improved patient care and safety.
References
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MDPI. (2019, April 29). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available from: [Link]
-
Encyclopedia.pub. (2024, March 4). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Available from: [Link]
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PubChem. Maprotiline Hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central. (2020, December 12). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Available from: [Link]
-
PubChem. Maprotiline. National Center for Biotechnology Information. Available from: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Available from: [Link]
-
ResearchGate. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available from: [Link]
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
-
University of Messina. (n.d.). Development and validation of analytical methods for therapeutic drug monitoring. Available from: [Link]
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PubMed Central. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Scribd. (n.d.). Tricyclic Antidepressant GC-MS. Available from: [Link]
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MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available from: [Link]
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PubMed Central. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Available from: [Link]
-
PubMed. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Available from: [Link]
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PubMed. (1980). GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard. Available from: [Link]
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Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available from: [Link]
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University of California, Davis. (n.d.). GC Derivatization. Available from: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Available from: [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
-
Shimadzu. (n.d.). GCMS Application Datasheet No. 141: Analysis of Nootropics Using GC-MS(/MS) - Part 1. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Available from: [Link]
-
Bioanalysis. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Available from: [Link]
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Application Note: Utilizing Desmethylmaprotiline as a Reference Standard in Pharmaceutical Analysis
Abstract
This comprehensive guide details the critical role and practical application of Desmethylmaprotiline as a reference standard for the quantitative and qualitative analysis of the tetracyclic antidepressant, Maprotiline. This compound is the principal active metabolite of Maprotiline, and its monitoring is essential for therapeutic drug management, pharmacokinetic studies, and impurity profiling in pharmaceutical formulations.[1][2][3] This document provides scientifically grounded protocols for the handling, preparation, and utilization of this compound in modern analytical workflows, with a primary focus on High-Performance Liquid Chromatography (HPLC). It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for this compound
Maprotiline is a tetracyclic antidepressant effective in treating major depressive disorders.[3] In the body, it is primarily metabolized in the liver via N-demethylation to form this compound (also known as Normaprotiline), which also exhibits pharmacological activity.[1][2][4] The concentration ratio of the parent drug to its metabolite can vary significantly among individuals, influencing both therapeutic efficacy and potential toxicity. Therefore, the simultaneous quantification of both Maprotiline and this compound in biological matrices is crucial for personalized medicine and clinical toxicology.[5][6]
In the context of pharmaceutical manufacturing, this compound can also be present as a process-related impurity or a degradation product.[7][8] Regulatory bodies require that such impurities are accurately identified and quantified to ensure the safety and quality of the final drug product.
A well-characterized, high-purity reference standard is the cornerstone of any valid analytical method.[9][10][11] This application note provides the necessary technical information and step-by-step protocols to effectively use this compound as a reference standard.
Physicochemical Properties of this compound
A thorough understanding of the reference standard's properties is fundamental to its correct use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-amine | PubChem[2] |
| Synonyms | Normaprotiline, Demethylmaprotiline | LookChem[1] |
| CAS Number | 5721-37-9 | PubChem[2] |
| Molecular Formula | C₁₉H₂₁N | PubChem[2] |
| Molecular Weight | 263.38 g/mol | LookChem[1] |
| Boiling Point | 640.8°C at 760 mmHg | LookChem[1] |
| Density | 1.46 g/cm³ | LookChem[1] |
The Reference Standard: Foundation of Analytical Integrity
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a measurement base.[11] According to guidelines from the International Council for Harmonisation (ICH), reference standards are critical for assays and impurity testing.[11][12]
-
Primary Reference Standard: A substance shown by extensive analytical tests to be authentic material of high purity. It can be obtained from an officially recognized source (e.g., USP, EP) or established through independent synthesis and characterization.[9]
-
Secondary Reference Standard (or Working Standard): A substance of established quality and purity, established by comparison against a primary reference standard. It is used for routine laboratory analysis.
The this compound standard used for the protocols herein should be of the highest available purity and accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, lot number, and recommended storage conditions.[13]
Protocol: Handling and Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for generating reliable quantitative data. The following protocol outlines the necessary steps.
4.1. Materials and Equipment
-
This compound reference standard with CoA
-
HPLC-grade Methanol or Acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Ultrasonic bath
-
Amber glass vials for storage
4.2. Preparation of Stock Standard Solution (e.g., 100 µg/mL)
-
Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper.
-
Dissolution: Transfer the weighed standard into a 100 mL volumetric flask. Add approximately 70 mL of the diluent (e.g., Methanol).
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix thoroughly.
-
Calculation: Calculate the precise concentration, accounting for the purity stated in the CoA.
-
Concentration (µg/mL) = (Weight (mg) / 100 mL) * (Purity / 100) * 1000
-
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8°C. The stability of stock solutions should be verified; they are often stable for at least one month under these conditions.[14]
4.3. Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution.
-
For a typical calibration range of 10-1000 ng/mL, dilute the stock solution to an intermediate concentration (e.g., 10 µg/mL) first.
-
From the intermediate solution, prepare at least five calibration standards spanning the expected concentration range of the samples.
Diagram: Standard Preparation and Analysis Workflow The following diagram illustrates the logical flow from receiving the reference standard to final data analysis.
Caption: Workflow for using this compound reference standard.
Protocol: HPLC-UV Method for Simultaneous Quantification
This protocol is adapted from established methods for the analysis of Maprotiline and its N-desmethyl metabolite in biological fluids.[5][6] It employs a reversed-phase HPLC system with UV detection, a robust and widely accessible technique.
5.1. Principle The method separates Maprotiline and this compound based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An internal standard (IS), such as Desmethyldoxepine, is used to improve precision by correcting for variations in extraction and injection volume.[5]
5.2. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/DAD detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile : 0.1 M Potassium Phosphate Buffer (pH 2.5) (30:70 v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 50 µL |
| Detection | UV at 205 nm |
5.3. Sample Preparation (from Plasma/Serum) The causality behind this extraction is critical: at an acidic pH, basic drugs like Maprotiline are protonated and remain in the aqueous phase while neutral/acidic interferences are removed by the hexane wash. At an alkaline pH, the drugs are deprotonated (neutralized), allowing them to be extracted into the non-polar hexane solvent.[5]
-
Pipette 1 mL of plasma/serum into a glass tube.
-
Add the internal standard solution.
-
Add 0.5 mL of 1 M HCl. Vortex for 30 seconds.
-
Add 5 mL of n-hexane, shake for 10 minutes, and centrifuge (2000 x g for 5 minutes). Discard the upper hexane layer.
-
Alkalinize the aqueous phase by adding 0.25 mL of 6 M NaOH. Vortex.
-
Add a fresh 5 mL of n-hexane, shake for 30 minutes, and centrifuge.
-
Carefully transfer the upper organic (hexane) layer to a clean conical tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dry residue in 100 µL of 0.1 M HCl. Vortex for 2 minutes.
-
Inject 50 µL of this final acidic solution into the HPLC system.[5]
5.4. System Suitability and Analysis
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no carryover.
-
Make five replicate injections of a mid-concentration standard. The %RSD for peak area and retention time should be <2%.
-
Inject the calibration standards from lowest to highest concentration.
-
Plot a calibration curve of the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Inject the prepared samples and quantify using the regression equation from the calibration curve.
Overview: High-Sensitivity Analysis by LC-MS/MS
For applications requiring lower detection limits, such as pharmacokinetic studies with small sample volumes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[15][16]
The sample preparation can often be simplified to a protein precipitation step, followed by dilution. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Diagram: Maprotiline Metabolism This simple diagram shows the metabolic relationship between the parent drug and the reference standard.
Caption: Metabolic conversion of Maprotiline to this compound.
Typical LC-MS/MS Parameters
| Parameter | Specification |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition 1 | Q1 Mass (Parent Ion) → Q3 Mass (Product Ion) for this compound |
| MRM Transition 2 | Q1 Mass (Parent Ion) → Q3 Mass (Product Ion) for Maprotiline |
| MRM Transition 3 | Q1 Mass (Parent Ion) → Q3 Mass (Product Ion) for Internal Standard |
| Collision Gas | Argon |
Note: Specific mass transitions and collision energies must be optimized for the instrument in use.
Method Validation Principles
Any analytical method developed using the this compound reference standard must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The reference standard is essential for evaluating the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). |
| Linearity & Range | A linear relationship between concentration and analytical response over a defined range. |
| Accuracy | The closeness of test results to the true value, assessed by spiking known amounts of the reference standard into a blank matrix. |
| Precision | The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
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Kumps, A. (1981). Determination of Maprotiline and N-Desmethyl- maprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology, 5(5), 253–256. [Link]
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Jain, D., & Basniwal, P. K. (2016). Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. Pharmaceutical and Analytical Acta, 7(2), 1-7. [Link]
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In vitro assays to determine Desmethylmaprotiline potency
An In-Depth Guide to In Vitro Potency Determination of Desmethylmaprotiline
Abstract
This compound, the principal active metabolite of the tetracyclic antidepressant maprotiline, exerts its therapeutic effects primarily through the potent inhibition of the norepinephrine transporter (NET).[1][2] A thorough characterization of its potency is fundamental for drug development, enabling accurate assessment of its pharmacological activity, selectivity, and potential for drug-drug interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to determine the potency of this compound. We present detailed, field-proven protocols for two critical assays: the Radioligand Binding Assay, to quantify binding affinity (Kᵢ) at the human norepinephrine transporter (hNET), and the Norepinephrine Uptake Inhibition Assay, to measure functional inhibitory potency (IC₅₀). Additionally, we discuss considerations for assessing selectivity against other monoamine transporters and enzymes.
Introduction: The "Why" Behind Potency Determination
Maprotiline and its active metabolite, this compound, belong to a class of antidepressants whose primary mechanism of action is the blockade of norepinephrine reuptake.[3][4] By inhibiting the norepinephrine transporter (NET), these compounds increase the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[3][5] This action is believed to be central to their antidepressant and anxiolytic effects.[4][6]
Determining the in vitro potency of this compound is not merely an academic exercise; it is a critical step in the preclinical drug development pipeline.[7][8] Potency assays provide a quantitative measure of a drug's biological activity, which is essential for:
-
Mechanism of Action (MoA) Confirmation: Validating that the compound interacts with its intended target as hypothesized.[9]
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound efficacy.
-
Selectivity Profiling: Assessing the compound's activity at off-targets to predict potential side effects.
-
Lot-to-Lot Consistency: Ensuring the biological activity of different manufactured batches of the drug is consistent, a key regulatory requirement.[7][10]
This guide focuses on the two cornerstone assays for characterizing inhibitors of the norepinephrine transporter.
Part 1: Quantifying Target Affinity via Radioligand Binding Assays
The first step in characterizing this compound's potency is to measure its binding affinity for its primary target, the norepinephrine transporter. A competitive radioligand binding assay is the gold-standard method for this determination.[11]
Principle of the Assay
This assay measures the ability of a test compound (the "competitor," i.e., this compound) to displace a specific, high-affinity radiolabeled ligand from the transporter.[12] The source of the transporter is typically cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK-293 or MDCK cells.[13][14]
A constant concentration of a radioligand, such as [³H]nisoxetine (a potent NET inhibitor), is incubated with the hNET-expressing membranes.[12][15] In parallel wells, increasing concentrations of unlabeled this compound are added. As the concentration of this compound increases, it competes with [³H]nisoxetine for the binding sites on the transporter, thereby reducing the amount of bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value is then used to calculate the inhibitory constant (Kᵢ), which represents the true binding affinity of the compound for the transporter.[12]
Detailed Protocol: Radiometric [³H]Norepinephrine Uptake Assay
A. Materials and Reagents
-
Cell Line: MDCK or HEK-293 cells stably expressing hNET. [5][13]* Substrate: [³H]Norepinephrine.
-
Positive Control Inhibitor: Desipramine (10 µM final concentration). [5]* Test Compound: this compound.
-
Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Equipment: 96-well cell culture plates, liquid scintillation counter, cell lysis buffer, scintillation cocktail.
B. Step-by-Step Methodology
-
Cell Plating: Seed the hNET-expressing cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight. [16]2. Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Compound Pre-incubation: Add 100 µL of assay buffer containing the desired concentrations of this compound (or Desipramine for control) to the wells. Incubate for 10-20 minutes at 37°C. [17]4. Uptake Initiation: Add 100 µL of assay buffer containing [³H]Norepinephrine (at a final concentration near its Kₘ) to each well to start the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake, which must be determined empirically.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells 3-4 times with ice-cold assay buffer.
-
Cell Lysis: Add a cell lysis buffer (e.g., 1% SDS) to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the radioactivity (CPM) using a liquid scintillation counter.
C. Data Analysis and Interpretation
-
Calculate Percent Inhibition: Determine the specific uptake by subtracting the CPM in the presence of the positive control inhibitor (Desipramine) from all other values. Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the functional IC₅₀ value.
Alternative Method: Fluorescence-Based Uptake Assays
Modern assay kits offer a non-radioactive alternative for measuring transporter activity. [18][19]These kits use a fluorescent substrate that mimics biogenic amines. [16]When the substrate is transported into the cell, its fluorescence increases significantly. An external masking dye quenches the fluorescence of any substrate remaining outside the cells, eliminating the need for wash steps. [19] Advantages:
-
No Radioactivity: Safer and requires no specialized handling of radioactive materials.
-
Homogeneous Format: A simple "mix-and-read" protocol that is highly amenable to automated high-throughput screening (HTS). [19]* Kinetic Monitoring: Allows for real-time measurement of uptake activity. [16] The protocol generally follows the same principle as the radiometric assay but replaces the radiolabeled substrate with the fluorescent dye and the final scintillation counting step with a fluorescence reading on a microplate reader. [17]
Part 3: Data Summary and Selectivity Considerations
A comprehensive potency evaluation includes not only the primary target but also relevant secondary targets to establish a selectivity profile. For this compound, this involves assessing its activity at the serotonin transporter (SERT) and dopamine transporter (DAT), as well as monoamine oxidase (MAO) enzymes.
| Parameter | Assay Type | Target | Purpose | Typical Value (Reference) |
| Kᵢ (nM) | Radioligand Binding | hNET | Measures binding affinity | Potent (low nM range expected) |
| IC₅₀ (nM) | Functional Uptake | hNET | Measures functional inhibition | Potent (low nM range expected) |
| IC₅₀ (nM) | Functional Uptake | hSERT, hDAT | Measures off-target inhibition | Significantly higher than for hNET |
| IC₅₀ (µM) | Enzyme Inhibition | MAO-A, MAO-B | Measures off-target inhibition | Low potency expected [20] |
Selectivity Ratios: The selectivity of this compound can be expressed as a ratio of its potency at off-targets to its potency at the primary target (e.g., IC₅₀-SERT / IC₅₀-NET). A high ratio indicates greater selectivity for the norepinephrine transporter.
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are key enzymes in the degradation of monoamines. [21]While not the primary target, assessing inhibition of these enzymes is important. Commercially available chemiluminescent assays (e.g., MAO-Glo™) provide a straightforward method to determine IC₅₀ values for both MAO-A and MAO-B, using recombinant human enzymes and a luminogenic substrate. [22][23]
Conclusion
The in vitro characterization of this compound's potency is a multi-faceted process that provides critical insights into its pharmacological profile. By employing a combination of radioligand binding assays to determine affinity (Kᵢ) and functional uptake assays to determine inhibitory potency (IC₅₀) at the norepinephrine transporter, researchers can obtain a robust and reliable measure of its primary biological activity. Complementing these primary assays with selectivity screening against other monoamine transporters and enzymes ensures a comprehensive understanding of the compound's mechanism of action, paving the way for further development.
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High-performance liquid chromatography (HPLC) for separating Desmethylmaprotiline
Introduction: The Analytical Imperative for Desmethylmaprotiline
This compound is the principal and pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant.[1] The monitoring of its concentration in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. High-performance liquid chromatography (HPLC) stands as a robust and reliable analytical technique for the precise quantification of this compound. This document provides a comprehensive guide, detailing both a validated achiral method for routine analysis and a systematic protocol for the development of an enantioselective method, a critical consideration as many chiral drugs exhibit stereoselective pharmacology and toxicology.[2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Part 1: Achiral Separation and Quantification of this compound in Biological Fluids
This section details a well-established reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of maprotiline and this compound. The methodology is adapted from a validated procedure published in the Journal of Analytical Toxicology.[2][4]
Scientific Principle of the Method
The separation is based on the differential partitioning of this compound and an internal standard between a nonpolar stationary phase (C18) and a polar mobile phase. A liquid-liquid extraction (LLE) procedure is employed for sample cleanup and analyte enrichment, a crucial step for complex matrices like plasma or serum.[5][6] The use of an internal standard, Desmethyldoxepine, compensates for potential variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the quantification.[2]
Experimental Workflow
The overall workflow for the achiral analysis is depicted in the following diagram:
Caption: Workflow for achiral HPLC analysis of this compound.
Detailed Protocol: Achiral Analysis
1.3.1. Reagents and Materials
-
This compound methanesulfonate and Desmethyldoxepine (internal standard) reference standards
-
HPLC-grade acetonitrile, hexane, and methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Human plasma/serum (drug-free for calibration standards)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Glass centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
1.3.2. Preparation of Solutions
-
Stock Solutions (1 mM): Dissolve accurately weighed amounts of this compound and Desmethyldoxepine in 0.1 M HCl. These solutions are stable for at least one year when stored at 2-8 °C.[2]
-
Working Standards: Prepare dilutions of the stock solutions in distilled water to obtain concentrations of 10 µM or 50 µM.
-
Calibration Standards: Spike drug-free plasma with appropriate volumes of the working standards to achieve final concentrations ranging from 100 to 5000 nM.[2]
-
Mobile Phase (Acetonitrile/Phosphate Buffer, 30:70 v/v, pH 2.5): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. Mix 300 mL of acetonitrile with 700 mL of the phosphate buffer. Filter and degas before use.
1.3.3. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1 mL of plasma sample, calibration standard, or quality control sample into a 15 mL glass centrifuge tube.
-
Add a known amount of the internal standard, Desmethyldoxepine.
-
Add 1 mL of 0.1 M HCl and 5 mL of hexane. Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes. Discard the upper hexane layer. This step removes acidic and neutral interfering substances.[2]
-
Add 1 mL of 0.1 M NaOH to the aqueous layer to make it alkaline.
-
Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.3.4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Potassium Phosphate Buffer (pH 2.5) (30:70, v/v) |
| Flow Rate | 2.0 mL/min[2] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Detection | UV at 205 nm[2][4] |
| Run Time | Approximately 10 minutes[2][4] |
1.3.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak height ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 indicates good linearity.[2]
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Method Validation and Performance
A validated HPLC method must demonstrate its suitability for the intended purpose.[7][8] Key validation parameters for this method are summarized below, based on published data.[2]
| Validation Parameter | Typical Performance |
| Linearity | 20 - 8000 nM (r² > 0.996)[2] |
| Detection Limit | ~15 nmol/L[2] |
| Reproducibility (CV%) | 5.2% - 10.0%[2] |
| Recovery | 80.0% - 83.4%[2] |
Part 2: Development of a Chiral HPLC Separation Method for this compound Enantiomers
The presence of a chiral center in this compound necessitates the development of an enantioselective analytical method, as enantiomers can exhibit different pharmacological and toxicological profiles.[2][3] This section provides a systematic approach to developing such a method using chiral stationary phases (CSPs).
The Principle of Chiral Recognition
Direct chiral separation on a CSP is the most common approach in HPLC.[9] It relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.[10] The "three-point interaction" model is a fundamental concept, suggesting that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are required for chiral recognition.[2]
Strategy for Chiral Method Development
A systematic screening approach is the most efficient way to identify suitable conditions for a new chiral separation.
Caption: Workflow for chiral HPLC method development.
Detailed Protocol: Chiral Method Development
2.3.1. Phase 1: Column and Mobile Phase Screening
-
Select a diverse set of Chiral Stationary Phases (CSPs):
-
Polysaccharide-based: (e.g., Chiralpak® AD, Chiralcel® OD) - These are broadly applicable and should be the first choice for screening.[5]
-
Macrocyclic antibiotic-based: (e.g., Chirobiotic™ V, T) - Effective for compounds with amine and acidic groups.[11]
-
Protein-based: (e.g., Chiral-AGP) - Useful in reversed-phase mode.
-
-
Prepare a racemic standard of this compound: Dissolve in a suitable solvent (e.g., methanol or mobile phase).
-
Screen in multiple mobile phase modes:
-
Normal Phase (NP):
-
Mobile Phase A: Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA).
-
Rationale: The basic (DEA) or acidic (TFA) additive can improve peak shape and interaction with the CSP for basic compounds like this compound.
-
-
Reversed-Phase (RP):
-
Mobile Phase B: Acetonitrile/Water with 0.1% TFA or formic acid.
-
Mobile Phase C: Methanol/Aqueous buffer (e.g., ammonium bicarbonate).
-
-
Polar Organic (PO):
-
Mobile Phase D: Acetonitrile or Methanol with 0.1% DEA or TFA.
-
-
-
Evaluate the screening results: Analyze the chromatograms for any sign of peak splitting or separation. A "hit" is any condition that shows partial resolution.
2.3.2. Phase 2: Method Optimization
Once a promising CSP and mobile phase combination is identified, optimize the separation by systematically adjusting the following parameters:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., in NP, change the percentage of alcohol; in RP, change the percentage of acetonitrile/methanol).
-
Additives: Fine-tune the concentration of the acidic or basic additive (e.g., 0.05% to 0.2%). This can significantly impact retention and selectivity.
-
-
Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure.
-
Flow Rate: Adjust the flow rate to find the best compromise between analysis time and efficiency.
The goal is to achieve a resolution (Rs) of ≥ 1.5 between the two enantiomer peaks, ensuring accurate quantification.
2.3.3. Phase 3: Method Validation
Once the chiral separation method is optimized, it must be validated according to ICH guidelines or other relevant regulatory standards.[7][8] The validation parameters are similar to those for the achiral method, with the addition of specificity to demonstrate that the method can distinguish between the two enantiomers and any other related substances.
Conclusion
This document provides a dual-faceted guide for the HPLC analysis of this compound. The robust, validated achiral method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies in biological fluids. The systematic approach to chiral method development empowers researchers to establish an enantioselective assay, which is indispensable for a complete understanding of the stereoselective properties of this important metabolite. Adherence to these protocols, grounded in established scientific principles, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
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Journal of Analytical Toxicology. Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. [Link]
- Gupta, R. N., & Molnar, G. (1981). Determination of Maprotiline and N-Desmethyl- maprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology, 5(5), 229–232.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Sethi, R. K., & Bhushan, R. (2019). Chirality of antidepressive drugs: an overview of stereoselectivity. Chirality, 31(10), 839-861.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021).
- George, S. A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(1), 50-60.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology.
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- Ahmad, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
- Bhushan, R., & Kumar, R. (2011). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
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-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71478, Maprotiline Hydrochloride. Retrieved January 14, 2026, from [Link].
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Solid-phase extraction of Desmethylmaprotiline from biological samples
An Application Guide and Protocol for the Solid-Phase Extraction of Desmethylmaprotiline from Biological Samples
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for the selective extraction and purification of this compound from biological matrices, primarily human plasma and urine. This compound, the principal active metabolite of the tetracyclic antidepressant maprotiline, requires accurate quantification for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3] This guide leverages a mixed-mode solid-phase extraction (SPE) methodology, which offers superior selectivity and recovery compared to traditional liquid-liquid extraction or single-mechanism SPE, yielding exceptionally clean extracts suitable for sensitive downstream analysis by techniques such as LC-MS/MS.[4][5][6]
Scientific Rationale: The "Why" Behind the Method
The successful isolation of an analyte from a complex biological matrix hinges on exploiting its unique physicochemical properties. The protocol detailed herein is not an arbitrary sequence of steps but a carefully designed workflow grounded in the chemical nature of this compound.
Physicochemical Properties of this compound
This compound (C₁₉H₂₁N) is characterized by two key structural features that dictate the extraction strategy:
-
A Basic Secondary Amine Group: This functional group is readily protonated under acidic to neutral conditions (pKa ≈ 10.5), conferring a positive charge to the molecule.[3] This cationic nature is the primary anchor for ion-exchange chromatography.
-
A Large, Hydrophobic Tetracyclic Core: The bulky, non-polar anthracene-based structure gives the molecule significant hydrophobicity (LogP ≈ 5.1).[3] This allows for strong retention on reversed-phase sorbents.
This dualistic nature—being both a cation and hydrophobic—makes this compound an ideal candidate for a Mixed-Mode Solid-Phase Extraction strategy.
The Principle of Mixed-Mode Cation Exchange (MCX) SPE
Mixed-mode SPE provides two distinct retention mechanisms, allowing for a highly selective extraction and a rigorous wash procedure that single-mode SPE cannot achieve.[7][8] This protocol utilizes a sorbent functionalized with both strong cation exchange (e.g., benzenesulfonic acid) and reversed-phase (e.g., C8 or C18) moieties.[7][9]
The extraction process operates on a "catch and release" principle governed by pH and solvent polarity:
-
Analyte Retention (Catch): At a controlled pH (e.g., pH 6), the sample is loaded onto the SPE sorbent. The this compound, being positively charged, is retained by the strong cation exchange groups. Simultaneously, its hydrophobic core is retained by the reversed-phase chains.[9]
-
Interference Removal (Wash): A multi-step wash selectively removes matrix components. Neutral and acidic interferences are washed away, as they are not retained by the cation exchanger. Weakly basic or non-polar interferences can be removed with specific washes that disrupt only one of the retention mechanisms, leaving the target analyte securely bound by the other.[7][9]
-
Analyte Elution (Release): To elute the analyte, both retention mechanisms must be disrupted simultaneously. This is achieved using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the positive charge on the this compound, releasing it from the cation exchanger, while the high organic content disrupts the hydrophobic interaction, releasing it from the reversed-phase chains.[7][9]
Pre-Analytical Sample Preparation
Proper sample pre-treatment is critical to prevent clogging of the SPE cartridge and to ensure efficient interaction between the analyte and the sorbent. The primary goal is the removal of proteins, which can interfere with the extraction process.[10][11]
Protocol: Protein Precipitation for Plasma/Serum Samples
This procedure uses an organic solvent to precipitate proteins, which are then removed by centrifugation.
-
To 500 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
Add 1.5 mL of ice-cold acetonitrile or methanol. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.[11]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
pH Adjustment: Add 2 mL of an aqueous buffer (e.g., 100 mM ammonium acetate, pH 6.0) to the supernatant. This dilution and pH adjustment ensures the this compound is protonated and the sample is compatible with the SPE loading conditions.[7] The sample is now ready for SPE.
Detailed Mixed-Mode SPE Protocol
The following step-by-step protocol is designed for a standard 3 mL SPE cartridge containing 100 mg of a mixed-mode strong cation exchange sorbent.
Step-by-Step Methodology
-
Cartridge Conditioning:
-
Causality: This step solvates the reversed-phase chains and removes any potential contaminants from the cartridge packing material.
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Cartridge Equilibration:
-
Causality: This step adjusts the pH of the sorbent bed to match the loading conditions, ensuring the analyte will be charged and the ion-exchange sites are ready for binding.
-
Pass 2 mL of 100 mM ammonium acetate buffer (pH 6.0) through the cartridge.[7] Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Causality: The analyte binds to the sorbent via dual retention mechanisms, while many endogenous, unretained components pass through to waste.
-
Load the entire pre-treated sample from section 2 onto the cartridge at a slow, controlled flow rate of approximately 1-2 mL/minute.
-
-
Interference Wash 1 (Polar Interferences):
-
Causality: This wash removes salts and highly polar, water-soluble matrix components that have not been retained.
-
Pass 2 mL of 100 mM ammonium acetate buffer (pH 6.0) through the cartridge.
-
-
Interference Wash 2 (Non-Polar Interferences):
-
Causality: This organic wash removes non-polar molecules (e.g., lipids) that are retained by hydrophobic interactions but not by ion exchange. The target analyte remains bound by the strong cation exchange mechanism.
-
Pass 2 mL of methanol through the cartridge. After the solvent has passed through, dry the sorbent bed under vacuum for 1-2 minutes to remove residual wash solvent.
-
-
Analyte Elution:
-
Causality: The basic, high-organic eluent neutralizes the analyte's charge and disrupts hydrophobic binding, allowing for its selective release from the sorbent.
-
Place a clean collection tube under the cartridge.
-
Add 2 mL of 5% ammonium hydroxide in methanol to the cartridge. Allow the solvent to soak the sorbent bed for 30-60 seconds before applying a gentle vacuum to elute the analyte.
-
-
Post-Elution Processing:
-
Causality: This step concentrates the analyte and transfers it into a solvent compatible with the analytical instrument.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.[4]
-
Method Performance and Validation
The described protocol is designed for high performance and robustness. While specific validation must be conducted in the end-user's laboratory, the following table summarizes the expected performance characteristics based on published methods for similar tricyclic antidepressants.[12][13][14]
| Parameter | Expected Performance | Rationale / Justification |
| Recovery | > 85% | Mixed-mode SPE provides strong retention and specific elution, minimizing analyte loss during wash steps.[7][13] |
| Precision (% RSD) | < 15% | The highly controlled, multi-step procedure is reproducible and less operator-dependent than LLE.[13][15] |
| Matrix Effect | Minimal | The rigorous, dual-mechanism wash protocol effectively removes phospholipids and other ion-suppressing agents.[9][16] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | The combination of efficient extraction, concentration, and clean-up allows for low detection limits with LC-MS/MS.[12][17] |
All bioanalytical methods intended for regulated studies must be validated according to established guidelines, such as the FDA Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[18][19][20] Key validation parameters include accuracy, precision, selectivity, stability of the analyte in the biological matrix, and carry-over.[21][22]
References
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Determination of Tricyclic Antidepressants in Human Plasma Using Pipette Tip Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum. PubMed. [Link]
-
Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. PubMed. [Link]
-
Analysis of tricyclic antidepressant drugs in plasma by means of solid-phase microextraction-liquid chromatography-mass spectrometry. PubMed. [Link]
-
Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. PubMed. [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]
-
Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Merck. [Link]
-
SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage. [Link]
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This compound. LookChem. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Maprotiline Hydrochloride. PubChem, National Institutes of Health. [Link]
-
Maprotiline. PubChem, National Institutes of Health. [Link]
-
Sample Preparation Guide. Phenomenex. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
-
Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. National Institutes of Health. [Link]
-
Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. PubMed. [Link]
-
Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PubMed Central. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters. [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. [Link]
-
Protein Precipitation Procedures. ResearchGate. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health. [Link]
-
Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. National Institutes of Health. [Link]
-
LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. ResearchGate. [Link]
-
Protein Precipitation for the Purification of Therapeutic Proteins. UCL Discovery. [Link]
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ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]
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Application Note: High-Recovery Liquid-Liquid Extraction (LLE) Protocols for Desmethylmaprotiline from Human Plasma
Abstract
This comprehensive guide details robust liquid-liquid extraction (LLE) protocols for the efficient isolation of Desmethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant Maprotiline, from human plasma. Designed for researchers, clinical toxicologists, and drug development professionals, this document moves beyond a simple recitation of steps. It elucidates the fundamental physicochemical principles governing the extraction process, enabling scientists to not only replicate the methods but also to intelligently troubleshoot and adapt them. Two distinct protocols are presented, leveraging different solvent systems to accommodate various analytical platforms and laboratory preferences. The methodologies are grounded in established principles of analyte partitioning and are designed to yield clean extracts and high recovery rates suitable for sensitive downstream analyses such as HPLC-UV or LC-MS/MS.
Introduction: The Analytical Imperative for this compound
This compound is the pharmacologically active N-demethylated metabolite of Maprotiline, a tetracyclic antidepressant.[1] Monitoring its concentration in biological matrices like plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in forensic toxicology. Achieving accurate and precise quantification hinges on a meticulous and efficient sample preparation strategy. Liquid-liquid extraction (LLE) remains a cornerstone technique for this purpose due to its simplicity, low cost, and high efficacy in separating analytes from complex biological matrices.[2][3]
The success of any LLE protocol is not accidental; it is a direct consequence of leveraging the unique physicochemical properties of the target analyte. This guide will provide a detailed walkthrough of LLE protocols, emphasizing the scientific rationale behind each step.
Foundational Principles: The Physicochemistry of this compound
Understanding the chemical nature of this compound is paramount to designing an effective extraction strategy. As a secondary amine, it is a basic compound. Its behavior in a two-phase system is dictated by its lipophilicity (logP) and its acid dissociation constant (pKa).
| Property | Value (for parent drug, Maprotiline) | Implication for this compound LLE | Source |
| Basic pKa | 10.5 | This is the pH at which the compound is 50% ionized. To ensure the analyte is in its neutral, non-ionized state for extraction into an organic solvent, the pH of the aqueous sample must be raised significantly above this value. A general rule is to adjust the pH to be at least 2 units higher than the pKa.[4][5] | [1] |
| logP | 5.1 | This high logP value indicates that Maprotiline is very lipophilic ("fat-loving") and will readily partition from an aqueous phase into a non-polar organic solvent. This compound, while slightly more polar due to the loss of a methyl group, remains highly lipophilic and suitable for LLE with non-polar solvents.[5] | [1] |
| Protein Binding | ~88% | Tricyclic and tetracyclic antidepressants are known to be highly bound to plasma proteins like albumin.[1][6] This binding is a critical consideration, as only the unbound (free) fraction of the drug is available for extraction. The initial step in sample preparation must disrupt this binding to ensure total drug concentration is measured. | [1] |
Based on these properties, the core strategy for extracting this compound is to:
-
Disrupt Protein Binding: Often achieved by pH modification or addition of an organic solvent.
-
Adjust Sample pH: Alkalinize the plasma sample to a pH > 10.5 (e.g., pH 11-12) to deprotonate the secondary amine group, converting the charged species (R₂NH₂⁺) into its neutral, lipophilic form (R₂NH).
-
Extract with an Immiscible Organic Solvent: Introduce a water-immiscible organic solvent that has a high affinity for the neutral this compound.
-
Isolate and Concentrate: Separate the organic layer, evaporate the solvent, and reconstitute the residue in a mobile phase-compatible solvent for analysis.
Experimental Workflow and Protocols
The overall workflow for the liquid-liquid extraction of this compound from plasma is depicted below.
Caption: General workflow for this compound LLE from plasma.
Protocol 1: Non-Polar Solvent Extraction with Hexane/Isoamyl Alcohol
This protocol is a classic method for extracting lipophilic basic drugs. The addition of a small amount of isoamyl alcohol to hexane improves solvent polarity slightly, enhancing recovery for the moderately polar metabolite while minimizing the extraction of highly polar interferences.
Materials:
-
Human plasma (collected in K₂-EDTA or heparin tubes)
-
This compound certified reference material
-
Internal Standard (IS) solution (e.g., Desmethyldoxepine or a stable isotope-labeled this compound)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: n-Hexane/Isoamyl Alcohol (95:5, v/v)
-
Reconstitution Solvent (e.g., 50:50 Methanol:Water or initial mobile phase)
-
Glass centrifuge tubes (15 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume (e.g., 50 µL) of the internal standard working solution to the plasma sample.
-
Alkalinization: Add 100 µL of 1 M NaOH to the tube. This step is critical to raise the pH above 11, neutralizing the this compound molecule.[7][8]
-
Vortex: Briefly vortex the sample for 10-15 seconds to mix and disrupt protein binding.
-
Solvent Addition: Add 6.0 mL of the n-Hexane/Isoamyl Alcohol (95:5) extraction solvent to the tube. A solvent-to-sample ratio of at least 5:1 is recommended to ensure efficient partitioning.[9]
-
Extraction: Cap the tube securely and vortex vigorously for 5 minutes to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of the analyte.
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to break any potential emulsions and achieve a clean separation of the two layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous phase or the protein interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: Polar Solvent Extraction with Methyl tert-Butyl Ether (MTBE)
MTBE is a more polar ether solvent that can provide excellent recovery for a broader range of drug polarities. It has a lower density than water, simplifying the transfer of the upper organic layer.
Materials:
-
Same as Protocol 1, except for the extraction solvent.
-
Extraction Solvent: Methyl tert-Butyl Ether (MTBE)
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard as described in Protocol 1.
-
Alkalinization: Add 100 µL of 1 M NaOH to the tube.
-
Vortex: Briefly vortex the sample for 10-15 seconds.
-
Solvent Addition: Add 6.0 mL of MTBE to the tube.
-
Extraction: Cap the tube and place on a mechanical rocker or vortex for 5-10 minutes. Gentle mixing is sometimes preferred with MTBE to minimize emulsion formation.[10]
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Organic Layer Transfer: Carefully transfer the upper MTBE layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a nitrogen stream at 35-40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate reconstitution solvent.
-
Analysis: Transfer to an autosampler vial for analysis.
Protocol Comparison and Expected Performance
| Parameter | Protocol 1 (Hexane/Isoamyl Alcohol) | Protocol 2 (MTBE) | Rationale & Comments |
| Selectivity | High | Moderate-High | Hexane is less polar and will extract fewer endogenous interferences, potentially leading to a cleaner baseline. |
| Recovery | Good to Excellent (>85%) | Excellent (>90%) | MTBE's higher polarity can result in slightly better recovery for this compound. |
| Emulsion Risk | Low to Moderate | Moderate | Ethers can be more prone to forming emulsions. Gentle mixing can mitigate this risk.[10][11] |
| Evaporation Time | Faster | Slower | Hexane (boiling point ~69°C) evaporates faster than MTBE (boiling point ~55°C), but MTBE's higher vapor pressure aids evaporation. |
| Analyst Safety | Standard precautions required. Hexane is a known neurotoxin. | Standard precautions required. MTBE is flammable. | Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). |
Troubleshooting Common LLE Issues
Caption: Troubleshooting guide for common LLE issues.
Emulsion Formation: This is one of the most frequent challenges in LLE, occurring when surfactant-like molecules (e.g., phospholipids in plasma) stabilize the interface between the two immiscible liquids.[10] If centrifugation is insufficient, adding a small amount of saturated sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[10]
Low Recovery: Inadequate pH adjustment is a primary cause. Verify the pH of a mock extraction. Another cause can be insufficient mixing, preventing the system from reaching equilibrium.
Conclusion
The liquid-liquid extraction protocols detailed in this application note provide a scientifically-grounded and reliable approach for the isolation of this compound from human plasma. The choice between a non-polar solvent system like hexane/isoamyl alcohol and a more polar one like MTBE will depend on the specific requirements of the downstream analytical method, desired selectivity, and laboratory preference. By understanding the core principles of pH manipulation and solvent partitioning, researchers can confidently implement these methods, troubleshoot effectively, and achieve the high-quality data necessary for their clinical and research objectives.
References
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Journal of Analytical Toxicology. Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Oxford Academic. [Link]
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PubMed. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. [Link]
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Journal of Analytical Toxicology. Determination of Maprotiline and N-Desmethyl- maprotiline from Biological Fluids by HPLC. [Link]
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PubChem. Maprotiline | C20H23N | CID 4011. National Institutes of Health. [Link]
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PubMed Central. Application of Bar Adsorptive Microextraction for the Determination of Levels of Tricyclic Antidepressants in Urine Samples. National Institutes of Health. [Link]
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Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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PubMed. Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]
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LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
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PubMed Central. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. National Institutes of Health. [Link]
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ACS Publications. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
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K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
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Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
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Semantic Scholar. Extraction and determination of tricyclic antidepressants in real samples using air-dispersed liquid-liquid microextraction prior to gas chromatography and flame ionization detection. [Link]
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PubChem. This compound | C19H21N | CID 119409. National Institutes of Health. [Link]
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PubMed. Plasma-protein binding of tricyclic antidepressants. [Link]
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Development of immunoassays for Desmethylmaprotiline detection
Application Notes and Protocols
Topic: Development of Immunoassays for Desmethylmaprotiline Detection
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the primary and pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant.[1][2][3][4] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of maprotiline require accurate quantification of both the parent drug and its active metabolite, this compound. This document provides a comprehensive guide for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive and specific detection of this compound. The protocols herein cover hapten synthesis, immunogen and enzyme conjugate preparation, antibody development considerations, and a detailed procedure for a competitive ELISA, followed by rigorous validation guidelines in accordance with industry standards.
Introduction: The Rationale for a this compound Immunoassay
Maprotiline is a tetracyclic antidepressant that functions primarily as a norepinephrine reuptake inhibitor.[4][5] Its clinical efficacy and potential for toxicity are closely linked to plasma concentrations of both the parent drug and its N-demethylated metabolite, this compound.[3] This metabolite is not only active but also has a long elimination half-life, contributing significantly to the overall therapeutic and adverse effect profile.[3]
Immunoassays, particularly the ELISA format, offer a high-throughput, cost-effective, and sensitive alternative to chromatographic methods for routine analysis.[6][7] Due to the small molecular size of this compound, a competitive immunoassay format is the most appropriate design. In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-desmethylmaprotiline antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
This guide details the critical steps required to build such an assay from the ground up, providing both the procedural "how" and the scientific "why" behind each step.
Principle of the Competitive Immunoassay
The developed assay is a competitive indirect ELISA. The core principle relies on the competition between the analyte (this compound) in the sample and a fixed amount of a hapten-protein conjugate immobilized on a microplate well for binding to a specific primary antibody. A secondary antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), is then used to detect the primary antibody bound to the plate. The addition of a chromogenic substrate results in a colorimetric signal. The higher the concentration of this compound in the sample, the less primary antibody will bind to the plate, resulting in a weaker signal.
Reagent Development: The Foundation of a Robust Assay
The quality of an immunoassay is fundamentally dependent on the specificity and affinity of its core reagents. For a small molecule like this compound, this involves the strategic design of haptens for the production of antibodies and coating antigens.
Hapten Design and Synthesis
This compound is too small to be immunogenic on its own. It must be covalently linked to a larger carrier protein to elicit an immune response. This process begins with the synthesis of a hapten—a derivative of this compound that incorporates a linker arm for conjugation.
Causality Behind Experimental Choice: The position of the linker arm is critical. It should be placed on a part of the molecule that is distal from the key antigenic determinants. Attaching the linker to the secondary amine group is a common and effective strategy, as this part of the molecule is less unique than the tetracyclic ring structure. This approach encourages the immune system to generate antibodies that recognize the more specific tetracyclic core. A heterologous assay design, where the linker or carrier protein of the immunogen is different from that of the coating antigen, is often employed to increase assay sensitivity and reduce non-specific binding.[8][9]
Protocol: Synthesis of N-(4-carboxybutanoyl)-desmethylmaprotiline
This protocol creates a hapten with a five-carbon atom spacer arm, which is generally sufficient to present the hapten to the immune system without steric hindrance from the carrier protein.[10]
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., benzene or dioxane).
-
Reaction: Add a molar excess of glutaric anhydride to the solution.[10]
-
Reflux: Reflux the mixture overnight. The reaction can be monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue, containing the N-glutaryl this compound hapten, can be purified by recrystallization or silica gel column chromatography.
-
Characterization: Confirm the structure of the purified hapten using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Immunogen and Coating Antigen Preparation
The synthesized hapten is now ready to be conjugated to carrier proteins.
-
For the Immunogen: Keyhole Limpet Hemocyanin (KLH) is often chosen due to its large size and high immunogenicity.
-
For the Coating Antigen: Ovalbumin (OVA) or Bovine Serum Albumin (BSA) are suitable choices. Using a different carrier for the coating antigen (e.g., OVA if KLH was used for the immunogen) is a key aspect of a heterologous assay strategy.
Protocol: Carbodiimide (EDC) Conjugation
-
Activation: Dissolve the N-glutaryl this compound hapten and a molar excess of N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir for 15-30 minutes at room temperature to activate the carboxyl group of the hapten.[10]
-
Conjugation: In a separate container, dissolve the carrier protein (KLH or OVA) in a conjugation buffer (e.g., PBS, pH 7.4). Add the activated hapten solution to the protein solution and stir gently for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., glycine or Tris buffer) to block any remaining active NHS-ester groups.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C.
-
Confirmation: Confirm the successful conjugation by UV-Vis spectrophotometry, looking for a shift in the absorption spectrum, or by using a protein assay to determine the hapten-to-protein molar coupling ratio.
Antibody Production
The generation of high-affinity, specific antibodies is paramount. This can be achieved through the production of either polyclonal or monoclonal antibodies.
-
Polyclonal Antibodies (pAbs): Produced by immunizing animals like rabbits with the DM-KLH immunogen. The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the hapten. This can provide a robust signal but may have higher batch-to-batch variability.
-
Monoclonal Antibodies (mAbs): Produced using hybridoma technology after immunizing mice.[11] This process yields a homogenous population of a single antibody that recognizes a specific epitope, ensuring high specificity and batch-to-batch consistency, which is ideal for a validated clinical or research assay.[7][12]
The selection and characterization of the antibody (titer, affinity, and specificity) are performed using preliminary ELISA tests against the coated DM-OVA antigen.
Detailed Protocol: Competitive ELISA for this compound
4.1. Materials and Reagents
-
Microplate: 96-well high-binding polystyrene plates.
-
Coating Antigen: DM-OVA conjugate.
-
Antibody: Anti-Desmethylmaprotiline antibody (polyclonal or monoclonal).
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit HRP or anti-mouse HRP).
-
Standard: this compound reference standard.
-
Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBS.
-
Assay Buffer: 0.1% BSA in PBST.
-
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Equipment: Microplate reader (450 nm), multichannel pipettes, plate washer (optional).
4.2. Assay Procedure
-
Coating:
-
Dilute the DM-OVA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. The optimal concentration must be determined empirically through checkerboard titration.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing (1):
-
Empty the plate and wash 3 times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Washing (2):
-
Repeat the washing step as in step 2.
-
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the this compound standard in Assay Buffer. A typical range might be 0.1 to 100 ng/mL.
-
Prepare unknown samples by diluting them in Assay Buffer as required.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Dilute the primary anti-desmethylmaprotiline antibody to its optimal working concentration (determined by titration) in Assay Buffer.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at RT with gentle shaking.
-
-
Washing (3):
-
Repeat the washing step as in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Washing (4):
-
Repeat the washing step, but increase to 5 times to ensure removal of all unbound enzyme conjugate.
-
-
Substrate Reaction:
-
Stopping the Reaction:
-
Add 50 µL of 2 M H₂SO₄ Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[13]
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.
-
4.3. Data Analysis
-
Calculate the average OD for each set of replicate standards and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: %B/B₀ = (OD of standard or sample - OD of non-specific binding) / (OD of zero standard - OD of non-specific binding) * 100
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples from the standard curve.
Assay Validation: Ensuring Trustworthiness and Reliability
A developed immunoassay must be rigorously validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the FDA.[14][15][16] The following parameters are essential.
Specificity and Cross-Reactivity
The ability of the antibody to specifically bind to this compound without significant binding to related compounds is critical.
-
Procedure: Test potential cross-reactants (e.g., maprotiline, other tricyclic antidepressants, and their metabolites) in the assay at various concentrations.
-
Calculation: Determine the IC₅₀ (the concentration that causes 50% inhibition) for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) * 100
-
Acceptance Criteria: The cross-reactivity with the parent drug, maprotiline, and other structurally similar but distinct molecules should be acceptably low, depending on the assay's intended application.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 5.2 | 100% |
| Maprotiline | 48.5 | 10.7% |
| Imipramine | >1000 | <0.5% |
| Amitriptyline | >1000 | <0.5% |
| Nortriptyline | >1000 | <0.5% |
| (Note: Data are for illustrative purposes only) |
Sensitivity
-
Limit of Detection (LOD): The lowest concentration of analyte that can be distinguished from the blank. It is often calculated as the mean of the blank signal minus 3 standard deviations.
-
Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be determined with acceptable precision and accuracy.
Precision and Accuracy
-
Precision: Assessed by determining the coefficient of variation (%CV) for multiple measurements of quality control (QC) samples at low, medium, and high concentrations.
-
Accuracy: Assessed by determining the percent recovery of spiked QC samples.
| QC Level | Intra-Assay CV (%) | Inter-Assay CV (%) | Accuracy (% Recovery) |
| Low (10 ng/mL) | 6.8% | 9.5% | 104% |
| Medium (25 ng/mL) | 5.1% | 7.2% | 98% |
| High (75 ng/mL) | 4.5% | 6.8% | 101% |
| (Note: Data are for illustrative purposes only) |
Stability
Evaluate the stability of this compound in the intended biological matrix (e.g., plasma, serum) under various storage conditions (freeze-thaw cycles, short-term benchtop stability, long-term storage at -20°C or -80°C) to ensure sample integrity.
Conclusion
The development of a robust immunoassay for this compound is a multi-step process that requires careful planning and execution, from hapten design to final validation. The competitive ELISA protocol detailed in this guide provides a reliable framework for establishing a sensitive and specific method for quantifying this critical metabolite. By adhering to the principles of strategic reagent design and rigorous assay validation, researchers can develop a high-quality immunoassay suitable for therapeutic drug monitoring, pharmacokinetic analysis, and other research applications.
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Gee, S. J., et al. (2016). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. ACS Omega. Available at: [Link]
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Sanders, M., et al. (2014). An immunogen synthesis strategy for the development of specific anti-deoxynivalenol monoclonal antibodies. Food Additives & Contaminants: Part A. Available at: [Link]
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Europroxima. (n.d.). DIETHYLSTILBESTROL ELISA Kit Manual. Available at: [Link]
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Li, Y., et al. (2023). Development of anti-PD-L1 antibody based on structure prediction of AlphaFold2. Oncology Letters. Available at: [Link]
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Gautier, J. C., et al. (1987). Enzyme-linked immunosorbent assay for amitriptyline and other antidepressants using a monoclonal antibody. Journal of Immunological Methods. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Maprotiline. PubChem Compound Summary for CID 4011. Available at: [Link]
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Tran, H. T. N., et al. (2022). Preparation of Monoclonal Antibody against Deoxynivalenol and Development of Immunoassays. Toxins. Available at: [Link]
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Gautier, J. C., et al. (1987). Enzyme-linked immunosorbent assay for amitriptyline and other antidepressants using a monoclonal antibody. ResearchGate. Available at: [Link]
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Tsang, V. C., Greene, R. M., & Pilcher, J. B. (1995). Optimization of the covalent conjugating procedure (NaIO4) of horseradish peroxidase to antibodies for use in enzyme-linked immunosorbent assay. Journal of immunoassay. Available at: [Link]
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Sanders, M., et al. (2014). An immunogen synthesis strategy for the development of specific anti-deoxynivalenol monoclonal antibodies. SciSpace. Available at: [Link]
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Percy, A. J., et al. (1996). Development of sensitive immunoassays to detect amylin and amylin-like peptides in unextracted plasma. Clinical Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Desmethylmaprotiline Bioanalysis
Welcome to the technical support center for the bioanalysis of Desmethylmaprotiline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving assay sensitivity and troubleshooting common experimental challenges. As the primary active metabolite of the tetracyclic antidepressant Maprotiline, accurate quantification of this compound is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2][3] This guide synthesizes established analytical principles with field-proven insights to help you develop robust and sensitive assays.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the analysis of this compound.
Q1: What is the most sensitive method for quantifying this compound in biological matrices?
For high sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5] This technique offers significant advantages over older methods like HPLC-UV, which may lack sufficient sensitivity for low concentrations, or immunoassays, which can be prone to cross-reactivity and false positives.[4][6]
Q2: Why am I seeing poor signal-to-noise for my this compound peak?
Low signal-to-noise is a common sensitivity issue. The primary causes include:
-
Inefficient Sample Cleanup: Endogenous matrix components can interfere with analyte ionization.[7][8]
-
Suboptimal Mass Spectrometry Parameters: The instrument may not be tuned for the specific characteristics of this compound.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks reduce the peak height relative to the baseline noise.
-
Low Extraction Recovery: The sample preparation method may not be efficiently extracting the analyte from the matrix.
Q3: Which sample preparation technique is best for improving sensitivity?
Solid-Phase Extraction (SPE) is highly recommended for achieving the best sensitivity.[9][10] SPE, particularly using a mixed-mode cation exchange sorbent, provides superior sample cleanup compared to simpler methods like Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE).[10] This reduces matrix effects and allows for sample concentration, both of which directly enhance assay sensitivity. Supported Liquid Extraction (SLE) is also an effective and increasingly popular alternative.[11]
Q4: What type of internal standard should I use for my this compound assay?
The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d3, is the most effective strategy for ensuring accuracy and precision. A SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing it to compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement.[8] If a SIL-IS is unavailable, a structural analog with similar chemical properties and extraction behavior can be used, but requires more rigorous validation.
Q5: How can I minimize matrix effects in my LC-MS/MS assay?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major challenge in bioanalysis.[7][12][13] To minimize them:
-
Improve Sample Cleanup: Employ rigorous extraction methods like SPE or SLE.[10][13]
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from endogenous matrix components, especially phospholipids.[8]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects.[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the development and execution of this compound assays.
Diagram: Troubleshooting Workflow
This diagram outlines the logical flow for diagnosing sensitivity and variability issues in your assay.
Caption: A step-by-step guide to troubleshooting this compound assay issues.
Issues in Sample Preparation
Poor sample preparation is the most common source of assay failure. The goal is to efficiently extract the analyte while removing as many interfering matrix components as possible.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incorrect Extraction pH: this compound is a basic compound (pKa ~10.5).[14] Extraction into an organic solvent is inefficient at acidic or neutral pH. | Adjust pH: For LLE or SPE, ensure the sample pH is adjusted to >10 (at least 2 units above the pKa) to neutralize the amine group and maximize extraction into the organic phase. |
| Inappropriate LLE Solvent: The chosen organic solvent may have poor partitioning for the analyte. | Test Solvents: Screen various organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane/isoamyl alcohol mixtures) to find the one with the best recovery. | |
| Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Strengthen Elution Solvent: For mixed-mode cation exchange SPE, elution requires a basic modifier. Try a 5% ammonium hydroxide solution in methanol or acetonitrile. | |
| High Signal Variability (Poor Precision) | Inconsistent Evaporation: Evaporating the organic solvent to dryness can lead to analyte loss due to adsorption to the container surface. Inconsistent drying times exacerbate this. | Avoid Complete Dryness: Evaporate under nitrogen just until the solvent is gone. Reconstitute immediately. Use a suitable reconstitution solvent: A mix of aqueous and organic solvent (e.g., 50:50 water:methanol) often works well. |
| Protein Crashing Inefficiency: Simple protein precipitation with acetonitrile or methanol often leaves many phospholipids in the supernatant, which cause significant matrix effects.[8] | Switch to SPE or LLE: These techniques are far more effective at removing phospholipids and other interferences, leading to better precision.[10] |
This protocol is designed for extracting this compound from plasma/serum, providing excellent recovery and matrix cleanup.
Sources
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- 10. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming matrix effects in Desmethylmaprotiline LC-MS/MS analysis
A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenge: The Matrix Effect
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest. When analyzing Desmethylmaprotiline in biological matrices such as plasma or serum, these endogenous components—lipids, proteins, salts, and other metabolites—can interfere with the ionization of the target analyte. This interference, known as the matrix effect , can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantitative results.[1]
This compound, the major active metabolite of the tetracyclic antidepressant maprotiline, is a basic and lipophilic compound. These properties influence its interaction with matrix components and guide the selection of appropriate sample preparation techniques to mitigate interference. This guide is structured to help you diagnose, troubleshoot, and ultimately overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A: Ion suppression is a specific type of matrix effect where co-eluting endogenous components from your sample (e.g., phospholipids from plasma) reduce the ionization efficiency of this compound in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can result in:
-
Reduced sensitivity: Difficulty in achieving the desired lower limit of quantitation (LLOQ).
-
Inaccurate quantification: Underestimation of the true analyte concentration.
-
Poor reproducibility: High variability in results between different samples or batches.
The mechanism often involves competition for charge in the electrospray ionization (ESI) droplet or changes in the droplet's physical properties that hinder the formation of gas-phase analyte ions.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so critical for this analysis?
A: A SIL-IS, such as this compound-d3, is considered the gold standard for quantitative bioanalysis.[3] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[3][4] By measuring the ratio of the analyte to the SIL-IS, you can effectively compensate for variations in signal caused by ion suppression. This normalization is crucial for achieving the accuracy and precision required by regulatory bodies like the FDA and EMA.[3] While structural analogs can be used, they may not co-elute perfectly and may not experience the exact same degree of ion suppression, leading to less reliable correction.
Q3: My lab uses a simple protein precipitation protocol. Is that sufficient to eliminate matrix effects for this compound?
A: While protein precipitation (PPT) is a fast and simple sample preparation technique, it is often insufficient for completely removing matrix interferences, particularly phospholipids, which are a major cause of ion suppression.[5] PPT removes proteins, but smaller molecules, salts, and lipids often remain in the supernatant, which is then injected into the LC-MS/MS system. For a basic and lipophilic compound like this compound, co-elution with phospholipids on a standard reversed-phase column is a significant risk. More advanced sample preparation techniques are often necessary to achieve robust and reliable results.
Troubleshooting Guide
This guide is organized by common issues encountered during this compound LC-MS/MS analysis.
Issue 1: Low Analyte Response & Persistent Ion Suppression
Probable Cause: The most common cause of low signal and ion suppression is the presence of co-eluting phospholipids from the biological matrix. Phospholipids typically elute in the middle of a reversed-phase chromatographic run, a region where many analytes, including this compound, may also elute.
Proposed Solutions:
-
Solution A: Implement Phospholipid Removal (PLR) Plates. These specialized plates combine the simplicity of protein precipitation with a selective sorbent that captures phospholipids, providing a much cleaner extract.
Experimental Protocol: Phospholipid Removal
-
Sample Aliquot: Pipette 100 µL of plasma or serum into a 96-well collection plate.
-
Add Internal Standard & Precipitate: Add 300 µL of acetonitrile containing your SIL-IS (e.g., this compound-d3).
-
Vortex: Mix thoroughly for 2 minutes to ensure complete protein precipitation.
-
Transfer to PLR Plate: Place the PLR plate on a vacuum manifold with a clean collection plate underneath. Transfer the entire sample mixture from the collection plate to the PL-R plate.
-
Apply Vacuum: Apply a gentle vacuum (e.g., 10-15 in. Hg) to pull the sample through the PLR plate. The phospholipids are retained by the sorbent, while the analyte and IS pass through into the clean collection plate.
-
Evaporate & Reconstitute: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Solution B: Optimize with Solid-Phase Extraction (SPE). SPE provides a more rigorous cleanup by utilizing specific chemical interactions to bind the analyte to a sorbent, wash away interferences, and then selectively elute the analyte. Given this compound's basic nature, a cation exchange or a mixed-mode SPE sorbent is highly effective.
Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Load: Pre-treat the plasma/serum sample (e.g., 500 µL) by diluting with the equilibration buffer and load it onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar matrix components.
-
Elute: Elute this compound using a small volume (e.g., 500 µL) of a basic organic solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
-
Issue 2: High Variability in Results (Poor Precision)
Probable Cause: Inconsistent matrix effects across different samples are a primary cause of imprecision. This is especially true if a less-than-ideal internal standard (i.e., not a SIL-IS) is used or if the sample cleanup is insufficient. Another cause can be variability in the sample preparation process itself.
Proposed Solutions:
-
Solution A: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). As detailed in the FAQs, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.[3][4] If you are not already using one, this should be the first change you implement.
-
Solution B: Employ Liquid-Liquid Extraction (LLE). LLE can provide a very clean extract by partitioning this compound into an organic solvent, leaving many polar matrix components behind in the aqueous phase. The choice of organic solvent and the pH of the aqueous phase are critical.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquot: To 500 µL of plasma/serum, add the SIL-IS.
-
Adjust pH: Add 100 µL of a basic buffer (e.g., 1M sodium carbonate) to deprotonate the amine group of this compound (pKa of parent drug is ~10.5), making it more soluble in organic solvents.
-
Add Extraction Solvent: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Mix & Centrifuge: Vortex vigorously for 5 minutes, then centrifuge at >3000 x g for 10 minutes to separate the layers.
-
Transfer & Evaporate: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute: Reconstitute the residue in the mobile phase.
Caption: Liquid-Liquid Extraction (LLE) workflow for basic compounds.
-
Issue 3: Poor Peak Shape or Shifting Retention Times
Probable Cause: Poor peak shape (e.g., tailing, fronting) or retention time drift can be caused by matrix components affecting the chromatography or by issues with the analytical method itself. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Proposed Solutions:
-
Solution A: Ensure Reconstitution Solvent Matches Initial Mobile Phase. Always reconstitute your final, dried extract in a solvent that is as close as possible in composition and strength to your starting mobile phase conditions. This ensures the analyte properly focuses at the head of the analytical column upon injection.
-
Solution B: Optimize Chromatographic Conditions. A well-developed chromatographic method can separate this compound from many interfering matrix components.
Example UPLC-MS/MS Method (Derived from a multi-analyte method[6]):
-
Column: A C18 column is standard for this type of analysis (e.g., Kromasil ClassicShell C18, 2.1 x 50 mm, 2.5 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A gradient starting at a low percentage of organic phase (e.g., 5-10% B) and ramping up to a high percentage (>90% B) is effective.
-
MS Detection: Use electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM).[6]
Table 1: Example Quantitative Data & Method Parameters
-
| Parameter | Value/Condition | Reference |
| Analyte | This compound | |
| Parent Drug pKa | ~10.5 | [7] |
| Parent Drug LogP | 5.1 | [7] |
| Ionization Mode | ESI+ | [6] |
| Sample Prep | Protein Precipitation | [6][8] |
| Liquid-Liquid Extraction | [5] | |
| Solid-Phase Extraction | [5] | |
| Column | C18 Reversed-Phase | [6] |
| Internal Standard | Stable Isotope-Labeled | [3][4] |
Conclusion: A Systematic Approach to a Validated Method
Overcoming matrix effects in the LC-MS/MS analysis of this compound requires a systematic approach that begins with understanding the analyte's physicochemical properties and culminates in a robust sample preparation and chromatographic strategy. The use of a stable isotope-labeled internal standard is paramount for ensuring data quality. By carefully selecting a sample cleanup technique—from phospholipid removal to more comprehensive SPE or LLE—and optimizing the LC method to separate the analyte from key interferences, researchers can develop a self-validating system that produces reliable, accurate, and reproducible results in line with global regulatory standards.[9][10]
References
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]
-
Gama, M. R., et al. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Clinical Chemistry. Retrieved from [Link]
-
Li, X., et al. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Chromatography B, 1229, 123877. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris SRL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Maprotiline. PubChem Compound Database. Retrieved from [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 16(20), 1934-1941. Retrieved from [Link]
-
EURL Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Johnson, D. W. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Meng, X., et al. (2024). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy, 79(4), 883-890. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of New LC-MS/MS Method for the Determination of armodafinil in Human Plasma. Retrieved from [Link]
-
Holze, F., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. Retrieved from [Link]
-
Zhang, T., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. PLoS ONE, 11(4), e0153198. Retrieved from [Link]
-
CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]
-
Jin, J., et al. (2024). Development, validation, and clinical application of a UPLC-MS/MS method for omadacycline determination in human serum. Journal of Pharmacological and Toxicological Methods, 127, 107503. Retrieved from [Link]
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- 2. scienceopen.com [scienceopen.com]
- 3. forensicrti.org [forensicrti.org]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Desmethylmaprotiline in Biological Matrices
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of Desmethylmaprotiline in various biological matrices. Navigating the pre-analytical phase is critical for generating reliable and reproducible data. This document provides troubleshooting guidance and robust protocols to maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of samples containing this compound.
Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and serum?
For long-term storage, it is strongly recommended to maintain plasma and serum samples at ultra-low temperatures, specifically -60°C or -80°C.[1] Storing samples at -20°C is also a common practice and can be adequate for several months, but -80°C provides superior protection against degradation over extended periods.[2][3][4][5] The primary reason for ultra-low temperatures is to minimize residual enzymatic activity and slow down chemical degradation processes that can persist even at -20°C.[6][7] Studies on various analytes have shown that -60°C or lower is desirable for preserving sample integrity for 21 days and beyond.[1]
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
While specific data for this compound is limited, general guidelines for small molecules and related antidepressants suggest that analytes are often stable for at least three freeze-thaw cycles.[2][8] However, it is imperative to validate this for your specific matrix and assay conditions. Each freeze-thaw cycle poses a risk of degradation, precipitation, or changes in sample homogeneity. To mitigate this risk, the best practice is to aliquot samples into single-use tubes after the initial processing and before the first freeze.[2] This avoids the need for repeated thawing of the entire parent sample.
Q3: What is the recommended procedure for handling whole blood samples intended for this compound analysis?
Whole blood is a challenging matrix due to the high activity of metabolic enzymes within red blood cells.[9] For many tricyclic antidepressants, concentrations can differ between erythrocytes and plasma.[9] If whole blood is the required matrix, it should be processed as quickly as possible. If plasma or serum is the final matrix, centrifugation to separate plasma/serum from cellular components should be performed promptly after collection. For short-term storage or transport prior to processing, samples should be kept at 4°C. Long-term storage of whole blood is generally not recommended unless specific stability data has been generated; freezing can cause hemolysis, releasing cellular contents and potentially degrading the analyte.[4][5]
Q4: Are there specific anticoagulants that should be preferred or avoided for plasma collection?
The choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence analyte stability and the analytical method. While there is no universal "best" choice for all analytes, EDTA is commonly used and often preferred as it chelates metal ions that can catalyze oxidative degradation. However, compatibility must be confirmed during method validation. A known issue with some tricyclic antidepressants is the "vacutainer effect," where the analyte adsorbs to the rubber stopper of the collection tube, leading to artificially low concentrations.[10] Using glass tubes or tubes with inert stoppers can mitigate this issue.[10]
Q5: How does pH affect the stability of this compound in urine?
The stability of many drugs in urine can be pH-dependent.[11] this compound, being a basic compound, may be more susceptible to degradation under certain pH conditions. Bacterial contamination in urine can alter pH and introduce enzymes, leading to significant analyte loss, especially at room temperature.[12] For long-term storage, urine samples should be frozen at -20°C or lower immediately after collection.[12] If analysis is delayed, adjusting the pH or adding preservatives like sodium azide may be considered, but this must be carefully validated to ensure it doesn't interfere with the analytical method or accelerate degradation of ester-type drugs.[12]
Q6: What considerations are necessary for post-mortem samples?
Post-mortem redistribution (PMR) is a major phenomenon affecting the interpretation of drug concentrations after death.[13][14] Drugs that are basic, lipophilic, and have a large volume of distribution, like maprotiline and its metabolites, are particularly prone to PMR.[14] This can cause drug concentrations in central (e.g., heart) blood to be falsely elevated as the drug leaches from reservoir organs like the lungs, liver, and myocardium after death.[13][14][15] Therefore, it is crucial to collect blood from a peripheral site, such as the femoral vein, to obtain a concentration that is more representative of the antemortem state.[15][16] Comparing central-to-peripheral (C/P) blood ratios can help assess the likelihood of PMR.[13]
Troubleshooting Guide: Ensuring Analyte Integrity
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Analyte Recovery | 1. Improper Storage Temperature: Samples stored at 4°C or room temperature for extended periods can lead to enzymatic or chemical degradation.[2][4][11] | Solution: Strictly adhere to recommended storage conditions. For long-term storage, use a temperature-monitored freezer at -60°C or below.[1] Process samples promptly after collection. |
| 2. Repeated Freeze-Thaw Cycles: Each cycle can cause degradation and reduce analyte concentration.[2][17] | Solution: Aliquot samples into single-use vials after the first thaw to avoid repeated temperature fluctuations. Validate stability for a minimum of three cycles as part of your method development.[8] | |
| 3. Adsorption to Surfaces: this compound, as a lipophilic compound, may adsorb to certain plastics or glass surfaces, especially at low concentrations.[10] | Solution: Evaluate different types of collection tubes and storage vials (e.g., polypropylene vs. glass, silanized glass) during method validation to select the one with the least adsorptive loss. | |
| 4. Enzymatic Degradation: Residual enzyme activity in plasma, serum, or tissue homogenates can metabolize the analyte, particularly if samples are left at room temperature.[6][7] | Solution: Keep samples on ice during all bench-top procedures.[2] Process samples to precipitate proteins or extract the analyte as quickly as possible. For tissue homogenates, the addition of protease or esterase inhibitors may be necessary. | |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in the duration of bench-top exposure or processing times between samples can introduce variability. | Solution: Standardize the entire workflow, from sample thawing to extraction. Process all samples, calibrators, and QCs in the same manner and, if possible, in a single batch. |
| 2. Non-Homogeneous Sample: The analyte may not be evenly distributed after thawing, especially if precipitation has occurred. | Solution: Ensure samples are completely thawed and thoroughly, but gently, vortexed before taking an aliquot for analysis. Visually inspect for any precipitates. | |
| Appearance of Unexpected Peaks / Degradation Products | 1. Chemical Degradation: Oxidation, hydrolysis, or other chemical reactions can occur due to exposure to air, extreme pH, or metal ions.[11][18] | Solution: Ensure the final extract is stored in a solvent that promotes stability. If oxidative degradation is suspected, consider adding an antioxidant. Process samples under inert gas (e.g., nitrogen) if necessary. |
| 2. Photodegradation: Many tricyclic and tetracyclic compounds are sensitive to light, which can catalyze degradation.[18] | Solution: Use amber vials for sample collection, storage, and processing.[2] Minimize exposure of samples to direct light on the laboratory bench and in the autosampler. | |
| 3. Metabolism in Unprocessed Samples: If samples are not processed quickly, in vitro metabolism can occur, leading to the formation of metabolites. This compound itself is a metabolite of Maprotiline.[19][20] | Solution: Separate plasma/serum from cells promptly. For tissue samples, homogenization should be followed by immediate protein precipitation or extraction to halt enzymatic processes. |
Experimental Protocols & Methodologies
Adherence to validated stability testing protocols is a regulatory requirement and essential for ensuring data quality.[21][22][23] The following are standardized workflows for assessing the stability of this compound. The acceptance criterion for stability is typically that the mean concentration of the test samples is within ±15% of the mean concentration of the baseline samples.[8][24]
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a given biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a pool of the biological matrix with this compound to prepare Quality Control (QC) samples at low and high concentrations (n=3 to 5 replicates for each level).
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze one set of the low and high QC samples to establish the baseline (T₀) concentration.
-
Freeze-Thaw Cycle 1: Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. Then, thaw them completely and unassisted at room temperature.
-
Subsequent Cycles: Once thawed, refreeze the samples for at least 12-24 hours. Repeat this process for a minimum of three cycles.[17]
-
Final Analysis: After the final thaw cycle, analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration of the post-cycle samples and compare it to the baseline concentration. The analyte is considered stable if the deviation is within ±15%.[8]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under typical laboratory bench-top conditions (room temperature).
Methodology:
-
Sample Preparation: Prepare low and high concentration QC samples in the matrix of interest (n=3 to 5 replicates).
-
Baseline Analysis: Analyze one set of QC samples immediately to establish the T₀ concentration.
-
Bench-Top Incubation: Leave the remaining QC samples on the laboratory bench at room temperature for a predetermined period that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Final Analysis: After the incubation period, process and analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the baseline concentration. The analyte is considered stable if the deviation is within ±15%.
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix over an extended storage period.
Methodology:
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC aliquots to be analyzed at all planned time points.
-
Storage: Store the QC samples at the proposed long-term storage temperature (e.g., -20°C and -80°C).
-
Analysis at Time Points: At specified intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC samples (n=3-5 per level), thaw, and analyze them against a freshly prepared calibration curve.[24]
-
Data Evaluation: At each time point, compare the mean concentration of the stored samples to the initial baseline concentration. The analyte is considered stable as long as the mean concentration remains within ±15% of the baseline.
Caption: Workflow for a Long-Term Stability Study.
Mechanisms of Degradation & Key Considerations
Understanding the potential pathways of degradation is crucial for preventative measures. This compound, as a secondary amine and part of a complex tetracyclic structure, is susceptible to several degradation mechanisms.
Caption: Key Factors Influencing Analyte Degradation.
-
Enzymatic Degradation: Although this compound is a metabolite, residual cytochrome P450 enzymes (like CYP2D6 and CYP1A2, which are involved in maprotiline metabolism) or other enzymes in matrices like liver homogenates or whole blood can potentially modify the analyte further.[25] Prompt processing and ultra-low temperature storage are the best defense.
-
Oxidation: The amine functional group and the aromatic rings can be susceptible to oxidation.[18] This can be catalyzed by metal ions or exposure to atmospheric oxygen, particularly at non-neutral pH.
-
Physicochemical Properties: this compound is a lipophilic, basic compound.[14][26] This contributes to its high volume of distribution and propensity for post-mortem redistribution.[14] It also increases the risk of non-specific binding to container surfaces, which can be a significant issue when working with low analyte concentrations.
By understanding these principles and implementing the robust protocols outlined in this guide, researchers can significantly enhance the accuracy and reliability of their bioanalytical data for this compound.
References
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Veith, R. C., et al. (1981). Tricyclic antidepressant sample stability and the vacutainer effect. American Journal of Psychiatry. Available at: [Link]
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- ResearchGate. (2025). The redistribution of selected psychiatric drugs in post-mortem cases.
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- Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
- PubChem. (n.d.). Maprotiline Hydrochloride. National Center for Biotechnology Information.
- Sykutera, M., et al. (2016). The influence of temperature and time of storage on the stability of fluoxetine in biological material. ResearchGate.
- ScienceOpen. (n.d.). Analytical data supporting the “theoretical” postmortem redistribution factor (Ft).
- RTI International. (n.d.). Drug stability in forensic toxicology.
- McIntyre, I. M., et al. (2021). A Compilation of Postmortem/Antemortem Drug Concentration Ratios. Journal of Analytical Toxicology.
- Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis.
- BenchChem. (2025). Improving O-Desmethyl ranolazine stability in biological matrices.
- ResearchGate. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
- Miki, A., et al. (2003). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. PubMed.
- ResearchGate. (2025). Stability of benzodiazepines in whole blood samples stored at varying temperatures.
- Schatzberg, A. F., et al. (1981). Toward a biochemical classification of depressive disorders. III: Pretreatment urinary MHPG levels as predictors of response to treatment with maprotiline. PubMed.
- ResearchGate. (2025). Development and Validation of Stability Indicating Chromatographic Method for Determination of Impurities in Maprotiline Pharmaceutical Tablets.
- ResearchGate. (2025). Development and Validation of Stability Indicating Chromatographic Method for Determination of Impurities in Maprotiline Pharmaceutical Tablets.
- Fassina, G., & Reggiani, A. (1980). Stability of Frozen Rat Plasma Containing Different Antibiotics. PubMed.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Ducharme, J., et al. (1991). Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity. PubMed.
- National Institutes of Health. (n.d.). The role of S-mephenytoin 4'-hydroxylase in imipramine metabolism by human liver microsomes: a two-enzyme kinetic analysis of N-demethylation and 2-hydroxylation. PMC - NIH.
- Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
- ResearchGate. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- LGC Standards. (n.d.). This compound Hydrochloride.
- Kosobucka, A., et al. (2016). Stability of benzodiazepines in whole blood samples stored at varying temperatures. PubMed.
- Medical News Today. (2023). Why do antidepressants make you more sensitive to heat? What to know.
- National Institutes of Health. (n.d.). Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes. PubMed Central.
- Lu, A. Y., & Levin, W. (1974). Liver microsomal drug-metabolizing enzyme system: functional components and their properties. PubMed.
- Joint United Kingdom (UK) Blood Transfusion and Tissue Transplantation Services Professional Advisory Committee. (2013). Shelf-life of FFP when frozen.
- National Institutes of Health. (2020). Prolonged (post‐thaw) shelf life of −80°C frozen AB apheresis plasma. PMC - NIH.
- ResearchGate. (2025). Stability of fresh frozen plasma: Results of 36-month storage at -20 degrees C.
- ResearchGate. (2025). Long-term stability of frozen pooled plasmas stored at -70°C, -40°C, and -20°C for prothrombin time and International Normalized Ratio (INR) assessment.
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Technical Support Center: Troubleshooting Peak Tailing in Desmethylmaprotiline HPLC Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Desmethylmaprotiline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: chromatographic peak tailing. As the primary active metabolite of the tetracyclic antidepressant maprotiline, this compound contains a primary amine functional group.[1][2] This basic character makes it particularly susceptible to strong, unwanted interactions with standard silica-based stationary phases, often resulting in asymmetric peaks that compromise resolution, accuracy, and reproducibility.[3][4][5]
This guide provides a structured, question-and-answer approach to troubleshooting, moving from the most frequent causes to more complex system-level issues. Each section explains the scientific principles behind the problem and offers field-proven protocols to restore optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause?
A1: The most common reason for peak tailing with basic compounds like this compound in reversed-phase HPLC is a secondary retention mechanism involving stationary phase silanol groups.[4][6][7]
-
Causality—The Silanol Interaction: Standard silica-based columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[8][9] These silanols are acidic. At mobile phase pH values above approximately 3, they can deprotonate to become negatively charged (SiO⁻).[3][10] this compound, being a primary amine, is protonated in acidic to neutral mobile phases (R-NH₃⁺). This creates a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites. This interaction is a different, stronger retention mechanism than the intended hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[4][9][10]
Diagram: Mechanism of Silanol-Induced Peak Tailing
Caption: A step-by-step workflow for diagnosing and fixing peak tailing issues.
-
Experimental Protocol: Column Washing and Regeneration If column contamination is suspected, a thorough washing procedure can restore performance. Note: Always check the column manufacturer's instructions for pH, solvent, and pressure limitations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit. [4] 3. Aqueous Wash: Wash the column with 20 column volumes of HPLC-grade water.
-
Acidic Wash: Wash with 20 column volumes of a low pH mobile phase (e.g., the one used in your analysis, pH 2.5). This helps remove basic compounds.
-
Organic Wash: Sequentially wash with 20 column volumes of each of the following solvents, from polar to non-polar:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return to Mobile Phase: Re-equilibrate the column (in the correct flow direction) with your mobile phase until a stable baseline is achieved.
-
Test Performance: Reconnect the detector and inject a standard to check if peak shape has improved. If not, the column may be permanently damaged and require replacement. [4]
-
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu Corporation. [Link]
-
Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1097(1-2), 87-103. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Oxford Academic. (n.d.). Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology. [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu Corporation. [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
-
Karkkainen, S., & Seppala, E. (1981). Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology, 5(3), 118-121. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation. [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Element Lab Solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
LookChem. (n.d.). Cas 5721-37-9, this compound. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Maprotiline. PubChem Compound Database. [Link]
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Optimization of Desmethylmaprotiline extraction from brain tissue
An Application Scientist's Guide to Optimizing Desmethylmaprotiline Extraction from Brain Tissue
Welcome to the Technical Support Center for Neuroanalytical Chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantification of this compound from complex brain tissue matrices. As Senior Application Scientists, we understand that robust and reproducible sample preparation is the cornerstone of high-quality bioanalytical data. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal mechanisms of extraction, enabling you to troubleshoot effectively and optimize your workflow with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the development and execution of extraction protocols for this compound in brain tissue.
Q1: What are the primary methods for extracting this compound from brain tissue?
The two most established and widely utilized methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE is a classic technique involving the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. SPE is a more advanced chromatographic technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, allowing interfering compounds to be washed away before the analyte is eluted with a different solvent.[1][3] Miniaturized techniques like solid-phase microextraction (SPME) are also emerging but are less common for routine tissue analysis.[2][4]
Q2: Why is brain tissue considered a challenging matrix for extraction?
Brain tissue presents unique challenges due to its complex and heterogeneous composition. It has a very high lipid content, which can cause significant matrix effects in LC-MS/MS analysis and interfere with extraction efficiency.[5] Additionally, brain tissue is metabolically active; post-mortem or post-collection enzymatic activity can rapidly degrade analytes if samples are not handled and stabilized properly.[6][7][8]
Q3: What are the most critical parameters to control during the extraction process?
Several parameters are critical for success:
-
Sample Homogenization: The complete disruption of the tissue is essential to release the analyte into the extraction solvent.[9] Incomplete homogenization is a primary source of low recovery and poor reproducibility.[10]
-
pH Control: this compound is a basic compound. The pH of the sample homogenate must be carefully controlled to ensure it is in a non-ionized state (typically pH > 9) to facilitate its extraction into an organic solvent (for LLE) or its retention on a non-polar SPE sorbent.
-
Temperature: All steps should be performed at low temperatures (e.g., on ice) to minimize enzymatic degradation of the analyte.[5][7] Rapid freezing of the tissue immediately after collection is paramount.[5]
-
Solvent Selection: The choice of homogenization, extraction, washing, and elution solvents is crucial and depends on the physicochemical properties of this compound and the chosen extraction method (LLE vs. SPE).
Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
The choice depends on the specific requirements of your assay.
-
LLE is often simpler to set up initially and can be cost-effective. However, it may be less selective, require larger solvent volumes, and be more difficult to automate. It can also lead to emulsion formation, complicating phase separation.
-
SPE generally provides cleaner extracts, leading to reduced matrix effects and improved sensitivity.[1] It offers higher selectivity, better reproducibility, and is easily automated for high-throughput applications. While the initial method development may be more intensive and cartridge costs are higher, the superior data quality often justifies the investment. For regulatory submissions, the cleanliness and reproducibility of SPE are highly advantageous.
Workflow Decision Guide: LLE vs. SPE
This diagram outlines the key decision points when selecting an extraction methodology.
Caption: Decision tree for choosing between LLE and SPE.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound from brain tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Analyte Recovery | 1. Incomplete Tissue Homogenization: Cellular structures are not sufficiently disrupted, trapping the analyte within the tissue matrix.[10] | • Optimize Homogenization: Use a bead beater or rotor-stator homogenizer. Ensure the tissue is completely dispersed with no visible particulates. Keep samples chilled during the process to prevent degradation.[5][9] |
| 2. Incorrect pH: The analyte is in its ionized form, making it more water-soluble and preventing efficient extraction into the organic phase (LLE) or retention on the sorbent (SPE). | • Verify and Adjust pH: Before extraction, adjust the homogenate pH to >9.0 with a base like ammonium hydroxide to neutralize the amine group on this compound. | |
| 3. Suboptimal SPE Protocol: Incorrect conditioning, washing, or elution steps. | • Re-validate SPE Steps: - Conditioning: Ensure the sorbent is properly wetted (e.g., with methanol) and equilibrated (e.g., with water/buffer). - Wash Solvent: Use a solvent that is strong enough to remove interferences but weak enough to not elute the analyte (e.g., 5% methanol in water). - Elution Solvent: Use a solvent strong enough to desorb the analyte. For cation exchange SPE, this is typically a small percentage of base (e.g., 2-5% ammonium hydroxide) in an organic solvent like methanol or acetonitrile.[3] | |
| 4. Analyte Degradation: Enzymatic or chemical breakdown during sample processing.[7] | • Maintain Cold Chain: Keep tissue frozen at -80°C until homogenization.[5] Perform all extraction steps on ice.[5] • Assess Stability: Conduct freeze-thaw and bench-top stability experiments as part of your method validation to identify and mitigate degradation issues.[11][12] | |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Co-extraction of Phospholipids: Brain tissue is rich in lipids, which are notorious for causing ion suppression in LC-MS/MS. | • Incorporate a Phospholipid Removal Step: Use specialized SPE cartridges or plates designed for phospholipid removal. • Optimize LLE: A "protein crash" with acetonitrile followed by a hexane wash can remove many non-polar lipids before the primary LLE step. |
| 2. Insufficient Chromatographic Separation: The analyte co-elutes with interfering matrix components. | • Modify LC Gradient: Lengthen the gradient or use a more retentive column (e.g., C18) to better separate this compound from matrix components. | |
| 3. Inadequate Sample Clean-up: The chosen extraction method is not selective enough. | • Switch to a More Selective SPE Sorbent: Use a mixed-mode SPE sorbent (e.g., combining reversed-phase and cation exchange properties) for superior cleanup compared to a simple reversed-phase sorbent.[3] | |
| Poor Reproducibility (High %CV) | 1. Inconsistent Homogenization: Variation in homogenization time, speed, or sample-to-bead ratio. | • Standardize Homogenization Protocol: Use a validated, timed protocol with consistent settings for every sample. Ensure the same amount of tissue is used each time. |
| 2. Inaccurate Liquid Handling: Errors in pipetting small volumes of internal standard, solvents, or sample. | • Calibrate Pipettes: Regularly verify the calibration of all pipettes. • Use an Internal Standard: Add a stable, isotopically labeled internal standard early in the process to correct for variability in extraction and analysis. | |
| 3. SPE Cartridge/Well Variability: Inconsistent packing or sorbent activity between wells or cartridges. | • Test Different Lots: During method development, test different lots of SPE plates/cartridges to ensure consistency. | |
| 4. Emulsion Formation (LLE): Incomplete separation of aqueous and organic layers. | • Optimize LLE Conditions: Centrifuge at higher speeds or for longer durations. Adding salt ("salting out") to the aqueous phase can help break emulsions. |
Detailed Experimental Protocols
The following are detailed, step-by-step starting protocols. Note: These are templates and must be fully validated for your specific application and laboratory conditions according to regulatory guidelines.[11][13][14]
Protocol 1: Solid-Phase Extraction (SPE) Workflow
This protocol is recommended for achieving the cleanest extracts and highest reproducibility. It utilizes a mixed-mode cation exchange SPE sorbent.
Caption: Recommended Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Tissue Homogenization:
-
Weigh approximately 200 mg of frozen brain tissue.
-
Add 800 µL of ice-cold 2% formic acid in water. The acidic environment helps to precipitate proteins and stabilize the analyte.
-
Homogenize thoroughly using a bead beater or rotor-stator homogenizer until no tissue fragments are visible. Keep the sample on ice.[15][16]
-
-
Protein Precipitation & IS Addition:
-
Add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3). Acetonitrile is an effective protein precipitant.[17]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
-
SPE Conditioning:
-
Condition a mixed-mode cation exchange SPE plate/cartridge by passing 1 mL of methanol through the sorbent.
-
-
SPE Equilibration:
-
Equilibrate the sorbent by passing 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from step 3 onto the SPE plate. Allow it to pass through slowly (e.g., 1 mL/min).
-
-
Wash Step 1 (Interference Removal):
-
Wash the sorbent with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
-
Wash Step 2 (Lipid Removal):
-
Wash the sorbent with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate or tube. The basic modifier neutralizes the charge interaction with the sorbent, allowing the analyte to elute.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
-
Analysis:
-
Vortex, centrifuge, and inject the sample into the LC-MS/MS system for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Workflow
This protocol is a viable alternative to SPE, particularly when high-throughput automation is not a primary concern.
Methodology:
-
Tissue Homogenization:
-
Homogenize ~200 mg of brain tissue in 800 µL of ice-cold water as described in the SPE protocol.
-
-
IS Addition and pH Adjustment:
-
Add the internal standard.
-
Add 100 µL of 1M sodium hydroxide or concentrated ammonium hydroxide to raise the pH of the homogenate to >9.0. This is critical for ensuring this compound is in its neutral, extractable form.
-
-
Addition of Organic Solvent:
-
Add 3 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/isoamyl alcohol mixture (99:1 v/v)).
-
-
Extraction:
-
Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated material at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness and reconstitute as described in the SPE protocol (Steps 10 & 11).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
References
- Analysis of seven selected antidepressant drugs in post–mortem samples using fabric phase sorptive extraction follow - Unich. (2022). Unich.
-
(PDF) Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants - ResearchGate. (n.d.). ResearchGate. [Link]
-
Determination of nine mental drugs in human plasma using solid-phase supported liquid-liquid extraction and HPLC-MS/MS | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed. (n.d.). PubMed. [Link]
-
Sample-Dependent Effects on the Neuropeptidome Detected in Rat Brain Tissue Preparations by Capillary Liquid Chromatography with. (n.d.). ACS Publications. [Link]
-
An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC. (2023). NIH. [Link]
-
Determination of antidepressants in human postmortem blood, brain tissue, and hair using gas chromatography-mass spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks. (2020). Technology Networks. [Link]
-
Bioanalytical methods validation: A critique of the proposed FDA guidance - ResearchGate. (n.d.). ResearchGate. [Link]
-
Determination of antidepressants in human postmortem blood, brain tissue, and hair using gas chromatography–mass spectrometry - Ghent University Academic Bibliography - Universiteit Gent. (2009). Ghent University. [Link]
-
Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC - PubMed Central. (2018). NIH. [Link]
-
Extracting HMW DNA from mammalian brain tissue using Nanobind® kits - PacBio. (n.d.). PacBio. [Link]
-
Integrated Metabolomics and Transcriptomics Using an Optimised Dual Extraction Process to Study Human Brain Cancer Cells and Tissues - MDPI. (1989). MDPI. [Link]
-
Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC - NIH. (2024). NIH. [Link]
-
Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. (n.d.). JOVE. [Link]
-
Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Bioanalytical method validation: An updated review - PMC - NIH. (n.d.). NIH. [Link]
-
Guideline on bioanalytical method validation | EMA. (2011). European Medicines Agency. [Link]
-
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (1989). MDPI. [Link]
-
Postmortem stability of monoamines, their metabolites, and receptor binding in rat brain regions - PubMed. (n.d.). PubMed. [Link]
-
Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PubMed Central. (n.d.). NIH. [Link]
-
Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - MDPI. (n.d.). MDPI. [Link]
-
Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed. (n.d.). PubMed. [Link]
-
Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed. (n.d.). PubMed. [Link]
-
Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples - PubMed. (n.d.). PubMed. [Link]
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- 5. 3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks [technologynetworks.com]
- 6. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
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Technical Support Center: Reducing Ion Suppression in the Mass Spectrometry of Desmethylmaprotiline
Welcome to the technical support center dedicated to addressing the challenges of ion suppression in the mass spectrometric analysis of Desmethylmaprotiline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to enhance the accuracy and reliability of your analytical data.
Understanding Ion Suppression in this compound Analysis
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the quality of quantitative analyses.[1][2] It manifests as a reduced signal intensity for the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][3] These interfering components compete with the analyte for ionization in the MS source, leading to an underestimation of its concentration.[3][4] Given that this compound is a metabolite of the tricyclic antidepressant Maprotiline, it is often analyzed in complex biological matrices such as plasma or serum, which are rich in potentially interfering substances like salts, lipids, and proteins.[1][5]
The primary mechanism behind ion suppression in electrospray ionization (ESI), a common technique for analyzing compounds like this compound, involves competition for charge and surface access on the ESI droplets.[3][4][6] High concentrations of matrix components can alter the physical properties of the droplets, such as surface tension and viscosity, hindering the efficient transfer of analyte ions into the gas phase.[3][7]
Troubleshooting Guide: Overcoming Ion Suppression
This section provides answers to specific problems you might encounter during the analysis of this compound.
Question 1: My this compound signal is significantly lower in plasma samples compared to the standard solution, even with a stable isotope-labeled internal standard. What could be the cause?
Answer:
While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, severe ion suppression can still impact your results.[8] Here’s a breakdown of potential causes and solutions:
-
Extreme Matrix Effects Overwhelming the IS: If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the SIL-IS to a degree where the signal is unreliable or falls below the limit of quantification. The assumption that the analyte and IS are equally affected may not hold true under such extreme conditions.
-
Chromatographic Separation Issues: Even with a SIL-IS, poor chromatographic resolution between this compound and major interfering compounds can lead to differential ion suppression.[9] The analyte and IS might not experience the exact same matrix environment if they are not perfectly co-eluted.[9]
-
Non-linear Suppression Effects: The relationship between the concentration of the interfering species and the degree of ion suppression is not always linear. This can lead to inaccuracies, especially across a wide range of analyte concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Question 2: I'm observing inconsistent results for this compound between different plasma lots. How can I improve the robustness of my assay?
Answer:
Variability between different lots of biological matrix is a common challenge and points towards a relative matrix effect. This indicates that the composition and concentration of interfering substances differ from one sample source to another.
Key Strategies for Robustness:
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[1] This helps to normalize the ion suppression effects across your sample set.
-
Thorough Sample Cleanup: Employing a more rigorous sample preparation technique is crucial. While protein precipitation is fast, it often leaves behind a significant amount of phospholipids and other matrix components.[4][10] Consider transitioning to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[3][4][11]
-
Method Validation with Multiple Matrix Lots: During method development and validation, it is essential to evaluate the matrix effect using at least six different sources of the biological matrix. This will help you understand the variability and ensure your method is rugged.
Question 3: How can I determine if ion suppression is occurring at the same retention time as my this compound peak?
Answer:
A post-column infusion experiment is a definitive way to identify the regions of ion suppression in your chromatogram.[10]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer's ion source.
-
Equilibration: Allow the system to stabilize until you observe a steady, continuous signal for this compound.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
Analysis: Monitor the signal of the infused this compound. Any dip or decrease in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.[10]
By comparing the retention time of your this compound peak with the regions of signal suppression identified in the post-column infusion experiment, you can determine if they co-elute.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression in plasma samples?
A1: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts, and proteins.[1][7][12] Exogenous substances, such as polymers leached from plasticware, can also contribute.[3][4]
Q2: Is Solid-Phase Extraction (SPE) better than Liquid-Liquid Extraction (LLE) for reducing ion suppression?
A2: Both SPE and LLE are effective at removing matrix components and are generally superior to protein precipitation.[3][4] The choice between them depends on the specific properties of this compound and the nature of the interferences. LLE can be very effective at removing highly polar interferences like salts, while SPE can offer higher selectivity through the use of specific sorbents.[4][11][13] For tricyclic antidepressants and their metabolites, both LLE and SPE methods have been successfully developed.[11][14][15]
Q3: Can I just dilute my sample to reduce ion suppression?
A3: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3][4] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[4] This approach is often a trade-off between reducing matrix effects and maintaining adequate signal intensity.
Q4: Will changing my ionization source from ESI to APCI help?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][10][16] This is because ionization in APCI occurs in the gas phase, making it less influenced by the properties of the liquid droplets.[10] If you are experiencing persistent and severe ion suppression with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by this technique.
Q5: How do I choose the right internal standard?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., Deuterium- or ¹³C-labeled this compound).[1][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression, thus providing the most accurate correction.[9] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.[8]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is designed to efficiently extract this compound from plasma while minimizing the co-extraction of interfering substances.
Materials:
-
Plasma sample
-
Internal Standard (SIL-Desmethylmaprotiline) spiking solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide (5% in water)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample. Vortex briefly.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This SPE protocol utilizes a mixed-mode cation exchange sorbent for selective extraction of the basic this compound molecule.
Materials:
-
Plasma sample
-
Internal Standard (SIL-Desmethylmaprotiline) spiking solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Phosphoric acid (2% in water)
-
Methanol
-
Ammonium hydroxide (5% in methanol)
-
SPE vacuum manifold
Procedure:
Caption: Solid-Phase Extraction (SPE) workflow.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard and 200 µL of 2% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% phosphoric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | > 90% | 40 - 60% | < 15% |
| Liquid-Liquid Extraction | 85 - 95% | 85 - 98% | < 10% |
| Solid-Phase Extraction | > 95% | > 90% | < 5% |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. Values closer to 100% indicate less ion suppression.
References
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. J Chromatogr Sep Tech, 15:593. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Dolan, J. W. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(6), 546-552. [Link]
-
Queiroz, R. H. C., et al. (2007). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B, 850(1-2), 334-342. [Link]
-
Amini, A., et al. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of the Iranian Chemical Society, 15(11), 2471-2479. [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 36(2), 51-61. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
de Boer, T., et al. (2011). Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. Electrophoresis, 32(21), 2961-2968. [Link]
-
Garland, W. A., & Min, B. H. (1979). Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry. Journal of pharmaceutical sciences, 68(8), 1015-1018. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Wijayaratne, D. N., & Gunawardena, H. P. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-350. [Link]
-
King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Cole, R. B. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical chemistry, 84(21), 9037-9045. [Link]
-
Płotka-Wysylk, A., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5909. [Link]
-
Li, Y., et al. (2021). Determination of nine mental drugs in human plasma using solid-phase supported liquid-liquid extraction and HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
Islam, M. R., & Khan, M. F. (2010). Molecular Modelling Analysis of the Metabolism of Maprotiline. Trends in Applied Sciences Research, 5(2), 113-120. [Link]
-
Lotfy, M., & Taha, S. (2009). On-line solid phase extraction coupled to capillary LC-ESI-MS for determination of fluoxetine in human blood plasma. Talanta, 78(3), 1045-1050. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Zarghi, A., et al. (2003). Selective Liquid Chromatographic Method for Determination of Fluoxetine in Plasma. Journal of AOAC International, 86(4), 689-692. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Semantic Scholar. (1993). An Improved Solid Phase Extraction Procedure for the Determination of Antidepressants in Serum by Column Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Antidepressant Drugs in Oral Fluid Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Technical Support Center: Method Development for Resolving Desmethylmaprotiline from its Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical resolution of Desmethylmaprotiline. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenge of separating this compound from its structurally related isomers, primarily its parent compound, Maprotiline, and its respective enantiomers. As a secondary amine and the primary active metabolite of Maprotiline, achieving robust and reproducible separation is critical for accurate pharmacokinetic, metabolic, and quality control studies.[1][2][3][4]
This document moves beyond simple protocols to provide a deeper understanding of the method development process, focusing on the causality behind experimental choices and offering systematic troubleshooting for common issues encountered in the laboratory.
Part 1: Understanding the Analytical Challenge
This compound (Normaprotiline) is formed by the N-demethylation of the tetracyclic antidepressant Maprotiline.[3] Both molecules possess a rigid, bridged tricyclic core (a dibenzobicyclo[2.2.2]octadiene system) and a propylamino side chain.[5] Crucially, both Maprotiline and this compound are chiral compounds, though they are often used therapeutically as racemic mixtures.[6][7]
This presents a multi-faceted separation problem:
-
Resolution from the Parent Drug: Separating this compound (a secondary amine) from Maprotiline (a tertiary amine).
-
Resolution of Enantiomers (Chiral Separation): Separating the (R)- and (S)-enantiomers of this compound.
-
Comprehensive Separation: Resolving all four species ((R)-Maprotiline, (S)-Maprotiline, (R)-Desmethylmaprotiline, and (S)-Desmethylmaprotiline) in a single run.
The basic nature of the amine functional groups in these molecules often leads to challenges such as peak tailing on standard silica-based HPLC columns due to interactions with acidic silanol groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Chirality |
| Maprotiline | C₂₀H₂₃N | 277.41 | N-methyl group (Tertiary Amine) | Yes |
| This compound | C₁₉H₂₁N | 263.38 | N-H group (Secondary Amine) | Yes |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning method development.
Q1: What is the best initial chromatographic approach: Reversed-Phase HPLC, Normal-Phase HPLC, or Gas Chromatography?
A1: For initial method development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most versatile and widely used starting point for molecules like this compound.[8][9] It offers broad applicability and can effectively separate compounds based on differences in hydrophobicity. The primary challenge will be managing the basic nature of the analytes. Gas Chromatography (GC) is also a viable technique, particularly when coupled with a mass spectrometer (GC-MS), but often requires a derivatization step to improve the volatility and peak shape of the polar amine groups.[10][11] Normal-Phase HPLC is less common for this application but can be useful in specific chiral separations.
Q2: Why am I seeing significant peak tailing for both this compound and Maprotiline peaks in my RP-HPLC method?
A2: Peak tailing for these basic compounds is almost always caused by strong, undesirable interactions between the positively charged amine groups (at acidic or neutral pH) and residual, negatively charged silanol groups on the surface of the stationary phase.[12][13] To mitigate this, you should:
-
Use a low-pH mobile phase (e.g., pH 2.5-3.5): This ensures that both the analytes and the silanol groups are consistently protonated, minimizing secondary ionic interactions.
-
Employ an end-capped column: Modern, high-purity, end-capped C8 or C18 columns are designed to have minimal accessible silanol groups.
-
Add a competing base: Including a small amount of an amine modifier like triethylamine (TEA) in the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[13]
Q3: Is it necessary to perform a chiral separation?
A3: The necessity of chiral separation depends entirely on the goal of your analysis. Regulatory bodies like the FDA strongly encourage the characterization of individual enantiomers, as they can have different pharmacological, toxicological, and metabolic profiles.[14][15] If you are conducting pharmacokinetic studies, assessing enantiomeric purity, or developing a new drug product, then a chiral separation is essential. For routine quantification of the total metabolite where the racemic mixture is the standard, an achiral method may suffice.
Q4: Can I separate this compound from Maprotiline and their respective enantiomers in a single chromatographic run?
A4: Yes, this is achievable but requires a specialized approach. A single achiral column will not separate the enantiomers. You will need to use a Chiral Stationary Phase (CSP) .[16] Many modern CSPs, such as those based on derivatized polysaccharides (e.g., cellulose or amylose) or macrocyclic glycopeptides, can perform both achiral (separating this compound from Maprotiline) and chiral (separating the R/S enantiomers) separations simultaneously.[16][17] Method development on these columns can be complex, involving the screening of different mobile phase compositions (normal-phase, polar organic, and reversed-phase).[18]
Part 3: Systematic Troubleshooting Guide
This section provides a structured approach to resolving common experimental problems. Follow the logical flow to diagnose and fix issues methodically.
Issue 1: Poor Peak Resolution (Rs < 1.5)
Inadequate separation between this compound and Maprotiline, or between their enantiomers, is a primary challenge. The resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k).[12]
Caption: Troubleshooting flowchart for poor peak resolution.
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Poor peak shape compromises resolution and integration accuracy. For basic analytes like this compound, tailing is far more common than fronting.[19]
Caption: Troubleshooting flowchart for peak asymmetry.
Issue 3: Poor Reproducibility (Shifting Retention Times)
Inconsistent retention times can invalidate an analytical method. This issue usually points to instability in the HPLC system or the method conditions.[19]
Caption: Troubleshooting flowchart for retention time variability.
Part 4: Reference Method Protocols
These protocols provide a validated starting point for your method development. They should be optimized for your specific instrumentation and analytical requirements.
Protocol 1: Achiral RP-HPLC Method for Separation of this compound from Maprotiline
This method is designed for robust separation of the parent drug from its primary metabolite.
1. Instrumentation and Consumables:
-
HPLC system with UV or DAD detector
-
Column: C18 or C8, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Kromasil C8)[20][21]
-
Vials and closures
2. Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Formic Acid or Acetic Acid, analytical grade
-
Water, HPLC grade
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (or a 20 mM Ammonium Acetate buffer, pH adjusted to 3.0 with Formic/Acetic Acid)
-
Mobile Phase B: Acetonitrile
-
Filter and degas all mobile phases before use.[13]
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 238 nm | A common wavelength for tricyclic/tetracyclic antidepressants.[20] |
| Injection Volume | 5-10 µL | Adjust to avoid column overload. |
| Gradient Program | 30% B to 70% B over 15 minutes | Start with a gradient to establish retention times, then optimize to an isocratic or shallow gradient method for speed and robustness. |
5. Sample Preparation:
-
Prepare stock solutions of this compound and Maprotiline in Methanol.
-
Dilute to working concentrations using the initial mobile phase composition (e.g., 70:30 A:B) to ensure good peak shape.[12]
6. System Suitability:
-
Resolution (Rs) between this compound and Maprotiline: ≥ 2.0
-
Tailing Factor (Tf) for both peaks: ≤ 1.5
-
Relative Standard Deviation (RSD) for retention time (n=6): ≤ 1.0%
Protocol 2: Chiral HPLC Method for Enantiomeric Resolution
This protocol outlines a screening approach for separating the enantiomers of this compound. Chiral method development often requires screening multiple columns and mobile phases.[22]
1. Instrumentation and Consumables:
-
HPLC system with UV or DAD detector
-
Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak series) or a macrocyclic glycopeptide-based CSP (e.g., Chirobiotic series). A Chiralpak IG-3 column has shown success for similar compounds.[16]
2. Mobile Phase Screening (Start with Normal Phase):
-
Mobile Phase System 1 (Normal Phase): n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)
-
Mobile Phase System 2 (Polar Organic): Acetonitrile / Methanol / TFA (e.g., 90:10:0.1 v/v/v)
-
Rationale: The additive (TFA or another acid/base) is crucial for interacting with the analyte and improving the stereoselective interactions with the CSP.[23]
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column Temperature | 25 °C | Temperature can significantly affect chiral selectivity; start at ambient and optimize. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve chiral resolution. |
| Detection Wavelength | 238 nm | |
| Run Mode | Isocratic | Isocratic elution is standard for chiral separations to ensure stable interactions with the CSP.[23] |
4. Optimization Steps:
-
If no separation is observed, change the alcohol modifier (e.g., from Ethanol to Isopropanol) in the normal phase system.
-
Vary the percentage of the alcohol modifier and the acidic/basic additive.
-
If normal phase/polar organic modes fail, screen the column in reversed-phase mode (e.g., Acetonitrile/Buffered Water).
-
Screen a different class of chiral column if necessary. No single CSP is universal.[14]
References
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from Omega Scientific website.[19]
-
Pistos, C., et al. (2004). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Liquid Chromatography & Related Technologies, 27(5), 747-761.[20][24]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from ALWSCI Blog.[12]
-
Chromatography Central. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.[25]
-
LookChem. (n.d.). Cas 5721-37-9, this compound. Retrieved from LookChem website.[26]
-
CymitQuimica. (n.d.). Maprotiline EP Impurity C HCl (N-Desmethyl Maprotiline HCl). Retrieved from CymitQuimica website.[27]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene website.[13]
-
Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.[28]
-
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from Chrom Tech website.
-
PubChem. (n.d.). Maprotiline Hydrochloride. National Center for Biotechnology Information.[1]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.[2]
-
Gergov, M., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1687.[10]
-
Qomi, M. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410.[8][29]
-
Pistos, C., et al. (2008). Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. Journal of Separation Science, 31(13), 2358-70.[21]
-
PubChem. (n.d.). Maprotiline. National Center for Biotechnology Information.[3][4]
-
GSRS. (n.d.). This compound. Global Substance Registration System.[6]
-
Papoutsis, I., et al. (2011). Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood. Journal of Chromatography B, 879(25), 2576-82.[30]
-
Kasprzyk-Hordern, B. (2018). Detection, identification and determination of chiral pharmaceutical residues in wastewater: Problems and challenges. MOST Wiedzy.[18]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from Chromatography Today.[23]
-
Singh, S., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-113.[22]
-
Wang, P. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.[14]
-
Wikipedia. (n.d.). Maprotiline.[5]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.[15]
-
Beata, F., & Bezchlebová, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705–716.[16]
-
Irimie, F. D., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4523.[7]
-
Rahman, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(8), 459.[31]
-
Haginaka, J. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3341.[17]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.[32]
-
Henry, A. S. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies, Inc.[33]
-
de Souza, D. Z., et al. (2016). Antidepressant Drugs in Oral Fluid Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(8), 634-641.[34]
-
Encyclopedia.pub. (2024, March 4). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis.[11]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.[35]
-
Qomi, M. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 4(1), 1-7.[9]
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- 29. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
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- 35. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Desmethylmaprotiline in aqueous solutions
Welcome to the technical support guide for Desmethylmaprotiline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the knowledge to design robust experimental protocols and troubleshoot solubility issues effectively.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound, the primary active metabolite of maprotiline, is a tetracyclic compound with significant lipophilicity.[1][2] Its chemical structure and resulting physicochemical properties are central to its behavior in aqueous solutions. Understanding these properties is the first step in overcoming solubility hurdles.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₉H₂₁N | Indicates a large, carbon-rich structure. |
| Molecular Weight | ~263.4 g/mol [1][2] | Larger molecules can be more difficult to solvate.[3] |
| Predicted logP | 4.1[2] | This high value indicates significant lipophilicity ("fat-loving") and predicts poor water solubility. |
| Chemical Class | Primary Amine[1][2] | The amine group is basic and can be protonated to form a more soluble salt.[4][5] |
| Predicted pKa | ~10.5 (similar to parent compound Maprotiline)[6] | As a base, the compound's charge state and solubility are highly dependent on pH. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my neutral (pH 7.4) aqueous buffer?
A: The difficulty arises primarily from two factors: its molecular structure and its basicity.
-
High Lipophilicity: this compound has a large, rigid, and nonpolar tetracyclic structure. This is reflected in its high predicted logP value of 4.1, which signifies a strong preference for a nonpolar (oily) environment over a polar (watery) one.[2] In neutral water, the molecule is uncharged and its hydrophobic surfaces are poorly solvated, leading to low solubility.
-
Basicity (pKa): this compound is a primary amine, which is a weak base.[1][4][5] Its parent compound, maprotiline, has a pKa of 10.5.[6] At a neutral pH of 7.4, which is well below its pKa, the amine group is largely protonated (positively charged). However, the equilibrium may not be sufficient to overcome the molecule's inherent hydrophobicity, especially at higher concentrations. The free base form that exists in equilibrium is very insoluble and will limit the overall amount that can be dissolved.
Q2: I'm just starting my experiments. What is the most direct and simplest method to try first for dissolving this compound?
A: The most straightforward approach is pH adjustment . Since this compound is a basic compound, its solubility can be dramatically increased in acidic conditions.[7][8][9] By lowering the pH, you shift the equilibrium to favor the protonated, cationic form of the amine. This charged species forms an in situ salt (e.g., this compound HCl if you use hydrochloric acid) which is significantly more polar and, therefore, more soluble in water.[4][5] See Protocol 1 for a detailed methodology.
Caption: pH effect on amine solubility.
Q3: How do I properly prepare and use a stock solution if my final buffer needs to be at a neutral pH?
A: This is a classic challenge. The standard and most reliable method is to first prepare a high-concentration stock solution in a water-miscible organic co-solvent and then dilute it into your final aqueous buffer.[10][11]
The key principle is to dissolve the compound in a solvent where it is highly soluble (e.g., 100% DMSO) and then introduce this concentrated solution into the final aqueous system in such a small volume that the co-solvent concentration remains minimal and does not affect the experiment.[12] This method relies on creating a supersaturated, albeit temporarily stable, solution at your working concentration. See Protocol 2 for a step-by-step guide.
Q4: My biological assay is highly sensitive to organic solvents like DMSO. What is a robust, solvent-free alternative?
A: For solvent-sensitive applications, the use of cyclodextrins is an excellent and widely adopted strategy.[13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][]
They work by encapsulating the lipophilic this compound molecule within their central cavity, forming a water-soluble "inclusion complex".[17][18] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility without the need for organic co-solvents.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15] See Protocol 3 for an experimental workflow.
Caption: Cyclodextrin encapsulation mechanism.
Q5: I dissolved my compound in an acidic solution, but it precipitated immediately when I diluted it into my pH 7.4 experimental buffer. What went wrong?
A: This is a common issue known as "crashing out." You successfully dissolved the compound in acid by converting it to its soluble salt form. However, when you added this acidic stock to a large volume of neutral buffer, the buffer's capacity instantly raised the pH of the microenvironment around the drug molecules. This pH increase caused the protonated amine (R-NH₃⁺) to convert back to the insoluble free base form (R-NH₂), which then precipitated out of solution.
Troubleshooting Steps:
-
Decrease the Concentration: You may be exceeding the compound's kinetic solubility limit at pH 7.4. Try preparing a more dilute final solution.
-
Slow Dilution with Vigorous Stirring: Add the acidic stock solution drop-by-drop into the vortex of your rapidly stirring neutral buffer. This promotes rapid dispersal and prevents localized high concentrations from forming and precipitating.
-
Use an Intermediate pH: Try diluting your acidic stock into a buffer with a slightly acidic pH (e.g., pH 5.0) first, and then titrate the pH up to 7.4 slowly.
-
Combine Methods: Consider using a co-solvent or cyclodextrin in your final buffer to help keep the compound in solution even after the pH is neutralized.
Troubleshooting Workflows & Protocols
Workflow: Selecting a Solubilization Strategy
Caption: Decision tree for solubilization.
Protocol 1: Solubilization by pH Adjustment
This method is ideal for applications where the final solution can be maintained at an acidic pH.
-
Objective: To prepare a 1 mM aqueous solution of this compound (MW: 263.4 g/mol ) in a pH 5.0 buffer.
-
Materials: this compound powder, 0.1 M Hydrochloric Acid (HCl), deionized water, pH meter, volumetric flask.
-
Procedure:
-
Weigh out 2.63 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water. The powder will likely remain as a suspension.
-
While stirring, add 0.1 M HCl dropwise until all the solid material dissolves completely. The solution should become clear.
-
Check the pH of the solution. If necessary, adjust to the target pH (e.g., 5.0) using 0.1 M HCl or 0.1 M NaOH. Be aware that increasing the pH too much may cause precipitation.
-
Once the solid is dissolved and the pH is correct, add deionized water to bring the final volume to exactly 10 mL.
-
Mix thoroughly by inverting the flask.
-
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent
This is the most common method for in vitro biological assays requiring a neutral final pH.
-
Objective: To prepare a 10 mM stock solution in DMSO and dilute it to a 10 µM working concentration in PBS (pH 7.4).
-
Materials: this compound powder, high-purity anhydrous DMSO, Phosphate-Buffered Saline (PBS), precision micropipettes.
-
Procedure:
-
Prepare Stock Solution (10 mM): Weigh 2.63 mg of this compound and dissolve it in 1 mL of 100% DMSO. Vortex or sonicate gently until a clear solution is formed. This is your concentrated stock, which can be stored at -20°C or -80°C.
-
Prepare Working Solution (10 µM): a. Dispense 999 µL of your PBS (pH 7.4) buffer into a microcentrifuge tube. b. Add 1 µL of the 10 mM DMSO stock solution to the PBS. c. Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing.
-
Validation: The final concentration of DMSO is 0.1%, which is well-tolerated by most cell-based assays. The final drug concentration is 10 µM. Always run a vehicle control (0.1% DMSO in PBS) in your experiment.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
This method is ideal for solvent-intolerant applications, such as in vivo studies or sensitive cell lines.
-
Objective: To prepare a 1 mg/mL solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound powder, HP-β-CD, deionized water or desired buffer, magnetic stirrer.
-
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 10% w/v solution of HP-β-CD by dissolving 1 g of HP-β-CD in a final volume of 10 mL of water or buffer. Stir until clear.
-
Form the Complex: a. Weigh 1 mg of this compound and add it to 1 mL of the 10% HP-β-CD vehicle. b. Stir the mixture vigorously at room temperature for 1-4 hours, or overnight if necessary. Gentle heating (37-40°C) can sometimes accelerate the process.
-
Clarification: The solution should become clear as the inclusion complex forms. If any particulate matter remains, it can be removed by filtration through a 0.22 µm syringe filter. The resulting clear solution contains the solubilized drug.
-
References
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Vertex AI Search. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Enhancing solubility of poorly soluble drugs using various techniques.
- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
- Vertex AI Search. (n.d.). Maprotiline | C20H23N | CID 4011 - PubChem - NIH.
- Vertex AI Search. (2022).
- Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search. (n.d.). Cas 5721-37-9,this compound - LookChem.
- Vertex AI Search. (n.d.). Maprotiline EP Impurity C HCl (N-Desmethyl Maprotiline HCl) - CymitQuimica.
- Vertex AI Search. (n.d.). Isolation (Recovery) of amines - University of Alberta.
- Vertex AI Search. (n.d.). Maprotiline Hydrochloride | C20H24ClN | CID 71478 - PubChem.
- Vertex AI Search. (n.d.). This compound | C19H21N | CID 119409 - PubChem - NIH.
- Vertex AI Search. (2022).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Maprotiline hydrochloride, Noradrenaline reuptake inhibitor (CAS 10347-81-6) - Abcam.
- Vertex AI Search. (2022).
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry - YouTube.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2022). 3.5: Chemical Properties of Amines.
- Vertex AI Search. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. (n.d.). 17.6 pH Effects on Solubility - Chad's Prep®.
- Vertex AI Search. (n.d.).
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Technical Support Center: Minimizing Degradation of Desmethylmaprotiline During Sample Preparation
Welcome to the technical support center for the analysis of Desmethylmaprotiline. As the primary active metabolite of the tetracyclic antidepressant Maprotiline, accurate quantification of this compound is critical for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.[1][2] However, being a secondary amine, it is susceptible to degradation during sample handling and preparation, leading to inaccurate and unreliable results.
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move from frequently asked questions to detailed troubleshooting and validated protocols, explaining the scientific rationale behind each recommendation to ensure the integrity of your samples and the trustworthiness of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound.
Q1: What are the primary causes of this compound degradation during sample preparation?
This compound stability is primarily threatened by three factors:
-
Oxidation: As a secondary amine, the nitrogen atom is susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents in your reagents.[3] This is a major degradation pathway for tricyclic and tetracyclic antidepressants.[3]
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation.[3][4] This is a critical factor for many antidepressants, and samples left on a benchtop under direct light are at significant risk.
-
Extreme pH: While necessary for extraction, prolonged exposure to highly acidic or alkaline conditions can promote hydrolysis or other degradative reactions. Studies on similar secondary amine antidepressants show the highest stability is often found in a slightly acidic to neutral pH range (pH 5-7) during storage, though alkaline conditions are required for efficient extraction.[5]
Q2: My recovery of this compound is low and inconsistent. What should I check first?
Inconsistent and low recovery is a frequent problem. Systematically check the following:
-
Extraction pH: The most critical parameter for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is pH. This compound, a basic compound, requires an alkaline pH (typically 9-11) to neutralize the amine group, making it soluble in organic extraction solvents.[2][6] Ensure your buffer has the capacity to bring the sample to the target pH.
-
Adsorption to Surfaces: Tricyclic and tetracyclic compounds are known to adsorb to glass and plastic surfaces, a phenomenon sometimes called the "vacutainer effect".[7] This can lead to significant analyte loss. Using silanized glass vials or low-adsorption polypropylene tubes can mitigate this issue.[8]
-
Extraction Efficiency: Ensure vigorous and consistent mixing (vortexing) for a sufficient duration to allow the analyte to partition into the organic phase during LLE. For SPE, ensure the sample is not loaded too quickly, which would prevent efficient binding to the sorbent.
-
Evaporation Step: If you are evaporating the organic solvent, avoid excessive heat or a harsh stream of nitrogen, as this can degrade the analyte or cause the sample to bake onto the sides of the tube. Evaporate just to dryness and reconstitute immediately.
Q3: How should I properly store my biological samples (plasma, serum, urine) before analysis?
Proper storage is essential to prevent degradation before you even begin sample preparation. Follow these guidelines, which are standard for clinical sample handling:[9][10]
-
Short-Term Storage (up to 72 hours): Store samples at 2-8°C.
-
Long-Term Storage: For storage longer than three days, samples should be frozen at -20°C or, ideally, -80°C.
-
Light Protection: Always store samples in amber tubes or in a dark location to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can degrade analytes and affect the sample matrix. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q4: Can the type of blood collection tube affect my results?
Absolutely. The "vacutainer effect" has been documented for tricyclic antidepressants, where components of the rubber stopper can leach into the sample or the analyte can adsorb to the stopper, reducing the measured concentration.[7] It is advisable to use tubes with inert stoppers. If you suspect an issue, run a simple experiment comparing recovery from samples collected in different tube types. Always be consistent with the collection tubes used for all study samples, including calibrators and quality controls.
Section 2: Troubleshooting Guide: From Symptom to Solution
| Symptom | Potential Cause | Recommended Action & Rationale |
| Low Analyte Recovery | 1. Incorrect Extraction pH: The amine is protonated and remains in the aqueous phase. | Verify the pH of the sample after adding the buffer using a calibrated pH meter on a dummy sample. Target pH should be 9-11 for LLE with non-polar solvents.[2][6] |
| 2. Analyte Adsorption: this compound is sticking to container walls. | Use silanized glass tubes or low-binding polypropylene tubes. Deactivating glassware surfaces with a reagent like DMDCS can also be effective.[8] | |
| 3. Inefficient Extraction: Insufficient mixing or incorrect solvent choice. | Increase vortex time to at least 1-2 minutes. Ensure a proper solvent-to-sample ratio (e.g., 5:1). Test alternative extraction solvents like hexane-isoamyl alcohol or methyl tert-butyl ether (MTBE). | |
| 4. Degradation During Evaporation: Overheating or over-drying the sample. | Use a gentle stream of nitrogen and a water bath set to a low temperature (e.g., 30-40°C). Reconstitute the sample immediately upon reaching dryness. | |
| High Variability (Poor Precision) | 1. Inconsistent Procedure: Manual steps (pipetting, vortexing) vary between samples. | Use calibrated pipettes and a timer for vortexing and centrifugation steps to ensure consistency. Automation of liquid handling or extraction can significantly improve precision.[11][12] |
| 2. Incomplete Phase Separation (LLE): Aqueous phase is carried over with the organic layer. | Centrifuge at a sufficient speed and for an adequate time (e.g., 3000 x g for 10 minutes). Be careful when aspirating the organic layer, leaving a small amount behind if necessary to avoid the aqueous phase. | |
| 3. Sample Inhomogeneity: Thawed samples were not mixed properly. | After thawing, vortex samples thoroughly before taking an aliquot for extraction. | |
| Appearance of Extraneous Peaks | 1. Analyte Degradation: Formation of oxidation or photodegradation products. | Protect samples from light at all stages using amber vials and by minimizing time on the benchtop.[3] Consider adding an antioxidant (e.g., ascorbic acid) to the sample buffer as a test. |
| 2. Matrix Interference: Co-extraction of endogenous compounds from the biological sample. | Switch from LLE to a more selective SPE method.[13][14] Modify the wash steps in your SPE protocol with different solvents to remove more interferences. | |
| 3. Contamination: Impurities from solvents, reagents, or collection tubes. | Use fresh, HPLC-grade or MS-grade solvents. Run a "blank" extraction (using water or saline instead of a real sample) to identify sources of contamination. |
Section 3: Visualizing Degradation and Prevention
Understanding the potential pathways of degradation is key to preventing them. The following diagram illustrates the primary threats to this compound stability.
Caption: Key degradation pathways for this compound.
The following workflow provides a logical approach to developing a robust sample preparation method that minimizes these risks.
Caption: Recommended workflow for this compound sample preparation.
Section 4: Validated Protocols
These protocols provide a starting point for method development. Always validate any method with your own matrix and instrumentation.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Plasma/Serum
This method is adapted from established procedures for tricyclic and tetracyclic antidepressants.[2][15]
Materials:
-
Plasma/Serum sample
-
1M Sodium Carbonate or Ammonium Hydroxide buffer
-
n-Hexane (HPLC Grade)
-
Reconstitution Solvent (e.g., Mobile Phase)
-
Silanized glass or polypropylene centrifuge tubes (15 mL)
-
Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Sample Aliquot: Pipette 1.0 mL of plasma or serum into a 15 mL centrifuge tube.
-
Alkalinization: Add 100 µL of 1M Sodium Carbonate buffer. Vortex for 30 seconds.
-
Rationale: This step raises the pH to >10, deprotonating the secondary amine of this compound, which makes it uncharged and highly soluble in the non-polar organic solvent.
-
-
Extraction: Add 5.0 mL of n-Hexane. Cap tightly and vortex vigorously for 2 minutes.
-
Rationale: Vigorous mixing creates a large surface area between the aqueous and organic phases, ensuring efficient partitioning of the analyte into the hexane.
-
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at room temperature.
-
Rationale: This creates a sharp separation between the upper organic layer (containing the analyte) and the lower aqueous/protein layer.
-
-
Transfer: Carefully transfer the upper organic layer (approx. 4.5 mL) to a clean tube, avoiding any of the lower aqueous layer.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 35°C.
-
Rationale: This concentrates the analyte. Avoid overheating, which can cause degradation.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 30 seconds. Transfer to an amber autosampler vial for analysis.
-
Rationale: The solvent should be compatible with your analytical method (e.g., the initial mobile phase composition) to ensure good peak shape. Amber vials protect the final extract from light.[3]
-
Protocol 2: Solid-Phase Extraction (SPE) from Urine
SPE provides a cleaner extract than LLE, which is particularly useful for complex matrices like urine.[13][14] This is a general guideline; exact conditions depend on the specific SPE cartridge used.
Materials:
-
Urine sample
-
Mixed-Mode or C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (for conditioning), Deionized Water, Wash Solvent, Elution Solvent
Procedure:
-
Sample Pre-treatment: Centrifuge 1.0 mL of urine to pellet any particulates. Dilute the supernatant 1:1 with a buffer to adjust the pH (e.g., phosphate buffer, pH 6-7 for C18; or an acidic buffer for mixed-mode cation exchange).
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., 1 mL Methanol followed by 1 mL Deionized Water).
-
Rationale: This activates the sorbent to ensure proper interaction with the analyte.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Rationale: A slow flow rate allows for sufficient residence time for the analyte to bind to the sorbent.
-
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% Methanol in water) to remove salts and polar interferences.
-
Rationale: This step removes matrix components that are not as strongly bound as this compound, resulting in a cleaner final extract.
-
-
Elution: Elute the analyte with a strong, appropriate solvent. For reverse-phase (C18), this would be a high-organic solvent like Methanol or Acetonitrile. For mixed-mode cation exchange, this is often a small amount of base (e.g., 5% ammonium hydroxide) in an organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (Steps 6 & 7).
Section 5: Data Summary: Impact of Methodology
The choice of sample preparation can significantly impact data quality. As demonstrated in the literature, optimizing procedures or using automation can dramatically improve performance.
| Parameter | Manual LLE (Hexane) | Automated SPE | Rationale for Improvement |
| Absolute Recovery | 20-44% | 72-97% | SPE provides more efficient and specific interactions, leading to better extraction. Automation ensures consistency.[11][12] |
| Within-Run Precision (CV) | ~10.1% | ~6.1% | Automation removes the variability inherent in manual pipetting and timing, leading to more reproducible results.[11][12] |
| Limit of Detection (LOD) | ~10 µg/L | ~5 µg/L | Higher recovery and cleaner extracts from SPE result in a better signal-to-noise ratio, improving sensitivity.[11][12] |
References
-
Koteel, P., Mullins, R. E., & Gadsden, R. H. (n.d.). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, Oxford Academic. [Link]
-
Koteel, P., Mullins, R. E., & Gadsden, R. H. (1981). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. PubMed. [Link]
-
Jornil, J., & Larsen, F. (2000). Cytochrome P450 enzymes contributing to demethylation of maprotiline in man. PubMed. [Link]
-
Karkkainen, S., & Seppala, T. (n.d.). Determination of Maprotiline and N-Desmethyl- maprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology. [Link]
-
Karkkainen, S., & Seppala, T. (n.d.). Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
Pistos, C., & Panderi, I. (2010). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. Taylor & Francis Online. [Link]
-
Jourabchi, F., et al. (2019). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. PMC - NIH. [Link]
-
Pistos, C., & Panderi, I. (2010). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. [Link]
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Cochran, E., & Carl, J. (1981). Tricyclic antidepressant sample stability and the vacutainer effect. Psychiatry Online. [Link]
-
Roman, I. V., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. PMC - PubMed Central. [Link]
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Takayasu, T., et al. (1998). Stability of tricyclic antidepressants in formalin solutions. PubMed. [Link]
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This compound. (n.d.). precisionFDA. [Link]
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Guidelines for Collection of Specimens. (n.d.). ProCare Medical Laboratory. [Link]
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Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2007). Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase extraction and ultra-performance liquid chromatography–positive electrospray ionisation tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Specimen Collection and Handling Procedure. (2023). GW Office of Clinical Research. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Technical Support Center: Enhancing the Recovery of Desmethylmaprotiline from Plasma Samples
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis of Desmethylmaprotiline. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize robust bioanalytical methods. We understand that achieving high and consistent recovery of analytes from complex matrices like human plasma is a critical prerequisite for accurate quantification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges.
Section 1: Understanding Your Analyte: Key Physicochemical Properties of this compound
The success of any extraction protocol is fundamentally tied to the physicochemical properties of the target analyte. This compound is the primary active metabolite of the tetracyclic antidepressant, maprotiline.[1][2] Its structure dictates its behavior in a biological matrix and during the extraction process.
| Property | Value / Characteristic | Implication for Extraction Strategy |
| Molecular Formula | C₁₉H₂₁N | --- |
| Molecular Weight | 263.38 g/mol | --- |
| Chemical Class | Secondary Amine | Basic nature; the molecule's charge state is pH-dependent. |
| pKa (estimated) | ~10.5 (similar to parent drug)[2] | At physiological pH (~7.4), it is predominantly protonated (positively charged). To neutralize for extraction, the pH must be raised significantly above the pKa. |
| LogP (estimated) | ~4.5 - 5.0 (lipophilic) | The neutral form is highly soluble in organic solvents but has low solubility in aqueous media. |
| Plasma Protein Binding | High (>90%)[3][4] | This is a primary obstacle to recovery. The strong binding to proteins like albumin must be disrupted to release the analyte for extraction.[4][5] |
Core Challenge: The combination of high plasma protein binding and the pH-dependent charge of the secondary amine group makes this compound challenging to extract efficiently without a carefully optimized protocol.
Section 2: Troubleshooting Guide: Low or Inconsistent Recovery
Encountering low or variable recovery is a common hurdle. This section provides a logical, question-driven approach to diagnosing and solving the problem.
Caption: A typical Solid-Phase Extraction workflow for a basic drug.
-
Sorbent Choice:
-
Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB): These are excellent general-purpose sorbents. [6][7]They offer high capacity and are stable across the entire pH range, which is perfect for this application. Retention is based on hydrophobic interactions.
-
Mixed-Mode Cation Exchange (e.g., Strata-X-C, Oasis MCX): These sorbents have both reversed-phase and ion-exchange properties. This allows for a more rigorous washing protocol. You can load the sample at a lower pH (e.g., pH 6) to engage the strong cation exchange mechanism, wash with organic solvents to remove lipophilic interferences, and then elute with a basic or high-ionic-strength solvent.
-
-
Optimizing the Protocol (for Polymeric Reversed-Phase):
-
Sample Pretreatment: Dilute the plasma sample (e.g., 1:1) with a basic buffer (e.g., ammonium hydroxide, pH 11) to disrupt protein binding and neutralize the analyte.
-
Condition & Equilibrate: Condition the sorbent with methanol, then equilibrate with water or a basic buffer to prepare the sorbent for the sample. [8] 3. Load: Load the pretreated sample slowly and consistently.
-
Wash: This is a critical step. Use a multi-step wash.
-
Wash 1 (Polar Interferences): A weak wash with a basic buffer or water removes salts and very polar molecules.
-
Wash 2 (Less-Polar Interferences): A stronger wash with a mild organic solvent mix (e.g., 20-40% methanol in water) removes phospholipids and other endogenous material without eluting the strongly retained this compound.
-
-
Elute: Elute with a strong, acidified organic solvent. For example, methanol with 1-2% formic or acetic acid . The acid protonates the analyte (giving it a positive charge), disrupting the hydrophobic interaction with the sorbent and facilitating its elution into the polar solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the "best" extraction method for this compound: LLE, SPE, or PPT?
A1: The "best" method depends on your specific analytical goals, such as throughput, required sensitivity, and the analytical instrument being used (e.g., LC-UV vs. LC-MS/MS).
| Method | Recovery | Extract Cleanliness | Throughput | Matrix Effects (LC-MS) |
| Protein Precipitation (PPT) | Good-Excellent | Low | Very High | High [9] |
| Liquid-Liquid Extraction (LLE) | Good-Excellent | Medium-High | Medium | Medium-Low |
| Solid-Phase Extraction (SPE) | Excellent | Very High | Medium-High | Low [9] |
-
For highest throughput (e.g., screening): PPT is fastest. [10]* For highest sensitivity and accuracy (e.g., regulated bioanalysis): SPE is the gold standard due to its superior cleanup, which minimizes matrix effects. [11]* For a balance of cost and cleanliness: A well-optimized LLE is a very robust and reliable choice. [12] Q2: What are "matrix effects" and how do they relate to recovery?
A2: Matrix effects are a phenomenon specific to mass spectrometry-based detection (LC-MS/MS). [13]They occur when co-eluting endogenous compounds from the plasma extract (e.g., phospholipids, salts, metabolites) interfere with the ionization of your analyte in the MS source. [14][15]This can cause ion suppression (a lower signal than expected) or ion enhancement (a higher signal).
Crucially, matrix effects are NOT the same as low recovery.
-
Recovery refers to the physical loss of the analyte during the extraction process.
-
Matrix Effect refers to the suppression or enhancement of the signal of the recovered analyte during detection.
A method can have 100% recovery but suffer from 80% ion suppression, leading to a very poor signal and inaccurate results. This is why a clean extract, as provided by SPE, is so important for LC-MS/MS analysis. [16] Q3: How can I minimize and correct for matrix effects?
A3: There are two primary strategies:
-
Improve the Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds. Switching from PPT to a more rigorous LLE or SPE protocol is the most effective approach. [13]2. Use a Co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS): This is the industry "gold standard" for quantitative bioanalysis. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the process. Because it behaves identically during extraction and chromatography, it will experience the exact same recovery losses and matrix effects as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, you can accurately correct for both physical loss and ionization variability. [13] Q4: Do I need to worry about the stability of this compound during the extraction process?
A4: this compound is a generally stable molecule. However, like many secondary amines, prolonged exposure to harsh conditions should be avoided. Keep samples cool when possible, avoid unnecessarily long incubation times at extreme pH, and protect from light if samples will be stored for extended periods. For routine extractions performed within a few hours, stability is not typically a major concern. Processed samples awaiting injection should be kept in the autosampler at a controlled, cool temperature (e.g., 4-10 °C). [12]
Section 4: Detailed Experimental Protocols
These protocols serve as validated starting points. Optimization may be required for your specific laboratory conditions and instrumentation.
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample into a 2 mL polypropylene tube.
-
Add 20 µL of internal standard working solution. Vortex briefly.
-
Add 50 µL of 1M NaOH to basify the sample to pH > 11. Vortex for 15 seconds.
-
Add 1 mL of Methyl-tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at >3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Robust Solid-Phase Extraction (SPE) using a Polymeric Sorbent
This protocol is designed for a generic polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL).
-
Sample Pretreatment: In a separate tube, mix 200 µL of plasma with 200 µL of 2% Ammonium Hydroxide in water. Vortex for 15 seconds.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the entire pretreated sample (400 µL) onto the cartridge. Allow it to pass through under gravity or gentle vacuum.
-
Wash 1: Pass 1 mL of 5% Methanol in deionized water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of 40% Methanol in deionized water through the cartridge to remove phospholipids.
-
Dry Sorbent: Apply a strong vacuum for 1-2 minutes to thoroughly dry the sorbent bed.
-
Elute: Place a clean collection tube under the cartridge. Add 500 µL of Methanol containing 2% Formic Acid. Allow it to soak for 30 seconds, then pull through with a gentle vacuum. Repeat with a second 500 µL aliquot into the same tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
References
-
LookChem. Cas 5721-37-9, this compound. [Link]
-
PubMed. Techniques for plasma protein binding of demethylchlorimipramine. [Link]
-
PubChem. This compound. [Link]
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PubChem. Maprotiline Hydrochloride. [Link]
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PubChem. Maprotiline. [Link]
-
National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
Phenomenex. Sample Preparation. [Link]
-
Metabolomics Workbench. Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol was used to extract hydrophobic and hydrophilic c. [Link]
-
PubMed Central. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. [Link]
-
Waters. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
LCGC. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Semantic Scholar. Quantitative Method Validation for the Analysis of 27 Antidepressants and Metabolites in Plasma With Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
PubMed. Determination of maprotiline in plasma by high-performance liquid chromatography with chemiluminescence detection. [Link]
-
Agilent. Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
CORE. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
PubMed. Overcoming matrix effects in liquid chromatography-mass spectrometry. [Link]
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Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
ResearchGate. Development and Validation of a Separation Method for an Analgesic Drug and its Main Metabolite from Plasma. [Link]
-
ResearchGate. Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]
-
PubMed. Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. [Link]
-
PubMed. Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma. [Link]
-
National Institutes of Health (NIH). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
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Waters. The Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
PubMed. Plasma-protein binding of tricyclic antidepressants. [Link]
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PubMed. Tricyclic antidepressant plasma level monitoring: an improvement over the dose-response approach. [Link]
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Springer. Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas c. [Link]
-
YouTube. plasma protein binding & the free drug hypothesis. [Link]
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National Institutes of Health (NIH). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
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ResearchGate. Clinical relevance of drug binding to plasma proteins. [Link]
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PubMed. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. [Link]
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PubMed. Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats. [Link]
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National Institutes of Health (NIH). Tricyclic Antidepressants - StatPearls. [Link]
-
PubMed Central. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Desmethylmaprotiline Quantification
For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and clinical monitoring studies. Desmethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline, requires robust analytical methods to ensure data integrity and support regulatory submissions. This guide provides an in-depth comparison of common analytical techniques for this compound quantification, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present comparative data, and provide a detailed, field-proven protocol for the most sensitive and specific method.
The Regulatory Framework: A Foundation of Trustworthiness
Before delving into specific analytical techniques, it is crucial to understand the regulatory landscape that governs bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability of bioanalytical data.[1][2][3] The harmonized ICH M10 guideline on bioanalytical method validation is now the global standard, providing a unified framework for the validation of methods used in regulatory submissions.[4][5][6]
The core principle of these guidelines is that a bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[4][7] This involves a thorough assessment of various performance characteristics, which we will discuss in the context of each analytical technique.
A Comparative Analysis of Analytical Techniques for this compound Quantification
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique in many laboratories.[8] It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.
-
Principle of Operation: this compound is separated from other components in the sample matrix on a reversed-phase HPLC column. As the analyte elutes from the column, it passes through a UV detector, and the absorbance is measured at a specific wavelength. Quantification is achieved by comparing the peak area or height of the analyte to that of a calibration curve.
-
Strengths:
-
Cost-effective and widely available instrumentation.
-
Relatively simple method development and operation.
-
-
Limitations:
-
Lower Sensitivity: Compared to mass spectrometry-based methods, HPLC-UV often lacks the sensitivity required for quantifying low concentrations of metabolites in biological matrices.
-
Limited Selectivity: The selectivity of HPLC-UV is dependent on the chromatographic separation. Co-eluting compounds with similar UV absorbance profiles can interfere with the quantification of this compound, leading to inaccurate results. This is a significant concern in complex matrices like plasma.
-
Matrix Effects: Biological matrices can contain endogenous compounds that absorb UV light at the same wavelength as the analyte, potentially causing interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9][10]
-
Principle of Operation: For GC-MS analysis, non-volatile compounds like this compound often require derivatization to increase their volatility and thermal stability. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound.
-
Strengths:
-
High Selectivity: The mass spectrometer provides a high degree of selectivity, allowing for the differentiation of this compound from co-eluting compounds.
-
Good Sensitivity: GC-MS can achieve good sensitivity, with reported limits of quantification (LOQs) for this compound in the low ng/mL range.[1]
-
-
Limitations:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can increase variability and analysis time.
-
Thermal Stability: The high temperatures used in the GC inlet and column can potentially lead to the degradation of thermally labile analytes.
-
Matrix Effects: While less prone to interference than HPLC-UV, complex matrices can still impact the performance of the GC system.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and metabolites in biological matrices due to its superior sensitivity, selectivity, and speed.[12][13]
-
Principle of Operation: this compound is first separated from other sample components using liquid chromatography. The analyte then enters the tandem mass spectrometer, where it undergoes ionization. A specific precursor ion corresponding to this compound is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.
-
Strengths:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS offers the highest sensitivity and selectivity of the three techniques, allowing for the quantification of this compound at very low concentrations (sub-ng/mL).[12]
-
No Derivatization Required: In most cases, this compound can be analyzed directly without the need for derivatization.
-
High Throughput: Modern LC-MS/MS systems can analyze samples rapidly, making them suitable for high-throughput applications.
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy of quantification. However, these effects can be mitigated through appropriate sample preparation and the use of a stable isotope-labeled internal standard.
-
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of technical expertise to operate and maintain compared to HPLC-UV.
-
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection | Gas-phase separation with mass-based detection | Liquid-phase separation with tandem mass spectrometry detection |
| Sensitivity (Typical LLOQ) | ng/mL to µg/mL | Low ng/mL[1] | pg/mL to low ng/mL[12] |
| Selectivity | Moderate to Low | High | Very High |
| Sample Preparation | LLE, SPE, or PPT | LLE or SPE, often requires derivatization | LLE, SPE, or PPT |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Key Advantage | Cost-effective and accessible | High selectivity | Unmatched sensitivity and selectivity |
| Key Disadvantage | Limited sensitivity and selectivity | Derivatization often necessary | Potential for matrix effects, higher cost |
Recommended Best Practice: An LC-MS/MS Protocol for this compound Quantification
Based on its superior performance characteristics, LC-MS/MS is the recommended method for the accurate and reliable quantification of this compound in biological matrices, particularly for regulated studies. The following protocol provides a detailed, step-by-step methodology that incorporates best practices for bioanalytical method validation.
Experimental Workflow Visualization
Caption: LC-MS/MS workflow for this compound quantification.
Step-by-Step Methodology
1. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[6] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte of interest in solution.[7]
-
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3 at 10 ng/mL).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: A C18 reversed-phase column is suitable for retaining and separating moderately polar compounds like this compound. A gradient elution with a mobile phase containing a weak acid (e.g., formic acid) promotes good peak shape and ionization efficiency in positive electrospray ionization mode. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 264.2 -> Product ion (Q3) m/z (to be determined experimentally, e.g., 221.1)
-
This compound-d3 (IS): Precursor ion (Q1) m/z 267.2 -> Product ion (Q3) m/z (to be determined experimentally, e.g., 224.1)
-
-
Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
3. Method Validation
-
Rationale: A comprehensive validation is required to demonstrate that the method is reliable and fit for purpose, in accordance with regulatory guidelines.[1][2][3]
-
Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero calibrators over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
-
Validation Logic Diagram
Caption: Key parameters for bioanalytical method validation.
Conclusion
The quantification of this compound requires a sensitive, selective, and reliable analytical method. While HPLC-UV and GC-MS have their applications, LC-MS/MS stands out as the superior technique, offering the performance characteristics necessary for supporting drug development and clinical studies in a regulated environment. The detailed protocol and validation framework provided in this guide serve as a robust starting point for establishing a trustworthy analytical method. By understanding the principles behind the experimental choices and adhering to regulatory guidelines, researchers can ensure the generation of high-quality data for their critical studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Papoutsis, I., et al. (2012). A fully validated method for the simultaneous determination of 11 antidepressant drugs in whole blood by gas chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 557-562. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
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Gergov, M., et al. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring. Journal of Chromatography B, 795(1), 41-53. [Link]
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MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
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Králová, P., et al. (2013). Development and validation of a stability indicating chromatographic method for determination of impurities in maprotiline pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 83, 141-147. [Link]
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OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
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Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. [Link]
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SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
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ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. [Link]
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MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]
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MDPI. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]
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PubMed Central (PMC). (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. [Link]
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ResearchGate. (2006). LC–MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. [Link]
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Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]
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Semantic Scholar. (2015). analytical method development and validation: a review. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2015). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
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PubMed Central (PMC). (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. [Link]
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A Comparative Analysis of Potency: Desmethylmaprotiline and Maprotiline at the Norepinephrine Transporter
For researchers and professionals in drug development, a nuanced understanding of the pharmacological activity of a parent drug versus its metabolites is critical for predicting clinical efficacy and safety. This guide provides an in-depth comparison of the potency of the tetracyclic antidepressant Maprotiline and its primary active metabolite, Desmethylmaprotiline, with a focus on their interaction with the norepinephrine transporter (NET).
Maprotiline, known for its therapeutic effects in treating depressive disorders, primarily functions by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft.[1] The metabolic pathway of Maprotiline predominantly involves N-demethylation to form this compound, a pharmacologically active compound that contributes to the overall therapeutic effect.[2] This guide will delve into the available experimental data to compare their potencies, provide a detailed experimental protocol for assessing norepinephrine reuptake inhibition, and discuss the implications of their distinct pharmacological profiles.
Comparative Potency at the Norepinephrine Transporter
Maprotiline is recognized as a potent and highly selective inhibitor of the norepinephrine transporter.[3][4] Its tetracyclic structure distinguishes it from typical tricyclic antidepressants, conferring a high affinity for NET with significantly weaker effects on serotonin and dopamine transporters.[1]
To provide a quantitative context, the following table summarizes the known binding affinities of the parent compound, Maprotiline, for various neurotransmitter transporters.
| Compound | Transporter | Binding Affinity (Kᵢ in nM) |
| Maprotiline | Norepinephrine (NET) | 11.1 - 25 |
| Dopamine (DAT) | 1000 | |
| Serotonin (SERT) | 5800 |
Data compiled from publicly available pharmacological databases.
The data clearly illustrates Maprotiline's strong preference for the norepinephrine transporter over other monoamine transporters. The lack of specific quantitative data for this compound underscores the necessity for direct comparative experimental evaluation. The protocol provided in the subsequent section of this guide offers a robust methodology for determining these precise values.
Mechanism of Action and Metabolic Relationship
The primary mechanism of action for both Maprotiline and this compound is the blockade of the norepinephrine transporter. This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be the cornerstone of their antidepressant effects.
Caption: A streamlined workflow for the in vitro fluorescence-based norepinephrine reuptake inhibition assay.
Discussion and Clinical Implications
The high affinity of Maprotiline for the norepinephrine transporter is consistent with its clinical efficacy as an antidepressant. The fact that its primary metabolite, this compound, is also pharmacologically active suggests that the therapeutic effect of Maprotiline is a composite of the actions of both the parent drug and its metabolite.
The relative potencies of Maprotiline and this compound at the norepinephrine transporter have direct implications for the pharmacokinetic-pharmacodynamic (PK/PD) relationship of Maprotiline. A more potent metabolite could lead to a prolonged duration of action and may contribute to inter-individual variability in clinical response, depending on metabolic rates which can be influenced by genetic polymorphisms of metabolizing enzymes.
For drug development professionals, understanding the potency of active metabolites is crucial for designing next-generation compounds with improved therapeutic profiles. For instance, if this compound is found to be significantly more potent and selective than Maprotiline, it could be a candidate for development as a separate therapeutic agent. Conversely, if it contributes to adverse effects, medicinal chemistry efforts could be directed towards designing analogs of Maprotiline that are less prone to metabolism to this particular species.
Conclusion
References
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Taylor & Francis. (n.d.). Maprotiline – Knowledge and References. Retrieved from [Link]
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Barbaccia, M. L., Ravizza, L., & Costa, E. (1986). Maprotiline: an antidepressant with an unusual pharmacological profile. Journal of Pharmacology and Experimental Therapeutics, 236(2), 307–312. Retrieved from [Link]
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Maitre, L., Moser, P., Baumann, P. A., & Waldmeier, P. C. (1980). Neurobiochemical aspects of maprotiline (Ludiomil) action. Journal of International Medical Research, 8 Suppl 2, 2-11. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Maprotiline Hydrochloride? Synapse. Retrieved from [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: Maprotiline and its Active Metabolite, Desmethylmaprotiline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precision of analytical methods is paramount. For tetracyclic antidepressants like maprotiline, immunoassays offer a high-throughput and sensitive means of quantification. However, the specificity of the antibodies employed is a critical variable that can significantly impact data integrity. This guide provides an in-depth analysis of the cross-reactivity of anti-maprotiline antibodies with its principal active metabolite, desmethylmaprotiline, offering experimental frameworks and data interpretation insights to ensure assay validity.
The Clinical and Metabolic Context: Why Cross-Reactivity Matters
Maprotiline is a tetracyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine.[1][2] It is extensively metabolized in the liver, primarily through N-demethylation by CYP2D6 and CYP1A2 enzymes, to form its major and pharmacologically active metabolite, this compound.[3][4][5] Both the parent drug and this metabolite contribute to the therapeutic and potentially toxic effects.
Therapeutic Drug Monitoring (TDM) is crucial for optimizing maprotiline dosage, as it has a narrow therapeutic window where sub-optimal levels lead to a lack of efficacy and supra-optimal levels can increase the risk of adverse effects, including seizures.[6][7] Immunoassays are frequently used for TDM due to their speed and sensitivity.[8][9] However, if the antibody used in the assay cannot distinguish between maprotiline and this compound, the reported concentration will represent a combined total, potentially leading to incorrect dosage adjustments. Understanding and quantifying this cross-reactivity is therefore not just an academic exercise but a cornerstone of clinical accuracy.
The Structural Basis for Cross-Reactivity
The potential for cross-reactivity is rooted in the structural similarity between the parent drug and its metabolite. As shown below, maprotiline and this compound share the same core tetracyclic structure. The sole difference is the substitution on the terminal nitrogen of the propyl side chain: a methyl group in maprotiline and a hydrogen atom in this compound.[5][10] This minor structural change can be challenging for an antibody's binding site (paratope) to differentiate, making cross-reactivity a significant consideration.
Caption: Chemical structures of Maprotiline and its metabolite, this compound.
Quantifying Cross-Reactivity: The Competitive ELISA Framework
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the degree of cross-reactivity of an antibody with structurally related antigens.[11] The principle relies on the competition between a labeled, known antigen and an unlabeled, test antigen (in this case, this compound) for a limited number of antibody binding sites. A lower signal indicates greater competition and thus higher cross-reactivity.
Below is a detailed workflow for assessing the cross-reactivity of a maprotiline antibody.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a self-validating system for comparing antibody binding.
-
Plate Coating:
-
Dilute the primary anti-maprotiline antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.[12]
-
-
Washing and Blocking:
-
Remove the coating solution and wash the plate 3 times with 200 µL per well of a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[13]
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Preparation of Standards and Competitors:
-
Prepare separate serial dilutions for both maprotiline (the primary analyte) and this compound (the potential cross-reactant). Concentrations should span the expected dynamic range of the assay.
-
Prepare the enzyme-labeled maprotiline conjugate at its optimal working dilution in an assay buffer.
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with wash buffer.
-
Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the enzyme-labeled maprotiline conjugate to all wells.
-
Cover the plate and incubate for 1-2 hours at 37°C. This allows the unlabeled analyte (maprotiline or this compound) and the labeled analyte to compete for binding to the immobilized antibody.[14][15]
-
-
Detection:
-
Wash the plate 4-5 times with wash buffer to remove all unbound components.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Plot the OD values against the logarithm of the concentration for both maprotiline and this compound to generate two separate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Data Interpretation and Comparison
The cross-reactivity is calculated from the IC50 values. The formula is:
% Cross-Reactivity = (IC50 of Maprotiline / IC50 of this compound) x 100
The following table illustrates how data for two hypothetical anti-maprotiline antibodies might be presented.
| Analyte | Antibody A (High Specificity) | Antibody B (High Cross-Reactivity) |
| Maprotiline | IC50: 25 ng/mL | IC50: 28 ng/mL |
| This compound | IC50: 5000 ng/mL | IC50: 60 ng/mL |
| Calculated % Cross-Reactivity | 0.5% | 46.7% |
Interpretation:
-
Antibody A is highly specific for maprotiline. It requires a 200-fold higher concentration of this compound to achieve the same level of signal inhibition. With only 0.5% cross-reactivity, its use in an immunoassay would provide a measurement that is almost exclusively that of the parent drug.
-
Antibody B shows significant cross-reactivity. The IC50 for this compound is only about twice that of maprotiline, resulting in a cross-reactivity of 46.7%. An assay using this antibody would be unable to distinguish between the two compounds effectively, and the results would reflect a combination of both parent and metabolite concentrations.
Conclusion and Recommendations for Researchers
The structural relationship between maprotiline and its active metabolite, this compound, presents a significant challenge for immunoassay development. High cross-reactivity of the primary antibody can lead to an overestimation of the parent drug concentration, confounding pharmacokinetic analysis and clinical decision-making.
Key Takeaways:
-
Structural Similarity Drives Cross-Reactivity: The minor difference between maprotiline and this compound necessitates careful antibody selection and validation.
-
Experimental Validation is Non-Negotiable: Researchers must not assume antibody specificity. A competitive ELISA is an essential tool to experimentally quantify the degree of cross-reactivity.
-
Context Defines Antibody Suitability:
-
For studies requiring precise quantification of the parent drug, an antibody with very low (<1%) cross-reactivity is essential.
-
For applications where a measure of the total active compounds (parent + metabolite) is acceptable, an antibody with high and well-characterized cross-reactivity might be suitable, though less ideal than specific, separate measurements.
-
Ultimately, the integrity of any immunoassay-based study hinges on a thorough understanding of the tools being used. By rigorously evaluating antibody cross-reactivity, researchers can ensure the accuracy, reliability, and scientific validity of their findings in the complex field of therapeutic drug monitoring.
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A Comparative Guide to the Metabolism of Maprotiline to Desmethylmaprotiline Across Species
This guide provides an in-depth comparative analysis of the metabolic conversion of the tetracyclic antidepressant maprotiline to its primary active metabolite, desmethylmaprotiline. Understanding the species-specific nuances of this N-demethylation pathway is critical for researchers in drug development and toxicology, as it directly impacts the translation of preclinical data to clinical outcomes. We will explore the key enzymatic players, present comparative data, and provide validated experimental protocols to empower your research.
Introduction: The Significance of Maprotiline Metabolism
Maprotiline is a tetracyclic antidepressant primarily known for its selective inhibition of norepinephrine reuptake.[1][2] Its therapeutic efficacy and pharmacokinetic profile are largely dictated by its metabolism. The principal metabolic transformation is N-demethylation, which converts the parent drug into this compound, an active metabolite that contributes to the overall pharmacological effect.[3][4]
The journey of a drug candidate from preclinical animal models to human trials is fraught with challenges, a significant one being interspecies differences in drug metabolism. These variations can lead to unexpected toxicity or lack of efficacy in humans if not properly characterized. This guide serves to illuminate the comparative metabolism of maprotiline, offering a framework for anticipating and investigating such species-dependent phenomena.
The Core Metabolic Pathway: N-Demethylation
The conversion of maprotiline to this compound is a Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6] This reaction involves the removal of a methyl group from the nitrogen atom of maprotiline's propylamino side chain.
Caption: Primary metabolic conversion of Maprotiline.
Comparative Enzymology: Human vs. Animal Models
The specific CYP isozymes responsible for maprotiline's N-demethylation are not conserved across species, a fact with profound implications for preclinical modeling.
Human Metabolism: A CYP2D6-Dominant Pathway
In humans, the metabolism of maprotiline is well-characterized and exhibits polymorphism, meaning its rate varies significantly across the population due to genetic differences.[7][8][9]
-
CYP2D6: This is the principal enzyme, responsible for approximately 83% of this compound formation at therapeutic plasma concentrations.[7][10] CYP2D6 is highly polymorphic, leading to distinct patient populations categorized as poor, intermediate, extensive, or ultra-rapid metabolizers.[5][11][12] This genetic variability is a key determinant of maprotiline plasma levels and, consequently, its efficacy and side-effect profile.[8][9]
-
CYP1A2: This isozyme plays a secondary role, contributing about 17% to the N-demethylation of maprotiline.[7][10]
-
Other CYPs: While CYP2D6 and CYP1A2 are the primary drivers, some evidence suggests minor involvement from other enzymes like CYP3A4 and potentially CYP2C19, especially in cases of ultra-rapid metabolism not explained by CYP2D6 genetics.[7][13]
Studies using human liver microsomes have elucidated these contributions through kinetic assays and selective chemical inhibition.[7][11] For instance, the high-affinity component of maprotiline demethylation is competitively inhibited by quinidine (a potent CYP2D6 inhibitor), while the low-affinity component is inhibited by furafylline (a CYP1A2 inhibitor).[7]
| Enzyme | Relative Contribution in Humans | Affinity for Maprotiline | Known Inhibitor (for research) |
| CYP2D6 | ~83%[7][10] | High (KM ≈ 71-84 µM)[7][11] | Quinidine[7] |
| CYP1A2 | ~17%[7][10] | Low (KM ≈ 426-531 µM)[7][11] | Furafylline[7] |
| CYP3A4 | Minor/Inconsistent | - | Ketoconazole[7] |
Rodent Metabolism: The Rat Model
The rat is a commonly used preclinical species, and while it metabolizes maprotiline to this compound, the enzymatic specifics are less clearly defined compared to humans.
Pharmacokinetic studies in rats confirm the production of this compound following both acute and chronic administration.[14][15] Interestingly, chronic administration in rats leads to a significant 4.1-fold increase in the serum exposure (AUC) of this compound, without a corresponding increase in the parent drug's exposure.[14] This suggests that chronic dosing may inhibit the further clearance or tissue distribution of the metabolite rather than inducing the N-demethylation pathway itself.[14]
While direct comparative enzyme kinetics are sparse in the literature, studies on tricyclic antidepressants in rat liver microsomes show that N-demethylation is a primary metabolic route.[16][17] However, it is crucial to recognize that rats lack a direct ortholog for human CYP2D6, the key enzyme in humans. Instead, rats express several enzymes from the CYP2D family (e.g., CYP2D1, CYP2D2) which have different substrate specificities. This fundamental difference underscores the potential for misleading preclinical-to-clinical extrapolation if relying solely on rodent models without a thorough enzymatic investigation.
| Parameter (Rat Model) | Acute Administration | Chronic Administration |
| Bioavailability (Maprotiline) | 0.202[15] | Increased 2.6-fold[15] |
| Fraction Metabolized to DMAP | 0.065[15] | Increased 1.7-fold[15] |
| AUCDMAP (Serum) | Baseline | Increased 4.1-fold[14] |
| AUCDMAP (Brain) | Baseline | Increased 2.3-fold[14] |
DMAP: this compound; AUC: Area Under the Curve
Experimental Protocols for Comparative Metabolism Studies
To rigorously assess interspecies differences, a combination of in vitro and in vivo methodologies is essential. The following protocols provide a validated framework for such investigations.
Protocol 1: In Vitro Metabolism in Liver Microsomes
Objective: To determine the rate of this compound formation and identify the responsible CYP isozymes in liver microsomes from different species (e.g., human, rat, dog, monkey).
Causality: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them the gold standard for in vitro drug metabolism studies.[18] By using species-specific microsomes and a panel of selective CYP inhibitors, we can precisely dissect the contribution of each enzyme to the overall metabolism, providing a direct and robust comparison.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Liver microsomes (e.g., 0.5 mg/mL protein) from the desired species.
-
Maprotiline (at various concentrations, e.g., 5 to 500 µM, to determine kinetics).[7]
-
(For inhibition studies) A selective CYP inhibitor (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2).[7] Pre-incubate for 10 minutes.
-
-
Initiation of Reaction: Warm the mixture to 37°C for 3-5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is critical as it provides the necessary reducing equivalents for CYP enzyme function.
-
Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, typically acetonitrile or methanol, often containing an internal standard for analytical quantification. This step simultaneously precipitates proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze for the presence and quantity of maprotiline and this compound using a validated HPLC or LC-MS/MS method.[19][20][21] The high sensitivity and specificity of LC-MS/MS make it the preferred analytical platform.
Caption: Workflow for In Vitro Microsomal Metabolism Assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize the plasma concentration-time profiles of maprotiline and this compound in a live animal model following administration.
Causality: While in vitro assays are excellent for mechanistic understanding, they do not capture the complexities of absorption, distribution, and excretion (ADME) that occur in a whole organism. An in vivo study is essential to determine key pharmacokinetic parameters like bioavailability, half-life, and the metabolite-to-parent drug ratio, providing a holistic view of the drug's disposition.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (or another relevant species) to the laboratory environment for at least one week.
-
Dosing: Administer maprotiline to a cohort of animals via the intended clinical route (e.g., oral gavage) at a specific dose (e.g., 20 mg/kg).[14]
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) or via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Plasma Preparation: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Process plasma samples (typically via protein precipitation or liquid-liquid extraction) and analyze for maprotiline and this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for both the parent drug and its metabolite using non-compartmental analysis software.
Conclusion and Future Directions
The N-demethylation of maprotiline to this compound is a critical metabolic step that shows significant interspecies variability, primarily driven by differences in CYP enzyme expression and function. In humans, this pathway is dominated by the polymorphic enzyme CYP2D6, a factor of immense clinical importance.[7][8][10] In contrast, preclinical species like the rat utilize a different enzymatic arsenal, which can complicate the direct extrapolation of metabolic and pharmacokinetic data.
For researchers in the field, this guide highlights the imperative of a multi-pronged approach. Initial screening in liver microsomes from various species, including humans, is a cost-effective way to identify major metabolic pathways and potential species differences. These in vitro findings must then be validated with targeted in vivo pharmacokinetic studies in at least two relevant preclinical species. This rigorous, comparative approach is the bedrock of a scientifically sound drug development program, enabling more accurate predictions of human pharmacokinetics and reducing the risk of unforeseen metabolic liabilities in clinical trials.
References
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Brachtendorf, M., Haffner, H. T., & Brinkmann, B. (2002). Cytochrome P450 enzymes contributing to demethylation of maprotiline in man. Pharmacology & Toxicology, 90(3), 144-149. [Link]
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Taylor & Francis. (n.d.). Maprotiline – Knowledge and References. Retrieved from a Taylor & Francis publication. [Link]
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Karkkainen, S., & Seppala, T. (1982). Determination of Maprotiline and N-Desmethyl- maprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology. [Link]
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Gleiter, C. H., et al. (1994). Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine. British Journal of Clinical Pharmacology, 37(4), 383-388. [Link]
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Request PDF. (n.d.). Cytochrome P-450 Enzymes Contributing to Demethylation of Maprotiline in Man. ResearchGate. [Link]
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Oxford Academic. (1982). Determination of Maprotiline and N-Desmethylmaprotiline from Biological Fluids by HPLC. Journal of Analytical Toxicology. [Link]
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Gleiter, C. H., et al. (1994). Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine. PubMed. [Link]
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Cooper, S. D., & Upadhyaya, A. J. (1984). Determination of the antidepressants maprotiline and amoxapine, and their metabolites, in plasma by liquid chromatography. Clinical Chemistry. [Link]
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Cacabelos, R. (2017). Pharmacogenomics of Antidepressants. Herald Scholarly Open Access. [Link]
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von dem Felde, S., et al. (1997). Non-response to maprotiline caused by ultra-rapid metabolism that is different from CYP2D6? European Journal of Clinical Pharmacology. [Link]
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Suzuki, T., et al. (1992). Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline. PubMed. [Link]
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Watanabe, M., et al. (1977). Morphological and biochemical alteration in the rat liver induced by maprotiline. PubMed. [Link]
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Bailey, D. N. (1983). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. PubMed. [Link]
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Suzuki, T., et al. (1994). Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline. PubMed. [Link]
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Stäubli, W., Schweizer, W., & Suter, J. (1978). Some Properties of Myeloid Bodies Induced in Rat Liver by an Antidepressant Drug (Maprotiline). PubMed. [Link]
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Pinder, R. M., et al. (1977). Maprotiline: a review of its pharmacological properties and therapeutic efficacy in mental depressive states. PubMed. [Link]
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Sarah, M., et al. (2006). Molecular Modelling Analysis of the Metabolism of Maprotiline. Science Alert. [Link]
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GSC Online Press. (2024). The role of CYP2D6 in the metabolism of antidepressants. GSC Biological and Pharmaceutical Sciences. [Link]
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De Vane, C. L. (1999). Metabolism of Some “Second”– and “Fourth”–Generation Antidepressants. Bohrium. [Link]
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National Center for Biotechnology Information. (n.d.). Maprotiline. PubChem. [Link]
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Wells, B. G., & Gelenberg, A. J. (1981). Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride. PubMed. [Link]
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Baumann, P., et al. (1988). Acetylation of maprotiline and this compound in depressive patients phenotyped with sulfamidine, debrisoquine, and mephenytoin. PubMed. [Link]
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Preskorn, S. H., & Irwin, H. A. (1996). Metabolism of Tricyclic Antidepressants. PMC. [Link]
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Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Publishing Group. [Link]
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Alkalay, D., et al. (1980). Bioavailability and kinetics of maprotiline. PubMed. [Link]
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Jia, L., & Liu, X. (2007). Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. PMC. [Link]
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Nakano, S., et al. (1979). Relationship between blood concentrations and clinical effects of a new antidepressant "maprotiline". PubMed. [Link]
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Maitre, L., et al. (1975). Neurobiochemical aspects of maprotiline (Ludiomil) action. PubMed. [Link]
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Barbaccia, M. L., et al. (1986). Maprotiline: an antidepressant with an unusual pharmacological profile. PubMed. [Link]
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Wikipedia. (n.d.). Maprotiline. [Link]
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Breyer-Pfaff, U., et al. (1988). Influence of neuroleptics on the metabolism of tricyclic antidepressants--in vitro experiments with rat liver microsomes. PubMed. [Link]
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Breyer-Pfaff, U., et al. (1986). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. PubMed. [Link]
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Wen, B., et al. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. PubMed. [Link]
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ResearchGate. (2006). N-Demethylation of Alkaloids. [Link]
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Greengrass, P. M., et al. (1976). Comparison of the effects of maprotiline (ludiomil) and clomipramine (anafranil) on serotonin uptake and tryptophan-binding in plasma. PubMed. [Link]
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Angst, J., et al. (1971). Clinical comparative evaluation of maprotiline, a new antidepressant drug. A multicentre study. PubMed. [Link]
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Forrest, A. (1977). A comparison of maprotiline (Ludiomil) and amitriptyline (1). PubMed. [Link]
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A Head-to-Head Comparison of Desmethylmaprotiline and Other Tricyclic Antidepressant Metabolites: A Guide for Researchers
This guide offers an in-depth comparative analysis of the pharmacological profiles of key tricyclic antidepressant (TCA) metabolites, with a particular focus on Desmethylmaprotiline. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare the performance of these active metabolites, providing insights into their therapeutic and adverse effect profiles.
Introduction: The Significance of Active Metabolites in Tricyclic Antidepressant Action
Tricyclic antidepressants have long been a cornerstone in the management of depressive disorders. Their therapeutic efficacy is primarily attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft.[1] However, the clinical activity of many TCAs is not solely dependent on the parent compound. Extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, generates pharmacologically active metabolites.[2]
A crucial metabolic pathway for tertiary amine TCAs, such as amitriptyline and imipramine, is N-demethylation, which converts them into their respective secondary amine active metabolites: nortriptyline and desipramine.[2][3] Similarly, the tetracyclic antidepressant maprotiline is metabolized to its active secondary amine, this compound. These metabolites are not merely byproducts; they are present in significant plasma concentrations and possess distinct and potent pharmacological activities that substantially contribute to the overall clinical effects of the parent drug. Understanding the nuanced differences between these metabolites is therefore critical for predicting clinical response, managing side effects, and developing novel therapeutic agents.
Secondary amine TCAs generally exhibit greater potency in blocking norepinephrine reuptake, whereas tertiary amines are often more potent serotonin reuptake inhibitors.[3] Furthermore, secondary amines tend to be better tolerated due to reduced blockade of histaminic, cholinergic, and alpha-1 adrenergic receptors, resulting in a more favorable side-effect profile.[3]
Comparative Pharmacological Profiles: A Data-Driven Analysis
The primary mechanism of action for TCAs and their active metabolites is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] A pharmacological divergence is consistently observed between tertiary amine parent drugs and their secondary amine metabolites, with the latter typically showing a greater affinity for NET.
The following table summarizes the in vitro receptor binding affinities (Kᵢ, nM) of this compound's parent compound, maprotiline, and other key tricyclic metabolites at human monoamine transporters and several key off-target receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Muscarinic M1 (Kᵢ, nM) | Histaminic H1 (Kᵢ, nM) |
| Maprotiline | 110 | 11.1 | 160 | 1.4 |
| Nortriptyline | 4.3 | 1.7 | 43 | 10 |
| Desipramine | 22-180 | 0.3-8.6 | >1000 | 110 |
Data for Maprotiline was obtained from the PDSP Ki Database. Data for Nortriptyline and Desipramine was compiled from studies by Richelson and colleagues as cited by BenchChem. It is important to note that absolute values may vary between studies due to different experimental conditions.
Analysis of Comparative Data:
-
Serotonin Transporter (SERT) Affinity: Nortriptyline displays a moderate affinity for SERT, while Desipramine has a significantly lower affinity. Maprotiline shows relatively weak affinity for SERT (Kᵢ = 110 nM), suggesting that both it and its desmethylated metabolite have a more pronounced noradrenergic versus serotonergic profile. This aligns with the general understanding that secondary amine TCAs are more selective for NET.[3]
-
Off-Target Receptor Affinities (Side Effect Profile):
-
Muscarinic M1 Receptors: Antagonism at these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, and constipation. Desipramine exhibits a very low affinity for M1 receptors, suggesting a lower propensity for these side effects.[2] Nortriptyline has a moderate affinity, while Maprotiline's affinity is also in the moderate range.
-
Histaminic H1 Receptors: Blockade of H1 receptors is associated with sedation and weight gain. Maprotiline is a very potent H1 antagonist (Kᵢ = 1.4 nM), indicating a high potential for sedation. Nortriptyline has a moderate H1 affinity, while Desipramine's is significantly lower, suggesting a less sedating profile.
-
Visualizing the Metabolic and Mechanistic Landscape
To better understand the relationships between these compounds, the following diagrams illustrate the metabolic pathways and their primary mechanism of action.
Caption: Metabolic conversion of tertiary amine and tetracyclic antidepressants to their active secondary amine metabolites.
Caption: Simplified signaling pathway illustrating the primary mechanism of action of secondary amine TCA metabolites.
Experimental Protocols: Quantifying Pharmacological Activity
The quantitative data presented in this guide are generated using standardized in vitro assays. Below is a detailed methodology for a radioligand binding assay, a fundamental technique for determining the binding affinity of a compound for a specific receptor or transporter.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either hSERT or hNET.
-
Radioligands: [³H]Citalopram (for hSERT) or [³H]Nisoxetine (for hNET).
-
Unlabeled ("cold") ligands for determining non-specific binding (e.g., 10 µM Citalopram for hSERT, 10 µM Desipramine for hNET).
-
Test compound stock solution (e.g., this compound in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparations on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand at a concentration near its Kₑ (dissociation constant), and vehicle (e.g., DMSO).
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of the appropriate unlabeled ligand.
-
Test Compound: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and other key tricyclic antidepressant metabolites, highlighting their distinct pharmacological profiles. The available data and established pharmacological principles strongly suggest that this compound is a potent and selective norepinephrine reuptake inhibitor, with a pharmacological profile similar to that of Desipramine and Nortriptyline. Its potent antihistaminic activity, inherited from its parent compound maprotiline, likely contributes to a sedative effect.
For a more definitive characterization, further research is warranted to determine the specific in vitro binding affinities (Kᵢ values) of this compound at a comprehensive panel of receptors and transporters. Such data would allow for a more precise quantitative comparison and a better prediction of its clinical efficacy and side-effect profile. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A deeper understanding of the pharmacology of these active metabolites will undoubtedly contribute to the optimization of antidepressant therapy and the development of next-generation therapeutics with improved efficacy and tolerability.
References
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- PDSP. Ki Database. University of North Carolina at Chapel Hill. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to the Enantioselective Separation and Analysis of Desmethylmaprotiline
Abstract
Desmethylmaprotiline, the principal active metabolite of the tetracyclic antidepressant maprotiline, possesses a chiral center, necessitating stereospecific analytical methods to elucidate the pharmacokinetic and pharmacodynamic profiles of its individual enantiomers.[1][2] Regulatory bodies increasingly mandate the characterization of single enantiomers for chiral drugs, as they can exhibit significant differences in efficacy and toxicity.[3] This guide provides a comparative analysis of the primary analytical techniques for the enantioselective separation of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the underlying principles of chiral recognition, compare the performance of various chiral selectors, and provide detailed experimental protocols to empower researchers in drug development and clinical analysis to select and optimize the most suitable methodology for their objectives.
The Imperative of Chiral Separation for this compound
Maprotiline is metabolized in the body to this compound, a process primarily involving N-demethylation.[2][4] This metabolite contributes significantly to the overall therapeutic effect. The presence of a stereogenic center means that this compound exists as a pair of non-superimposable mirror images, or enantiomers.
The significance of separating these enantiomers cannot be overstated. Within a biological system—itself a chiral environment—each enantiomer can interact differently with receptors, enzymes, and other biomolecules.[3] This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[5] Therefore, a robust, reliable method to separate and quantify the enantiomers of this compound is critical for comprehensive pharmacokinetic studies, metabolism analysis, and ensuring the quality and safety of the parent drug, maprotiline.
Comparative Analysis of Separation Methodologies
The separation of enantiomers is achieved by creating a transient diastereomeric interaction with a chiral selector.[3][6] This interaction has different energy levels for each enantiomer, leading to differential retention in chromatography or mobility in electrophoresis. We will compare the three leading techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Direct enantioseparation using Chiral Stationary Phases (CSPs) is the most established and widely used HPLC approach.[7][8][9][10] The CSP creates a chiral environment where the enantiomers are separated based on the differential stability of the diastereomeric complexes formed.
Causality of Experimental Choices in HPLC:
The choice of CSP is the most critical parameter. For a basic compound like this compound, several CSP types are viable, each operating on distinct chiral recognition mechanisms.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak®, Lux® series) are the most successful and versatile CSPs, responsible for a vast majority of reported chiral separations.[9] Recognition is governed by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[8] For this compound, the aromatic rings and the secondary amine group are key interaction points.
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: Phases like vancomycin and teicoplanin (e.g., Chirobiotic™ series) offer complex structures with multiple stereogenic centers, peptide backbones, and ionizable groups.[11][12] This allows for a multi-modal separation mechanism, including ionic interactions, hydrogen bonding, and inclusion complexation, making them highly effective for polar and ionizable analytes.[11][12] The basic nature of this compound makes it an excellent candidate for these phases, particularly in reversed-phase or polar ionic modes.
-
Cyclodextrin-Based CSPs: These consist of cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13] Chiral recognition primarily occurs via the formation of inclusion complexes, where the aromatic portion of the analyte fits into the cyclodextrin cavity.[14] The hydroxyl groups at the rim of the cone can then form hydrogen bonds, stabilizing the complex.
Workflow & Protocol: HPLC-Based Enantioseparation
The logical flow involves screening different CSPs and mobile phases to find an optimal combination that yields sufficient resolution.
Caption: General workflow for developing an HPLC enantioseparation method.
Detailed Experimental Protocol: Polysaccharide CSP Method
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v). Rationale: This normal-phase condition promotes hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. Diethylamine is a basic additive used to improve the peak shape of basic analytes like this compound by minimizing tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature affects interaction kinetics and mobile phase viscosity. Room temperature is a standard starting point.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC.[15] It uses a supercritical fluid, typically CO₂, as the main mobile phase component.[16] The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster separations without sacrificing efficiency.[17][18]
Causality of Experimental Choices in SFC:
-
Mobile Phase: The primary mobile phase is supercritical CO₂, which is non-polar. To elute polar compounds like this compound and interact effectively with the CSP, an organic modifier (e.g., methanol, ethanol) is added.[17] Basic or acidic additives are often included in the modifier to improve peak shape and selectivity, similar to HPLC.
-
Stationary Phases: A key advantage of SFC is that the vast majority of CSPs developed for normal-phase HPLC can be used directly in SFC.[18] Polysaccharide-based CSPs are particularly effective and widely used.
-
Performance Benefits: The primary driver for choosing SFC is speed and reduced environmental impact. Analysis times can be reduced 3- to 10-fold compared to HPLC, and the bulk of the mobile phase (CO₂) is non-toxic and easily removed, making it a "green" technology ideal for both analytical and preparative scale work.[18][19]
Workflow & Protocol: SFC-Based Enantioseparation
Caption: Streamlined workflow for SFC method development.
Detailed Experimental Protocol: SFC Method
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on 5 µm silica gel), 150 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol with 10 mM Ammonium Hydroxide (Gradient elution). Rationale: A gradient from 5% to 40% modifier over 3 minutes allows for efficient elution. The basic additive ensures good peak shape.
-
Flow Rate: 3.0 mL/min. Rationale: The low viscosity of the mobile phase permits high flow rates for rapid analysis.
-
Outlet Pressure: 150 bar (Automated Back Pressure Regulator). Rationale: This pressure is necessary to maintain CO₂ in its supercritical state.
-
Column Temperature: 40 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
CE is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field.[20] For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE).[21] The enantiomers form transient diastereomeric complexes with the CS, which have different effective mobilities, leading to their separation.
Causality of Experimental Choices in CE:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are by far the most common and effective chiral selectors for CE.[22][23][24] The choice of CD derivative is crucial.
-
Neutral CDs (e.g., HP-β-CD): Separate based on differences in the formation constants of the inclusion complexes.
-
Ionized CDs (e.g., Sulfated-β-CD, Carboxymethyl-β-CD): Offer an additional separation mechanism. At low pH, this compound is cationic. It can interact with the anionic CD, and the resulting diastereomeric complexes will have different charge-to-size ratios, often leading to superior resolution.[25]
-
-
Background Electrolyte (BGE): The pH of the BGE is a critical parameter. It must be set to a value where the analyte is charged (for this compound, a pH below its pKa, e.g., pH 2.5-4.0, is ideal). The BGE concentration and composition also influence separation efficiency and analysis time.
-
Advantages: CE provides extremely high separation efficiencies (hundreds of thousands of theoretical plates), requires minimal sample and reagent volumes (nanoliters and microliters), and allows for rapid method development due to the ease of changing the BGE composition.[21][26]
Workflow & Protocol: CE-Based Enantioseparation
Caption: Method development workflow for Capillary Electrophoresis.
Detailed Experimental Protocol: CE Method with a Cyclodextrin Selector
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Sulfated-β-cyclodextrin (S-β-CD). Rationale: The low pH ensures this compound is fully protonated (cationic). The anionic S-β-CD provides strong electrostatic and inclusion interactions, enhancing enantioselectivity.
-
Applied Voltage: 25 kV (normal polarity, inlet positive).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Diode Array Detector (DAD) at 214 nm. Rationale: Higher sensitivity is often achieved at lower wavelengths for many pharmaceuticals.
-
Capillary Conditioning: Before first use, rinse with 1 M NaOH (30 min), water (15 min), and BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) to ensure reproducible migration times.
Performance Comparison and Data Summary
The choice of technique depends on the specific analytical challenge. The following tables summarize typical performance characteristics to guide selection.
Table 1: Comparison of HPLC Chiral Stationary Phases for this compound
| Chiral Stationary Phase (CSP) Type | Mobile Phase Mode | Chiral Recognition Mechanism | Pros | Cons |
| Polysaccharide-based | Normal, Reversed, Polar Organic | H-bonding, π-π interactions, steric inclusion | Broad applicability, high success rate[9], robust | Can be sensitive to certain solvents (coated phases) |
| Macrocyclic Glycopeptide | Reversed, Polar Ionic, Polar Organic | Ionic, H-bonding, inclusion, dipole interactions | Multi-modal, excellent for ionizable compounds[11] | Can have lower efficiency than polysaccharide phases |
| Cyclodextrin-based | Reversed, Polar Organic | Inclusion complexation[14] | Good for compounds with aromatic rings | Less versatile than polysaccharide phases |
Table 2: Overall Technique Performance Comparison
| Parameter | HPLC | SFC | CE |
| Speed | Moderate | Very Fast[17][18] | Fast |
| Efficiency (Plates/meter) | Good (20,000-80,000) | Very Good (50,000-150,000) | Excellent (>250,000)[26] |
| Solvent Consumption | High | Very Low (Green Technology)[19] | Extremely Low[22] |
| Sample Volume | Microliters | Microliters | Nanoliters[21] |
| Method Development | Can be time-consuming (column switching) | Very fast (rapid equilibration) | Very fast (BGE switching)[21] |
| Preparative Scale | Yes | Ideal[19] | No |
| Compatibility with MS | Good | Excellent | Good (requires interface) |
Senior Scientist's Recommendation
As a Senior Application Scientist, the choice of technology is dictated by the application's specific requirements.
-
For high-throughput screening in drug discovery or for preparative isolation of enantiomers, Supercritical Fluid Chromatography (SFC) is the superior choice. Its incredible speed, high efficiency, and significantly reduced solvent waste provide unparalleled productivity and economic benefits.[17][19]
-
For a routine quality control (QC) environment where robustness, transferability, and a wide variety of established methods are paramount, HPLC with polysaccharide-based CSPs remains the gold standard. Its versatility across different mobile phase modes ensures a high probability of achieving a successful separation.[9][14]
-
For applications requiring very high separation efficiency , where the sample amount is extremely limited (e.g., microdialysis, rare metabolite analysis), or during early method development for proof-of-concept, Capillary Electrophoresis (CE) is the ideal tool. Its flexibility in rapidly screening a wide range of chiral selectors in the BGE and its minuscule sample consumption are significant advantages.[21][22]
Ultimately, each of these techniques offers a powerful and validated approach to the enantioselective analysis of this compound. The optimal method will align with the specific laboratory resources, throughput needs, and the ultimate goal of the analysis.
References
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). Google Scholar.
- New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (n.d.). Google Scholar.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed.
- Capillary electrophoresis in the enantioseparation of modern antidepressants: An overview. (2018). PubMed.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Preparative enantioseparations using supercritical fluid chrom
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
- Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2019). Google Scholar.
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). Google Scholar.
- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantiosepar
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC.
- Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separ
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024).
- The enantiomeric separation of metipranolol and desacetylmetipranolol on a cellulose tris-3,5-dimethylphenyl-carbamate chiral st
- Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. (n.d.). MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.).
- Capillary Electrophoretic Enantioseparations Using Macrocyclic Antibiotics as Chiral Selectors. (1997). PubMed.
- Chiral Drug Separ
- Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administr
- Capillary electrophoresis methods for impurity profiling of drugs. (2021). Semantic Scholar.
- Capillary electrophoretic enantioseparation of selegiline, methamphetamine and ephedrine using a neutral beta-cyclodextrin epichlorhydrin polymer. (1996). PubMed.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021).
- Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. (n.d.). MDPI.
- Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector. (n.d.).
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (n.d.).
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). Royal Society of Chemistry.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI.
- Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administr
- Techniques used for the separation of enantiomers. (n.d.).
- Molecular Modelling Analysis of the Metabolism of Maprotiline. (n.d.). DocsDrive.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI.
- What are the various ways of Chiral Separ
- Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023).
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A Senior Application Scientist's Guide to Inter-laboratory Validation of Desmethylmaprotiline Analytical Methods
Introduction: The Analytical Imperative for Desmethylmaprotiline
This compound is the principal and pharmacologically active metabolite of maprotiline, a tetracyclic antidepressant.[1] Accurate quantification of this compound in biological matrices is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological investigations. Given that maprotiline's antidepressant action is linked to its ability to block the reuptake of norepinephrine, monitoring the levels of both the parent drug and its active metabolite provides a more complete picture of the patient's therapeutic status and potential for toxicity.[2]
The reliability of clinical and research decisions hinges on the precision and accuracy of the analytical data generated. When an analytical method is transferred between laboratories—a common scenario in multi-site clinical trials or for proficiency testing—its performance must be rigorously validated to ensure consistency and comparability of results. An inter-laboratory validation study is the gold standard for assessing the reproducibility of a method.[3][4]
This guide will compare the most prevalent analytical techniques for this compound analysis and detail a comprehensive protocol for conducting an inter-laboratory validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Comparative Analysis of Key Analytical Technologies
The choice of an analytical method is a critical decision driven by the required sensitivity, specificity, sample throughput, and available instrumentation. For this compound, a tricyclic-like compound, several chromatographic techniques are suitable.[9][10]
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation via High-Performance Liquid Chromatography followed by detection using an Ultraviolet (UV) detector. | Cost-effective, robust, widely available instrumentation. | Lower sensitivity and specificity compared to MS; potential for interference from matrix components or co-eluting compounds.[11][12] |
| GC-MS | Separation of volatile/derivatized compounds via Gas Chromatography followed by detection with a Mass Spectrometer. | High chromatographic resolution, excellent specificity from mass analysis.[9][13][14] | Often requires derivatization for polar analytes like this compound, which adds complexity and potential for variability; high-temperature injection can cause degradation of thermally labile compounds.[10] |
| LC-MS/MS | Separation via Liquid Chromatography coupled to tandem Mass Spectrometry for highly specific and sensitive detection. | "Gold standard" for bioanalysis; exceptional sensitivity (sub-ng/mL levels) and specificity due to MRM scanning; high throughput is possible with modern UPLC systems.[15][16][17] | Higher initial instrument cost and operational complexity; potential for matrix effects (ion suppression/enhancement) that must be carefully managed.[18] |
Designing a Robust Inter-laboratory Validation Study
The primary objective of an inter-laboratory study is to establish the reproducibility of an analytical method.[3][4] This involves sending identical, homogenous samples to multiple laboratories and comparing the results against established acceptance criteria. The design of such a study must be meticulous to ensure the data generated is meaningful.
Study Genesis and Foundational Logic
Before embarking on a multi-lab study, the method must first be fully validated in a single laboratory according to ICH Q2(R1) guidelines.[6][7][8] This initial single-laboratory validation establishes the method's core performance characteristics (e.g., accuracy, precision, linearity) and demonstrates its fitness for purpose. The inter-laboratory study then challenges the method's transferability and robustness by introducing variables such as different analysts, equipment, and laboratory environments.[19]
The structure of our proposed study is based on guidelines from AOAC International, which provide a robust framework for collaborative studies.[20][21] A minimum of eight participating laboratories submitting valid data is recommended to ensure statistical power.[21]
Caption: Workflow for an inter-laboratory analytical method validation study.
Experimental Protocol: Sample Preparation (Coordinating Laboratory)
This protocol describes the preparation of plasma samples spiked with this compound. The use of a certified reference material (CRM) is paramount for ensuring the accuracy of the prepared concentrations.
Materials:
-
Blank, pooled human plasma (screened for interfering substances)
-
This compound Certified Reference Material
-
Methanol (HPLC grade)
-
Calibrated pipettes and analytical balance
-
Cryovials
Procedure:
-
Primary Stock Solution: Accurately weigh ~10 mg of this compound CRM and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Spiking Solutions: Perform serial dilutions of the primary stock with methanol to create intermediate spiking solutions.
-
Sample Spiking: Spike the pooled human plasma with the appropriate spiking solution to achieve the target concentrations. For this study, we will prepare three concentration levels:
-
QC Low: 25 ng/mL
-
QC Mid: 250 ng/mL
-
QC High: 750 ng/mL
-
-
Homogenization & Aliquoting: Gently mix the bulk spiked plasma for at least 30 minutes. Aliquot 1.5 mL of each concentration into appropriately labeled cryovials.
-
Homogeneity Testing: Analyze a minimum of 10 randomly selected aliquots from each concentration level to ensure the relative standard deviation (RSD) is ≤ 5%.
-
Storage & Distribution: Store all samples frozen at -70°C or below until shipment to participating laboratories on dry ice.
Detailed Analytical Methodologies for Comparison
Participating laboratories would receive a detailed Standard Operating Procedure (SOP) for the specific method they are assigned to validate. Below are representative protocols for each of the three techniques.
Protocol 1: LC-MS/MS Method
This method is designed for high sensitivity and specificity, making it suitable for TDM.
-
Sample Extraction (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., this compound-d3 at 500 ng/mL).
-
Add 100 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
System: UPLC System
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 264.2 -> 208.1)
-
This compound-d3 (IS): Q1/Q3 (e.g., 267.2 -> 211.1)
-
-
Protocol 2: GC-MS Method
This protocol requires derivatization to improve the volatility and chromatographic behavior of this compound.[13][14]
-
Sample Extraction & Derivatization:
-
Perform a liquid-liquid extraction as described in the LC-MS/MS protocol (steps 1-6).
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
System: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Injection: 1 µL, splitless mode
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and IS.
-
Protocol 3: HPLC-UV Method
This method represents a more accessible but less sensitive alternative.
-
Sample Extraction (Solid-Phase Extraction):
-
Pipette 500 µL of plasma sample into a tube.
-
Add 50 µL of internal standard (e.g., Nortriptyline at 1 µg/mL).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC with UV Detector
-
Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Data Analysis and Acceptance Criteria
Upon receiving data from all participating labs, the coordinating laboratory performs a statistical analysis as defined by validation guidelines.[8][20]
-
Outlier Analysis: Data is first checked for outliers using statistical tests like Cochran's C test for variances and Grubb's test for individual means. Any statistically identified outliers should be removed from the dataset before further calculations.
-
Precision Analysis:
-
Repeatability (Intra-laboratory precision, RSDr): The precision obtained under the same operating conditions over a short interval.
-
Reproducibility (Inter-laboratory precision, RSDR): The precision obtained between laboratories.
-
-
Accuracy Analysis: The mean result from all laboratories is compared to the nominal (spiked) concentration.
Hypothetical Inter-laboratory Validation Results
The following tables summarize hypothetical data from our designed study to illustrate how performance characteristics are compared.
Table 2: Hypothetical Accuracy and Precision Data (N=8 Labs)
| Method | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | RSDr (%) (Repeatability) | RSDR (%) (Reproducibility) |
|---|---|---|---|---|---|
| LC-MS/MS | 25.0 | 24.8 | 99.2% | 3.5% | 6.8% |
| 250.0 | 253.5 | 101.4% | 2.8% | 5.5% | |
| 750.0 | 745.5 | 99.4% | 2.5% | 4.9% | |
| GC-MS | 25.0 | 26.5 | 106.0% | 5.1% | 9.5% |
| 250.0 | 244.0 | 97.6% | 4.2% | 8.1% | |
| 750.0 | 760.5 | 101.4% | 3.8% | 7.5% | |
| HPLC-UV | 25.0 | 21.5 | 86.0% | 8.5% | 14.2% |
| 250.0 | 258.0 | 103.2% | 6.2% | 11.5% |
| | 750.0 | 739.5 | 98.6% | 5.5% | 10.8% |
Acceptance Criteria: Accuracy within 85-115% of nominal; RSDR ≤ 15%.
Table 3: Hypothetical Linearity and Sensitivity Data
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|
| LC-MS/MS | 5 - 1000 | > 0.998 | 1.5 | 5.0 |
| GC-MS | 10 - 1000 | > 0.995 | 3.0 | 10.0 |
| HPLC-UV | 50 - 1500 | > 0.992 | 15.0 | 50.0 |
Acceptance Criteria: r² ≥ 0.99.
Interpretation of Results
-
LC-MS/MS demonstrates superior performance across all metrics, with excellent accuracy, the best precision (both repeatability and reproducibility), and the lowest limits of detection and quantification. This makes it the most suitable method for clinical applications requiring high sensitivity.[15]
-
GC-MS provides a viable alternative with good performance, although its precision is slightly lower than LC-MS/MS. The requirement for derivatization can be a source of increased variability.[9]
-
HPLC-UV shows acceptable performance at higher concentrations but struggles at the lower end of the therapeutic range, with lower accuracy and higher variability (RSDR near the 15% limit). Its LOQ of 50 ng/mL may not be sufficient for all clinical scenarios.
Conclusion and Recommendations
The inter-laboratory validation of an analytical method is a crucial step to ensure that data generated across different sites is reliable and comparable. The choice of method must be tailored to the specific application.
-
For regulated bioanalysis in clinical trials or for TDM where high sensitivity is required, the LC-MS/MS method is unequivocally the best choice due to its superior accuracy, precision, and sensitivity.
-
The GC-MS method is a robust and specific alternative, particularly in forensic toxicology labs where this instrumentation is common.
-
The HPLC-UV method , while less sensitive, can be a cost-effective option for quality control of pharmaceutical formulations or for research applications where analyte concentrations are expected to be high.
Ultimately, a successful inter-laboratory validation provides documented evidence that a method is robust, reproducible, and fit for its intended purpose, fostering confidence in the analytical data that underpins critical scientific and clinical decisions. Continuous participation in external proficiency testing schemes is also recommended to ensure ongoing method performance.[22][23]
Caption: Metabolic pathway of Maprotiline to this compound.
References
- Baselt, R. C. (2014). Disposition of Toxic Drugs and Chemicals in Man (10th ed.).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: This is a forward-looking reference based on recent trends, specific guidance may vary).
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. [Link]
-
International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]
-
AOAC International. Guidelines for Standard Method Performance Requirements. [Link]
-
AOAC International. (2002). Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]
-
Scribd. G 0211 Guideline On Validation of Methods Rev. No. 00. [Link]
-
AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. [Link]
-
Pharmaffiliates. maprotiline hydrochloride - USP standards. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. (2021). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
PubChem. Maprotiline Hydrochloride. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
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Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]
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A Comparative Analysis of Desmethylmaprotiline's Affinity for Serotonin and Norepinephrine Transporters
Introduction
The monoamine transporters for serotonin (SERT) and norepinephrine (NET) are critical regulatory elements in the central nervous system and primary targets for a majority of antidepressant pharmacotherapies.[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, drugs can potentiate serotonergic or noradrenergic signaling, which is thought to underlie their therapeutic effects in mood and anxiety disorders.[2][3] The clinical profiles of antidepressants are largely defined by their relative potency and selectivity for these transporters. Selective Serotonin Reuptake Inhibitors (SSRIs) demonstrate high affinity for SERT, whereas Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target both transporters.[3][4]
Maprotiline, a tetracyclic antidepressant, and its principal active metabolite, Desmethylmaprotiline, represent a distinct pharmacological class.[5] Unlike SSRIs and many SNRIs, maprotiline is recognized for its potent and highly selective inhibition of the norepinephrine transporter, with minimal interaction with the serotonin transporter.[6][7][8] This guide provides a comparative analysis of this pharmacological profile, supported by established experimental data and methodologies, to offer researchers and drug development professionals a clear framework for understanding the transporter interaction of this compound in contrast to other common antidepressants.
Comparative Pharmacological Profiles at Monoamine Transporters
The interaction of a compound with its target is quantitatively described by its binding affinity, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The ratio of Kᵢ values for SERT and NET is a critical determinant of a drug's classification and its resulting pharmacological effect.
The table below summarizes the binding affinities of Maprotiline (as a proxy for its active metabolite, this compound), representative SSRIs, and an SNRI for human SERT and NET.
| Compound | Primary Class | Kᵢ (nM) for hSERT | Kᵢ (nM) for hNET | Selectivity Ratio (Kᵢ SERT / Kᵢ NET) | Reference(s) |
| Maprotiline | NRI / TeCA | >1000 | 11.1 | >90 | [1] |
| Escitalopram | SSRI | 1.1 | >1000 | <0.001 | [4] |
| Paroxetine | SSRI | 0.1 | 16 | 0.006 | [1] |
| Sertraline | SSRI | 0.4 | 43 | 0.009 | [1] |
| Venlafaxine | SNRI | 82 | 2480 | 0.033 | [2] |
Note: Data for Maprotiline is used to represent the profile of its pharmacologically active metabolite, this compound. The high selectivity for NET is the key characteristic of the parent compound and its metabolite.[5][6]
The data clearly illustrates the profound selectivity of Maprotiline for the norepinephrine transporter. Its affinity for NET is over 90-fold higher than for SERT, placing it in stark contrast to SSRIs like Escitalopram, which exhibit thousand-fold selectivity for SERT. Even a dual-acting SNRI like Venlafaxine shows a 30-fold preference for SERT over NET.[2]
Visualizing Transporter Selectivity
The following diagram illustrates the distinct mechanisms of action based on transporter selectivity. SSRIs primarily block SERT, SNRIs block both SERT and NET, and this compound (represented by Maprotiline) acts as a selective NET blocker.
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Methodologies for Transporter Profiling
To ensure scientific integrity, the data presented above is derived from standardized, validated assays. The two cornerstone in vitro methods for characterizing a compound's interaction with monoamine transporters are the radioligand binding assay and the transporter uptake inhibition assay.
Radioligand Binding Assay: Measuring Affinity (Kᵢ)
This assay quantifies the direct physical interaction between a compound and the transporter protein. The core principle is competitive displacement: measuring how effectively the test compound (e.g., this compound) competes with a known high-affinity radioligand for the same binding site on the transporter.
Causality Behind Experimental Choices:
-
Source Material: Membranes from cells (e.g., HEK-293) stably expressing a high density of a single human transporter (hSERT or hNET) are used. This provides a pure system, ensuring that binding is specific to the transporter of interest.[9]
-
Radioligand Selection: A selective radioligand with high affinity for the target is crucial. For instance, [³H]-citalopram or [³H]-paroxetine is often used for SERT, while [³H]-nisoxetine is a standard choice for NET. This ensures a stable and detectable signal.
-
Separation of Bound/Unbound: Rapid vacuum filtration is the gold standard. It effectively separates the membrane-bound radioligand from the unbound radioligand in the solution, allowing for accurate quantification of binding.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing either hSERT or hNET to ~90% confluency.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound).
-
Add a constant concentration of the appropriate radioligand (e.g., [³H]-nisoxetine for NET).
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known potent inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Transporter Uptake Inhibition Assay: Measuring Potency (IC₅₀)
This assay measures the functional consequence of a compound's binding: its ability to inhibit the transporter's primary role of moving substrate into the cell. This provides a measure of the compound's functional potency.
Causality Behind Experimental Choices:
-
System: Whole, live cells (e.g., HEK-293) expressing the transporter are used. This provides a more physiologically relevant system than isolated membranes to assess the functional activity of the transporter in a cellular context.[9][10]
-
Substrate: A radiolabeled substrate of the transporter (e.g., [³H]-norepinephrine for NET or [³H]-serotonin for SERT) is used. The amount of radioactivity accumulated inside the cells is a direct measure of transporter function.[11]
-
Assay Format: Modern assays can be performed in a homogeneous, no-wash format using fluorescent substrates and masking dyes, making them amenable to high-throughput screening.[12] However, the radiolabeled substrate method remains a gold standard for detailed pharmacological characterization.[11]
Caption: Workflow for a transporter uptake inhibition assay.
-
Cell Plating:
-
Seed HEK-293 cells stably expressing hSERT or hNET into 96-well cell culture plates.
-
Allow cells to adhere and form a confluent monolayer overnight.[12]
-
-
Assay Procedure:
-
Wash the cells gently with a pre-warmed buffer (e.g., Krebs-HEPES buffer).
-
Pre-incubate the cells for 10-20 minutes with various concentrations of the test compound (this compound) diluted in the buffer.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]-norepinephrine).
-
Allow the uptake to proceed for a short, defined period (e.g., 1-3 minutes) at room temperature or 37°C. The timing must be within the linear phase of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells in each well by adding a lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysate from each well into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Define 100% transport activity from wells without any inhibitor and 0% activity from wells containing a known potent inhibitor (e.g., Desipramine for NET).
-
Plot the percent inhibition of uptake versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter's function.
-
Discussion and Conclusion
The experimental data and established methodologies confirm that this compound, the active metabolite of Maprotiline, functions as a potent and highly selective norepinephrine reuptake inhibitor. Its pharmacological profile is fundamentally different from that of SSRIs, which are engineered for high SERT affinity, and distinct from SNRIs, which possess significant affinity for both transporters.[2][4]
This pronounced selectivity for NET suggests that the therapeutic and side-effect profile of Maprotiline is primarily driven by the enhancement of noradrenergic, rather than serotonergic, neurotransmission.[6][8] For researchers in drug development, this makes this compound a valuable tool compound for probing the specific roles of NET in physiological and pathological processes. The compound serves as a classic example of a selective NRI, providing a clear benchmark against which novel dual-acting or serotonin-selective compounds can be compared. The robust and validated in vitro assays detailed herein—radioligand binding and transporter uptake—remain the foundational tools for establishing such crucial pharmacological distinctions.
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Maitre, L., Moser, P., & Baumann, P. A. (1980). Neurobiochemical aspects of maprotiline (Ludiomil) action. PubMed. [Link]
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Müller, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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Luethi, D., et al. (2018). Monoamine uptake inhibition in stably transfected HEK 293 cells. ResearchGate. [Link]
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Fromm, M. F., & König, J. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. [Link]
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Zwartsen, A., et al. (2017). Uptake and superfusion experiments in parental HEK 293 cells. ResearchGate. [Link]
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Gjedde, A., et al. (2005). Quantitative autoradiography of ligands for dopamine receptors and transporters in brain of Göttingen minipig: comparison with results in vivo. PubMed. [Link]
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Brunello, N., et al. (1984). Maprotiline: an antidepressant with an unusual pharmacological profile. PubMed. [Link]
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Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
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Fukuda, T., et al. (1993). Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline. PubMed. [Link]
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Sucic, S., & Bönisch, H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]
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Maj, J., et al. (1987). Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram. PubMed. [Link]
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Schatzberg, A. F., et al. (1981). Toward a biochemical classification of depressive disorders. III: Pretreatment urinary MHPG levels as predictors of response to treatment with maprotiline. PubMed. [Link]
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Sucic, S., & Sitte, H. H. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. [Link]
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Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle. [Link]
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Aberg-Wistedt, A., et al. (1982). Comparison between a serotonin and a noradrenaline reuptake blocker in the treatment of depressed outpatients. Biochemical aspects. PubMed. [Link]
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A Comparative Pharmacokinetic Analysis: Maprotiline and its Active Metabolite, Desmethylmaprotiline
This guide provides an in-depth pharmacokinetic comparison of the tetracyclic antidepressant Maprotiline and its principal active metabolite, Desmethylmaprotiline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the causal relationships between the physicochemical properties of these compounds and their behavior in the human body, offering field-proven insights into the experimental methodologies used to derive these data.
Introduction: The Parent Drug and its Biologically Active Progeny
Maprotiline is a tetracyclic antidepressant that has been utilized in the management of major depressive disorder. Its therapeutic effect is primarily attributed to the potentiation of central adrenergic synapses by blocking the reuptake of norepinephrine.[1] However, like many psychotropic agents, the clinical profile of Maprotiline is not solely defined by the parent compound. Through hepatic metabolism, Maprotiline is converted to this compound, a pharmacologically active metabolite that contributes to the overall therapeutic and potential adverse effect profile of the medication.[2] Understanding the distinct pharmacokinetic characteristics of both entities is paramount for optimizing therapeutic regimens and advancing drug development.
The Metabolic Journey: From Maprotiline to this compound
The biotransformation of Maprotiline to this compound is a critical determinant of the drug's in vivo activity. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6, through an N-demethylation reaction.[3] The efficiency of this process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to inter-individual variability in the plasma concentrations of both the parent drug and its metabolite.[4]
Caption: Metabolic pathway of Maprotiline to this compound.
Comparative Pharmacokinetic Profiles
A side-by-side comparison of the pharmacokinetic parameters of Maprotiline and this compound is essential for a comprehensive understanding of their clinical implications. While extensive data is available for Maprotiline, specific human pharmacokinetic parameters for this compound are less well-documented in publicly available literature. The following table summarizes the known parameters for Maprotiline and highlights the areas where further research on this compound is warranted.
| Pharmacokinetic Parameter | Maprotiline | This compound |
| Absorption | ||
| Bioavailability | 66-70%[3] | Data not available |
| Time to Peak Plasma Conc. (Tmax) | 8-24 hours[3] | Data not available |
| Distribution | ||
| Plasma Protein Binding | 88-90%[3] | Data not available |
| Volume of Distribution (Vd) | 23-27 L/kg[3] | Data not available |
| Metabolism | ||
| Primary Metabolite | This compound[2] | - |
| Primary Enzyme | CYP2D6[3] | Data not available |
| Excretion | ||
| Elimination Half-life (t½) | ~51 hours (average)[1] | Data not available |
| Route of Elimination | Urine (70%) and feces (30%)[3] | Data not available |
Analysis and Interpretation:
The slow absorption and long elimination half-life of Maprotiline contribute to a delayed onset of therapeutic action and a prolonged duration of effect, allowing for once-daily dosing.[5] Its high plasma protein binding indicates that a large proportion of the drug is bound to proteins in the blood, with only a small fraction being free and pharmacologically active.[3] The extensive volume of distribution suggests that Maprotiline is widely distributed throughout the body tissues.[3]
While quantitative data for this compound in humans is scarce, preclinical studies in rats suggest that it has a similar ability to penetrate the brain as the parent compound.[6][7] Clinical observations have shown that this compound is present in the plasma of patients treated with Maprotiline and is considered to be pharmacologically active. The lack of specific human pharmacokinetic data for this major metabolite represents a significant knowledge gap and underscores the importance of conducting dedicated studies to fully characterize its disposition.
Experimental Protocols for Pharmacokinetic Characterization
To address the existing data gaps for this compound and to provide a framework for the pharmacokinetic evaluation of similar compounds, the following experimental protocols are outlined. These methodologies are designed to be self-validating systems, ensuring the generation of robust and reliable data.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the single-dose pharmacokinetic profile of this compound in healthy human subjects.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers with informed consent.
-
Drug Administration: Administer a single, clinically relevant oral dose of this compound.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-dose.
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd/F, and CL/F) using non-compartmental analysis.
Caption: Experimental workflow for a human pharmacokinetic study.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent of this compound binding to human plasma proteins.
Methodology:
-
Preparation: Prepare solutions of this compound at various concentrations in human plasma.
-
Equilibrium Dialysis: Utilize a semi-permeable membrane to separate a chamber containing the drug-plasma solution from a drug-free buffer chamber.
-
Incubation: Incubate the dialysis apparatus at physiological temperature until equilibrium is reached.
-
Quantification: Measure the concentration of this compound in both the plasma and buffer chambers using a validated analytical method.
-
Calculation: Calculate the percentage of protein-bound and unbound drug.
Conclusion and Future Directions
This guide provides a detailed comparison of the known pharmacokinetic properties of Maprotiline and its active metabolite, this compound. While the pharmacokinetics of Maprotiline are well-characterized, there is a clear need for further research to elucidate the complete pharmacokinetic profile of this compound in humans. The experimental protocols outlined herein offer a robust framework for undertaking such investigations. A comprehensive understanding of the pharmacokinetics of both the parent drug and its active metabolites is crucial for the rational design of dosing regimens, the prediction of drug-drug interactions, and the overall advancement of therapeutic strategies in the treatment of depression.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desmethylmaprotiline for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of research chemicals, such as Desmethylmaprotiline, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory requirements.
Understanding the Compound: this compound
Key Hazard Information (based on Maprotiline Hydrochloride):
| Hazard | Classification | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [2][3][4][5] |
| Carcinogenicity | May cause cancer. | [6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [6] |
This information underscores the importance of preventing the release of this compound into the environment and ensuring proper disposal to protect both human health and ecosystems. The persistence and bioaccumulation potential of tricyclic and tetracyclic antidepressants in aquatic environments are well-documented, making responsible disposal a key aspect of environmental stewardship.[7][8][9]
Step-by-Step Disposal Protocol
This protocol is designed to guide laboratory personnel through the safe and compliant disposal of this compound.
Waste Identification and Classification
The first step is to correctly identify and classify this compound waste according to the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Hazardous Waste Determination: Based on the toxicological data of the parent compound, this compound waste should be managed as hazardous waste.[11][12] While not specifically listed on the EPA's P or U lists, its potential toxicity and environmental hazards warrant this classification.[1][13][14]
-
Waste Code: In the absence of a specific listing, the waste may be classified based on its characteristics. However, for practical purposes in a research setting, it is often managed as a non-specific chemical waste to be disposed of by a licensed hazardous waste contractor.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste.
-
Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Chemical Incompatibilities (based on Maprotiline):
-
Strong Oxidizers: Avoid contact with strong oxidizing agents.
-
Bases: While specific data is limited, as a hydrochloride salt, it is prudent to avoid mixing with strong bases which could liberate the free amine.
-
Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.[10] The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Hydrochloride" (or "this compound" if it's the free base)
-
The concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating laboratory
Storage of Chemical Waste
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills.
-
Secure Storage: Keep the container closed at all times, except when adding waste.
Arranging for Disposal
Hazardous chemical waste from laboratories must be disposed of through a licensed hazardous waste disposal service.[10][11][13]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste.[12]
-
Documentation: Complete any necessary waste pickup forms as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound in a laboratory setting.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Desmethylmaprotiline
This guide provides essential safety protocols and logistical plans for the handling and disposal of Desmethylmaprotiline. As the primary active metabolite of the tetracyclic antidepressant Maprotiline, this compound is a potent pharmacologically active compound.[1][2][3] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step guidance grounded in established safety principles for potent compound handling.
Hazard Identification and Risk Assessment
The cornerstone of a robust safety protocol is a thorough understanding of the material's inherent risks. This compound, like its parent compound and other tricyclic/tetracyclic antidepressants, presents significant physiological hazards. The primary risks are not related to corrosivity or reactivity but to its potent pharmacological activity.
Causality of Risk: Tricyclic and tetracyclic antidepressants are known to have a narrow therapeutic index, meaning the gap between a therapeutic dose and a toxic one is small.[4] Accidental occupational exposure through inhalation, ingestion, or skin absorption can lead to unintended systemic effects. The most critical safety concerns are cardiovascular, including potential cardiac conduction abnormalities and arrhythmias.[5][6] Therefore, preventing exposure is paramount.
Occupational Exposure Bands (OEBs): While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potent compound falling within OEB 3 or 4. This necessitates stringent containment and PPE measures.[7]
| Hazard Class | Description | Potential Consequences of Exposure | Source |
| Potent Pharmacological Agent | The substance is biologically active at low doses. | Accidental exposure can lead to unintended pharmacological effects, including cardiovascular and central nervous system events. | [5][8] |
| Acute Oral Toxicity | The parent compound, Maprotiline, is classified as harmful if swallowed. | Ingestion may lead to systemic toxicity, with symptoms including drowsiness, confusion, tremors, and severe cardiac issues. | [9][10] |
| Respiratory Hazard | Fine powder can be easily aerosolized and inhaled. | Inhalation is a direct route for systemic exposure, potentially leading to rapid onset of pharmacological effects. | [11][12] |
| Suicide Risk (Clinical Context) | Antidepressants carry warnings about increased suicidal thoughts, particularly in younger individuals. While not a direct lab hazard, it underscores the compound's potent neurological effects. | N/A for occupational handling, but indicates high biological potency. | [13][14] |
The Core Principle: Containment First, PPE Second
Personal Protective Equipment is the final barrier between a researcher and a hazardous substance; it should never be the only one. The primary method for exposure control must always be engineering controls that contain the hazard at its source.
-
Primary Engineering Controls: All procedures involving solid this compound, especially weighing and preparing stock solutions, must be performed within a certified chemical fume hood or, preferably, a ventilated balance enclosure (VBE) or powder containment hood.[12] For repeated or high-quantity operations, the use of a glovebox provides a superior level of operator protection.[15] These systems are designed to draw airborne particles away from the operator's breathing zone.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific task being performed. The following protocols represent a self-validating system; by adhering to them, you inherently minimize exposure risk.
Respiratory Protection
-
Causality: The primary risk when handling solid this compound is the inhalation of aerosolized powder.
-
Protocol:
-
Minimum Requirement: When working within a fume hood or VBE, a fit-tested N95 respirator is required as a secondary precaution.
-
Recommended for Powder Handling: For weighing or transferring solids, a Powered Air-Purifying Respirator (PAPR) with a P3 (HEPA) filter is strongly recommended.[7][11] PAPRs offer a higher assigned protection factor and reduce the risk of face-seal leakage.[15] Surgical masks provide no protection against chemical dusts and must not be used.[16]
-
Hand Protection
-
Causality: To prevent dermal absorption and cross-contamination.
-
Protocol:
-
Double-Gloving: Always wear two pairs of nitrile gloves.[12] This provides a safeguard against undetected pinholes or tears in the outer glove.
-
Glove Change Protocol: The outer gloves must be removed and disposed of immediately after handling the compound and before touching any other surfaces (e.g., computer keyboards, door handles). Change outer gloves frequently, and change both pairs if contamination is suspected or after extended use.
-
Eye and Face Protection
-
Causality: To protect mucous membranes from splashes of solutions or contact with airborne powder.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all laboratory work.
-
Required for Splash/Powder Risk: When handling liquids that could splash or when working with powders, chemical splash goggles are required.[8][16] For significant splash risks, a full-face shield should be worn over the goggles.
-
Protective Clothing
-
Causality: To protect skin from contamination and prevent carrying the compound outside the laboratory.
-
Protocol:
-
Base Layer: A buttoned lab coat is the minimum requirement for handling dilute solutions.
-
Powder Handling: When working with solid this compound, a disposable, solid-front gown with knit cuffs is required over normal lab attire. For extensive work, a disposable coverall (e.g., DuPont™ Tyvek®) provides superior protection.[17]
-
Footwear: Fully enclosed, non-perforated shoes are mandatory. Disposable shoe covers should be used when handling larger quantities of powder.[16]
-
Summary of PPE for Common Laboratory Tasks
| Task | Respiratory Protection | Hand Protection | Eye Protection | Protective Clothing |
| Weighing Solid Compound | PAPR (Recommended) or N95 (Minimum) | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown/Coverall |
| Preparing Stock Solutions | PAPR (Recommended) or N95 (Minimum) | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown |
| Handling Diluted Solutions | Not required if in fume hood | Single Nitrile Gloves (Minimum) | Safety Glasses with Side Shields | Lab Coat |
| Spill Cleanup (Small) | N95 Respirator | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown |
Operational and Disposal Plan
A clear, procedural workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step Safe Handling Workflow
-
Preparation: Designate a specific area within a fume hood for the work. Assemble all necessary equipment, chemicals, and waste containers before retrieving the this compound.
-
Donning PPE: Don PPE in the correct order: shoe covers, inner gloves, gown/coverall, respirator, goggles, outer gloves.
-
Execution: Perform all manipulations within the designated containment device (fume hood, VBE). Use disposable labware where possible.
-
Pre-Decontamination: After handling is complete, decontaminate the exterior of all equipment and the primary container with an appropriate solvent (e.g., 70% ethanol) before removing it from the containment area.
-
Waste Segregation: Place all contaminated disposable items (gloves, pipette tips, gowns) directly into a designated, sealed hazardous waste bag inside the fume hood.
-
Doffing PPE: Remove PPE slowly and deliberately in an order that prevents cross-contamination: shoe covers, outer gloves, gown/coverall, goggles, respirator, inner gloves. Wash hands thoroughly immediately after removing all PPE.
Caption: Workflow for Safely Handling this compound.
Spill Management Plan
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spill (<100 mg solid or <10 mL dilute solution):
-
Alert personnel in the immediate area.
-
If safe to do so, cover the spill with absorbent pads (for liquids) or gently cover with damp paper towels (for solids) to prevent aerosolization.
-
Wearing the appropriate PPE (see table above), clean the area from the outside in with a deactivating solution or appropriate solvent.
-
Place all cleanup materials into the hazardous waste bag.
-
Report the incident to the lab supervisor.
-
-
Large Spill (>100 mg solid or >10 mL dilute solution):
-
Evacuate the immediate area.
-
Alert others and restrict access to the area.
-
Contact the institution's Environmental Health & Safety (EH&S) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Decision-Making Flowchart for Spill Response.
Decontamination and Disposal Plan
All materials that have come into contact with this compound are considered hazardous pharmaceutical waste.
-
Waste Classification: This waste is NOT to be disposed of in regular trash, biohazard bags, or down the drain.[18] Flushing pharmaceuticals can lead to contamination of waterways.[19]
-
Procedure:
-
Segregation: All contaminated materials (gloves, gowns, pipette tips, excess compound, empty vials) must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
-
Disposal: Arrange for pickup and disposal through a licensed biomedical or chemical waste management company.[18] The preferred method for final destruction of potent pharmaceutical compounds is high-temperature incineration.[20]
-
References
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Dr.Oracle. (2025, November 26). What are the precautions when prescribing tricyclic antidepressants (TCAs)?5
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LookChem. Cas 5721-37-9, this compound. 1
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Link
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American Industrial Hygiene Association. Potent Pharmaceutical Compound Containment Case Study. 15
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. 16
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3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. 11
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DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Link
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LGC Standards. This compound Hydrochloride. 21
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National Center for Biotechnology Information. (n.d.). Maprotiline. PubChem. Link
-
Mayo Clinic. (2024, October 8). Tricyclic antidepressants. Link
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Dr.Oracle. (2025, May 12). What are the precautions when using Tricyclic Antidepressants (TCAs) in patients with cardiovascular disease?6
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National Center for Biotechnology Information. (n.d.). Maprotiline Hydrochloride. PubChem. Link
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National Center for Biotechnology Information. (2023, August 17). Tricyclic Antidepressants. StatPearls. Link
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Cleveland Clinic. (2023, July 24). Tricyclic Antidepressants: What They Are, Uses & Side Effects. Link
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Sigma-Aldrich. (2025, April 24). Safety Data Sheet. Link
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USP. (2020, February 21). USP SDS US - Sunitinib Malate. Link
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Spectrum Chemical. (2017, May 1). Safety Data Sheet - Maprotiline Hydrochloride. Link
-
Cayman Chemical. (2025, July 3). Safety Data Sheet - Maprotiline (hydrochloride). Link
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The National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Link
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
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MAK Chem. Safety Data Sheet. Link
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MedPro Disposal. (2021, September 8). Disposing of Pharmaceutical Waste. Link
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Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Link
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Pfizer. (2022, February 2). Safety Data Sheet - Nirmatrelvir Film-Coated Tablets. Link
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U.S. Food & Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Link
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U.S. Environmental Protection Agency. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Link
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San Francisco Department of the Environment. (n.d.). Medicine Disposal Products. Link
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
